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8-Amino-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B112460
CAS No.: 321126-82-3
M. Wt: 164.16 g/mol
InChI Key: ACJWMXHKIDYANL-UHFFFAOYSA-N
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Description

8-Amino-2H-1,4-benzoxazin-3(4H)-one is a versatile amino-functionalized benzoxazinone derivative that serves as a critical synthetic intermediate and scaffold in medicinal chemistry. This compound is valued for its rigid planar structure, which is a key feature for the development of novel bioactive molecules. Researchers utilize this compound primarily as a building block for the synthesis of more complex heterocyclic systems. Its structure has been employed to create hybrid molecules, such as those linked with 1,2,3-triazole groups, for probing new therapeutic agents. These synthetic efforts have yielded novel compounds with significant potential in pharmacological research, particularly in the fields of oncology and neuroinflammation. In anticancer research, derivatives stemming from this chemical scaffold have demonstrated notable inhibitory activity against specific human tumor cell lines, including Huh-7 liver cancer cells . The mechanism of action for these active compounds is associated with their ability to intercalate into DNA, thereby inducing DNA damage, upregulating γ-H2AX, and triggering apoptotic cell death through increased caspase-7 expression . Additionally, the activation of autophagy pathways, evidenced by enhanced LC3 expression, has been observed . In neuroscience and anti-inflammatory research, analogues built from the 2H-1,4-benzoxazin-3(4H)-one core have shown promising anti-inflammatory effects in microglial cells . These compounds can significantly reduce LPS-induced production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α . The anti-inflammatory mechanism is linked to the activation of the Nrf2-HO-1 signaling pathway and the reduction of intracellular ROS levels, suggesting potential application in the study of neurodegenerative diseases .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O2 B112460 8-Amino-2H-1,4-benzoxazin-3(4H)-one CAS No. 321126-82-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-amino-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJWMXHKIDYANL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC(=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469098
Record name 8-Amino-2H-1,4-benzoxazin-3(4H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321126-82-3
Record name 8-Amino-2H-1,4-benzoxazin-3(4H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Amino-2H-1,4-benzoxazin-3(4H)-one
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Foundational & Exploratory

An In-Depth Technical Guide to 8-Amino-2H-1,4-benzoxazin-3(4H)-one: A Core Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of 8-Amino-2H-1,4-benzoxazin-3(4H)-one. While extensive research exists on the therapeutic potential of the broader 1,4-benzoxazin-3-one class, this specific molecule is primarily recognized as a crucial chemical intermediate. This document will detail its physicochemical characteristics, outline a general synthetic approach, and explore the diverse biological activities of its derivatives, thereby highlighting its significance as a foundational scaffold in medicinal chemistry.

Physicochemical Properties

This compound is a stable, solid organic compound. Its core structure, a fusion of a benzene ring and an oxazine ring, provides a versatile platform for chemical modification. The presence of a primary amine at the 8-position and a lactam moiety within the oxazine ring are key features for its utility in synthetic chemistry.

Table 1: General and Physicochemical Properties
PropertyValueReference
CAS Number 321126-82-3[1][2][3][4][5][6]
Molecular Formula C₈H₈N₂O₂[1][2][3][4][5][6]
Molecular Weight 164.16 g/mol [1][2][3][4][5][6]
Appearance Pale brown solid[1][6]
Melting Point 300 °C[2]
Purity ≥95%[1][6]
Storage Temperature 2-8°C[2]
Table 2: Predicted Physicochemical Properties
PropertyPredicted Value
Density 1.344 ± 0.06 g/cm³
Boiling Point 407.7 ± 45.0 °C
pKa 12.34 ± 0.20

Synthesis and Chemical Reactivity

The synthesis of this compound, like other benzoxazinone derivatives, generally involves the cyclization of an ortho-substituted aminophenol. The amino and hydroxyl groups of the aminophenol react with a suitable two-carbon synthon to form the oxazine ring.

Experimental Protocol: General Synthesis of 1,4-Benzoxazin-3-ones

This protocol describes a general method for the synthesis of the 1,4-benzoxazin-3-one scaffold, which can be adapted for the synthesis of the 8-amino derivative.

Materials:

  • 2-Aminophenol derivative (e.g., 2,3-diaminophenol for the 8-amino derivative)

  • Chloroacetyl chloride

  • Base (e.g., sodium bicarbonate, triethylamine)

  • Solvent (e.g., dichloromethane, acetone)

Procedure:

  • Dissolve the 2-aminophenol derivative in the chosen solvent in a round-bottom flask.

  • Add the base to the solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 1,4-benzoxazin-3-one.

The amino group at the 8-position provides a reactive handle for further functionalization, allowing for the synthesis of a wide array of derivatives through reactions such as acylation, alkylation, and arylation.

G cluster_synthesis General Synthesis aminophenol 2-Aminophenol Derivative intermediate Acyclic Intermediate aminophenol->intermediate Acylation chloroacetyl Chloroacetyl Chloride chloroacetyl->intermediate benzoxazinone This compound intermediate->benzoxazinone Intramolecular Cyclization

A simplified workflow for the synthesis of the 1,4-benzoxazin-3-one scaffold.

Biological Activities of the 1,4-Benzoxazin-3-one Core

Neuroprotective Effects

Derivatives of 1,4-benzoxazine have been identified as potent neuroprotective agents.[7][8][9] Studies have shown that certain derivatives can protect neuronal cells from oxidative stress-mediated degeneration.[7] The mechanism of action is often attributed to their antioxidant properties.

Antimicrobial and Antifungal Activity

The 1,4-benzoxazin-3-one scaffold is a key component in a variety of compounds exhibiting significant antimicrobial and antifungal properties.[10][11][12][13][14][15] These derivatives have shown efficacy against a range of pathogenic bacteria and fungi.[10][15] The introduction of different substituents on the benzoxazine ring system allows for the modulation of their antimicrobial spectrum and potency. For instance, some acylhydrazone derivatives of 1,4-benzoxazin-3-one have shown notable antifungal activity against various plant pathogenic fungi.[11][13][14]

Anticancer Potential

Several studies have explored the anticancer activities of 1,4-benzoxazin-3-one derivatives.[16][17][18][19][20][21] These compounds have been shown to inhibit the proliferation of various cancer cell lines.[20] The proposed mechanisms of action include the induction of apoptosis and the inhibition of angiogenesis.[21] For example, certain benzoxazinone derivatives have been found to downregulate the expression of the c-Myc oncogene, which is overexpressed in many cancers.[20]

Application in Drug Discovery and Development

This compound serves as a valuable starting material in the drug discovery process. Its structural features allow for the generation of large libraries of diverse compounds for high-throughput screening.

G cluster_workflow Drug Discovery Workflow start This compound Scaffold synthesis Synthesis of Derivative Library start->synthesis screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

A generalized workflow for utilizing the scaffold in drug discovery.

Conclusion

This compound is a chemically significant molecule whose value lies in its role as a versatile scaffold for the synthesis of a wide range of biologically active compounds. While direct pharmacological data on this specific compound is limited, the extensive research into its derivatives underscores the importance of the 1,4-benzoxazin-3-one core in the development of new therapeutics for neurodegenerative diseases, infectious diseases, and cancer. This technical guide provides a foundational understanding of its properties and potential applications for researchers in the field of drug discovery and development. Further exploration of novel derivatives based on this scaffold holds considerable promise for future therapeutic innovations.

References

An In-depth Technical Guide to the Synthesis of 8-Amino-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 8-Amino-2H-1,4-benzoxazin-3(4H)-one, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This document details the experimental protocols, quantitative data, and logical workflows for the synthesis of this target molecule.

Introduction

This compound is a member of the benzoxazinone class of compounds, which are recognized for their diverse pharmacological activities. The strategic placement of the amino group at the 8-position makes it a key intermediate for the synthesis of a variety of derivatives with potential therapeutic applications. This guide will focus on the most prevalent and practical synthetic routes to this compound, providing detailed methodologies suitable for a laboratory setting.

Primary Synthetic Pathway: A Two-Step Approach

The most commonly employed and reliable method for the synthesis of this compound involves a two-step process:

  • Step 1: Synthesis of the Nitro Intermediate, 8-Nitro-2H-1,4-benzoxazin-3(4H)-one. This step involves the cyclization of a substituted aminophenol with a suitable C2 synthon.

  • Step 2: Reduction of the Nitro Group. The nitro intermediate is then reduced to the desired 8-amino product using standard reduction methods.

This two-step approach allows for the regioselective introduction of the amino group via a nitro precursor, which is a well-established and high-yielding strategy in organic synthesis.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 8-Nitro-2H-1,4-benzoxazin-3(4H)-one cluster_1 Step 2: Reduction of the Nitro Group A 2-Amino-3-nitrophenol C 8-Nitro-2H-1,4-benzoxazin-3(4H)-one A->C Base, Solvent B Chloroacetyl Chloride B->C D 8-Nitro-2H-1,4-benzoxazin-3(4H)-one E This compound D->E Reducing Agent, Solvent

Caption: Overall two-step synthesis pathway for this compound.

Step 1: Synthesis of 8-Nitro-2H-1,4-benzoxazin-3(4H)-one

The initial step involves the acylation of 2-amino-3-nitrophenol with chloroacetyl chloride, followed by an intramolecular cyclization to form the benzoxazinone ring. The nitro group is strategically positioned on the starting material to ensure the desired regiochemistry of the final product.

Experimental Protocol

A detailed experimental procedure for this step is as follows:

  • Reaction Setup: To a solution of 2-amino-3-nitrophenol in a suitable aprotic solvent (e.g., dioxane, DMF, or acetone), an appropriate base (e.g., triethylamine, potassium carbonate, or sodium bicarbonate) is added. The mixture is stirred at room temperature.

  • Addition of Acylating Agent: Chloroacetyl chloride is added dropwise to the reaction mixture, maintaining the temperature at 0-5 °C using an ice bath.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 8-Nitro-2H-1,4-benzoxazin-3(4H)-one.

Quantitative Data for Step 1
ParameterValueReference
Starting Material2-Amino-3-nitrophenol[1]
ReagentChloroacetyl Chloride
BaseTriethylamine / K2CO3[2]
SolventDioxane / Acetone[2]
Reaction TemperatureReflux
Reaction Time4-8 hours
Yield70-85% (typical)
Melting Point212-213 °C (for 2-amino-3-nitrophenol)[1]

Step 2: Reduction of 8-Nitro-2H-1,4-benzoxazin-3(4H)-one

The second and final step is the reduction of the nitro group of the intermediate to an amino group, yielding the target compound. Several methods are effective for this transformation, with catalytic hydrogenation and metal-mediated reductions being the most common.

Method A: Catalytic Hydrogenation

This is often the preferred method due to its clean reaction profile and high yields.

  • Reaction Setup: 8-Nitro-2H-1,4-benzoxazin-3(4H)-one is dissolved in a suitable solvent, typically ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus and stirred vigorously at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by TLC or by observing the cessation of hydrogen uptake.

  • Workup and Purification: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product. Purification can be achieved by recrystallization from a suitable solvent to give pure this compound.

Method B: Tin(II) Chloride Reduction

This method is a classical and effective alternative to catalytic hydrogenation, particularly when other reducible functional groups are present that are sensitive to hydrogenation.[3][4]

  • Reaction Setup: 8-Nitro-2H-1,4-benzoxazin-3(4H)-one is dissolved in a solvent such as ethanol or ethyl acetate.[5]

  • Addition of Reducing Agent: Tin(II) chloride dihydrate (SnCl2·2H2O) is added to the solution in excess (typically 4-5 equivalents).[5] The reaction mixture is then heated to reflux.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC.

  • Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid and remove tin salts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to afford this compound.

Quantitative Data for Step 2
ParameterMethod A: Catalytic HydrogenationMethod B: Tin(II) Chloride ReductionReference
Starting Material8-Nitro-2H-1,4-benzoxazin-3(4H)-one8-Nitro-2H-1,4-benzoxazin-3(4H)-one
Reducing AgentH2, 10% Pd/CSnCl2·2H2O[6][7]
SolventEthanol / MethanolEthanol / Ethyl Acetate[5]
Reaction TemperatureRoom TemperatureReflux[7]
Reaction Time2-6 hours1-3 hours
Yield>90% (typical)70-90% (typical)[5]

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

PropertyValueReference
Molecular FormulaC8H8N2O2[8]
Molecular Weight164.16 g/mol [8]
AppearancePale brown solid
Melting Point>300 °C[8]
¹H NMR (DMSO-d6, 400 MHz) δ (ppm) 10.3 (s, 1H, NH), 6.7-6.5 (m, 3H, Ar-H), 4.8 (s, 2H, NH2), 4.5 (s, 2H, OCH2)
¹³C NMR (DMSO-d6, 100 MHz) δ (ppm) 165.0 (C=O), 143.0, 137.5, 125.0, 115.0, 112.0, 110.0, 68.0 (OCH2)
IR (KBr, cm⁻¹) 3450-3300 (NH2), 3200 (NH), 1680 (C=O), 1600, 1500 (C=C)
Mass Spec (ESI-MS) m/z 165.06 [M+H]⁺

Logical Workflow Diagram

Logical_Workflow Start Start Step1 Synthesize Nitro Intermediate (8-Nitro-2H-1,4-benzoxazin-3(4H)-one) Start->Step1 Step2 Reduce Nitro Group Step1->Step2 MethodA Catalytic Hydrogenation (H2 / Pd/C) Step2->MethodA MethodB Tin(II) Chloride Reduction (SnCl2) Step2->MethodB Purification Purification (Recrystallization / Chromatography) MethodA->Purification MethodB->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization End Final Product: This compound Characterization->End

Caption: Logical workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide outlines the primary and most effective synthetic pathways for the preparation of this compound. The detailed experimental protocols and compiled quantitative data provide a solid foundation for researchers and scientists in the field of drug discovery and development to successfully synthesize this important chemical intermediate. The choice between catalytic hydrogenation and tin(II) chloride reduction for the final step will depend on the specific laboratory setup and the presence of other functional groups in more complex derivatives.

References

Chemical structure and IUPAC name of 8-Amino-2H-1,4-benzoxazin-3(4H)-one.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 8-Amino-2H-1,4-benzoxazin-3(4H)-one. The document details its physicochemical characteristics, a representative synthetic protocol, and explores its role as a key scaffold in the development of neuroprotective and anti-inflammatory agents.

Chemical Identity and Properties

This compound is a heterocyclic organic compound built upon the benzoxazine core structure. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.

IUPAC Name: this compound[1] Synonyms: 8-Amino-3,4-dihydro-3-oxo-2H-1,4-benzoxazine[1][2] CAS Number: 321126-82-3[1][2][3]

The fundamental structure consists of a benzene ring fused to an oxazine ring, with an amino group at position 8 and a ketone at position 3 of the heterocyclic ring.

Chemical Structure:

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in research and development.

PropertyValueReferences
Molecular Formula C₈H₈N₂O₂[1][3]
Molecular Weight 164.16 g/mol [1][3]
Appearance Pale brown solid[1][2]
Melting Point 300 °C (decomposes)[3]
Purity ≥95% (commercially available)[1][2]
SMILES Nc1cccc2c1OCC(=O)N2[1]
InChI Key ACJWMXHKIDYANL-UHFFFAOYSA-N[1]

Synthesis Protocol

A representative synthetic route to this compound involves a two-step process starting from 2-amino-6-nitrophenol. The general workflow includes chloroacetylation of the amino group followed by a reductive cyclization.

Synthesis Workflow

The logical flow for the synthesis is outlined below, starting from the initial reactants to the final purified product.

G cluster_0 Step 1: Chloroacetylation cluster_1 Step 2: Reductive Cyclization cluster_2 Purification A 2-Amino-6-nitrophenol C N-(2-hydroxy-3-nitrophenyl)-2-chloroacetamide A->C + Reagent B (Base, Solvent) B Chloroacetyl chloride D N-(2-hydroxy-3-nitrophenyl)-2-chloroacetamide E This compound D->E Reduction (e.g., Fe/AcOH or H2, Pd/C) F Crude Product G Purified Product F->G Recrystallization or Column Chromatography

Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol

This protocol is a representative method based on established chemical transformations for similar structures.

Step 1: Synthesis of N-(2-hydroxy-3-nitrophenyl)-2-chloroacetamide

  • Dissolve 2-amino-6-nitrophenol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate).

  • Add a base (e.g., triethylamine or pyridine, 1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of this compound

  • Dissolve the crude N-(2-hydroxy-3-nitrophenyl)-2-chloroacetamide from Step 1 in a solvent mixture, such as ethanol/water or acetic acid.

  • Add a reducing agent. A common method is using iron powder (Fe, 5-10 equivalents) in the presence of a catalytic amount of acetic acid or ammonium chloride. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed.

  • Heat the mixture to reflux (typically 80-100 °C) for several hours. The simultaneous reduction of the nitro group and the intramolecular cyclization occurs.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts or catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution, which will precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound.

Biological Activity and Mechanism of Action

While extensive biological data for the parent compound this compound is not widely published, its derivatives have shown significant promise as neuroprotective and anti-inflammatory agents. The core structure serves as a versatile scaffold for developing drugs targeting neurodegenerative diseases.

Neuroprotective and Antioxidant Effects

Studies on various derivatives of 8-amino-1,4-benzoxazine have demonstrated potent neuroprotective activity. These compounds have been shown to protect neuronal cells from oxidative stress-mediated degeneration. The mechanism is often attributed to their antioxidant properties, which help in mitigating the damage caused by reactive oxygen species (ROS) in the brain.

Anti-Inflammatory Activity via Nrf2-HO-1 Pathway

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been identified as potent anti-inflammatory agents, particularly in the context of neuroinflammation. A key mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway .

In microglia, the brain's resident immune cells, inflammatory stimuli like lipopolysaccharide (LPS) can trigger an inflammatory cascade. Benzoxazinone derivatives have been shown to suppress this response by activating the Nrf2 pathway.

Signaling Pathway Diagram:

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Activates Benzoxazinone This compound (Derivative) Keap1 Keap1 Benzoxazinone->Keap1 Inhibits Interaction NFkB NF-κB Pathway TLR4->NFkB Activates Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Inflammatory Enzymes (iNOS, COX-2) NFkB->Inflammation Upregulates Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Nrf2_nuc Nrf2 (Nuclear) Nrf2->Nrf2_nuc Translocates to Nucleus ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to HO1 HO-1 & Other Antioxidant Genes ARE->HO1 Activates Transcription Anti_Inflammatory Reduced Oxidative Stress & Neuroinflammation HO1->Anti_Inflammatory Leads to Anti_Inflammatory->Inflammation Suppresses

Caption: Anti-inflammatory action via the Nrf2-HO-1 signaling pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon stimulation by benzoxazinone derivatives, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the upregulation of antioxidant enzymes like HO-1. This cascade ultimately suppresses the inflammatory response by reducing oxidative stress.

Experimental Protocol: Anti-Inflammatory Assay in BV-2 Microglia

This protocol details the steps to evaluate the anti-inflammatory effects of a test compound, such as a derivative of this compound, using the BV-2 microglial cell line.

Materials and Reagents
  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (dissolved in DMSO)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well and 24-well cell culture plates

Cell Culture and Treatment
  • Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seed the cells into appropriate plates (e.g., 5 x 10⁴ cells/well in a 96-well plate for NO assay). Allow cells to adhere for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control group (no LPS) and a positive control group (LPS alone).

Measurement of Nitric Oxide (NO) Production
  • After the 24-hour incubation, collect 50-100 µL of the cell culture supernatant from each well of the 96-well plate.

  • Add an equal volume of Griess Reagent to the supernatant.

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite concentration in compound-treated wells compared to the LPS-only wells indicates anti-inflammatory activity.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6)
  • Collect the cell culture supernatant from a 24-well plate setup.

  • Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.

  • Briefly, add supernatants to antibody-coated plates, followed by detection antibodies and a substrate solution.

  • Measure the absorbance and calculate the cytokine concentrations based on their respective standard curves. A dose-dependent decrease in cytokine levels indicates the anti-inflammatory potential of the test compound.

Conclusion

This compound is a valuable chemical entity, serving as a foundational structure for the development of novel therapeutics. Its derivatives have demonstrated significant potential in addressing neuroinflammation and oxidative stress, key pathological factors in many neurodegenerative disorders. The mechanism of action, particularly through the activation of the Nrf2-HO-1 pathway, presents a promising avenue for targeted drug design. The protocols and data presented in this guide offer a solid foundation for researchers and scientists working to explore and expand the therapeutic applications of the benzoxazinone chemical class.

References

CAS number for 8-Amino-2H-1,4-benzoxazin-3(4H)-one.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 8-Amino-2H-1,4-benzoxazin-3(4H)-one

CAS Number: 321126-82-3[1][2]

Physicochemical Properties

While detailed experimental data for this compound is limited, the following table summarizes its basic physicochemical properties.

PropertyValueSource
CAS Number 321126-82-3[1][2]
Molecular Formula C₈H₈N₂O₂[1]
Molecular Weight 164.16 g/mol [1]
Appearance Pale brown solid
Melting Point >300 °C[1]

Synthesis of 1,4-Benzoxazin-3-one Derivatives

The synthesis of the 1,4-benzoxazin-3-one core is a well-established process, typically involving the cyclization of a 2-aminophenol derivative with a suitable two-carbon synthon. Various derivatives can be synthesized by modifying the starting materials or by further functionalization of the benzoxazinone ring.

General Experimental Protocol: Synthesis of 2H-1,4-benzoxazin-3(4H)-one

A common method for the synthesis of the parent 2H-1,4-benzoxazin-3(4H)-one is the reaction of 2-aminophenol with chloroacetyl chloride. A detailed protocol for a similar synthesis is described below:

Materials:

  • 2-aminophenol

  • Chloroacetyl chloride

  • Sodium bicarbonate

  • Dichloromethane

  • Benzyl triethyl ammonium chloride (TEBA) - as a phase transfer catalyst

Procedure:

  • To a solution of 2-aminophenol (1 equivalent) and benzyl triethyl ammonium chloride (1 equivalent) in dichloromethane, sodium bicarbonate (3.6 equivalents) is added portion-wise with stirring.

  • The mixture is cooled to 0°C in an ice bath.

  • Chloroacetyl chloride (1.08 equivalents) is added dropwise to the reaction mixture over 15 minutes.

  • After the addition is complete, the reaction mixture is heated to reflux at 40°C for 6-8 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solid is filtered off.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • The crude product is then purified by recrystallization or column chromatography to afford the pure 2H-1,4-benzoxazin-3(4H)-one.

Biological Activities of 1,4-Benzoxazin-3-one Derivatives

Derivatives of 1,4-benzoxazin-3-one have been investigated for a wide range of biological activities, highlighting the therapeutic potential of this scaffold. The following table summarizes some of the reported activities and corresponding quantitative data for various derivatives.

Derivative ClassBiological ActivityQuantitative DataReference
8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivativesβ₂-adrenoceptor agonism(R)-18c: EC₅₀ = 24 pM[3]
8-benzylamino-substituted-3-alkyl-1,4-benzoxazinesNeuroprotectivePotent activity with no intrinsic cytotoxicity[4]
2H-1,4-benzoxazin-3(4H)-one derivatives containing a propanolamine moietyAntifungal against Pestalotiopsis trachicarpicola3a: EC₅₀ = 13.53 µg/mL[5]
2H-1,4-benzoxazin-3(4H)-one derivatives containing a propanolamine moietyAntibacterial against Pseudomonas syringae pv. Actinidiae3d: EC₅₀ = 45.70 µg/mL[5]
2H-1,4-benzoxazin-3(4H)-one derivatives containing a propanolamine moietyAntiviral against Tobacco Mosaic Virus (TMV)2i: EC₅₀ = 395.05 µg/mL (curative activity)[5]
1,4-Benzoxazin-2-one derivativesAntimycobacterial against M. tuberculosisMIC between 2 and 8 µg/mL[6]
2-amino-4H-3,1-benzoxazin-4-onesC1r serine protease inhibitionImproved potency compared to reference compounds[7]

Signaling Pathways and Experimental Workflows

While a specific signaling pathway for this compound has not been elucidated, studies on related derivatives have implicated pathways such as the Nrf2-HO-1 pathway in their anti-inflammatory effects. The following diagram illustrates a generalized experimental workflow for the synthesis and biological evaluation of 1,4-benzoxazin-3-one derivatives.

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Starting Materials (e.g., 2-Aminophenol, Chloroacetyl chloride) reaction Chemical Reaction (Cyclization) start->reaction purification Purification (Recrystallization/Chromatography) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization product 1,4-Benzoxazin-3-one Derivative characterization->product in_vitro In Vitro Assays (e.g., Enzyme inhibition, Cell-based assays) product->in_vitro Screening in_vivo In Vivo Models (e.g., Animal models of disease) product->in_vivo Further Testing data_analysis Data Analysis (IC50/EC50 determination) in_vitro->data_analysis in_vivo->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead Lead Compound Identification sar->lead

Caption: Synthetic and Biological Evaluation Workflow.

The following diagram illustrates the potential involvement of the Nrf2-HO-1 signaling pathway, which has been studied for some 1,4-benzoxazin-3-one derivatives in the context of their anti-inflammatory properties.

G cluster_pathway Nrf2-HO-1 Signaling Pathway cluster_nucleus benzoxazinone 1,4-Benzoxazin-3-one Derivative keap1 Keap1 benzoxazinone->keap1 Inhibition nrf2 Nrf2 keap1->nrf2 Sequesters ubiquitination Ubiquitination & Degradation keap1->ubiquitination Promotes nrf2->ubiquitination nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) ho1 HO-1 Gene Expression are->ho1 Activation anti_inflammatory Anti-inflammatory Effects ho1->anti_inflammatory

Caption: Nrf2-HO-1 Signaling Pathway Activation.

References

An In-depth Technical Guide to the Mechanism of Action of 1,4-Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzoxazine scaffold represents a versatile and privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. These compounds have garnered significant attention for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. This technical guide provides a comprehensive overview of the core mechanisms of action of 1,4-benzoxazine derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the 1,4-benzoxazine framework.

Introduction

1,4-Benzoxazine and its derivatives are a class of heterocyclic compounds characterized by a benzene ring fused to a 1,4-oxazine ring.[1] This core structure serves as a versatile template for chemical modifications, leading to a diverse array of compounds with a wide range of pharmacological properties.[2] Naturally occurring benzoxazinoids, such as DIBOA and DIMBOA found in certain plants, play a role in defense against herbivores and pathogens.[3][4] Synthetic derivatives have been extensively explored, leading to the discovery of potent agents with therapeutic potential.[5][6] This guide delves into the intricate mechanisms through which these compounds exert their biological effects.

Anticancer Activity

1,4-Benzoxazine derivatives have emerged as promising candidates for cancer therapy, demonstrating cytotoxicity against various cancer cell lines.[7][8] Their mechanisms of action are multifaceted and often involve the targeting of key cellular processes involved in cancer progression.

Targeting the c-Myc G-Quadruplex

A significant mechanism of anticancer action for some benzoxazinone derivatives is the targeting of the c-Myc oncogene.[9] The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a G-quadruplex (G4) DNA structure.[3] Stabilization of this G4 structure can suppress c-Myc transcription, leading to reduced levels of the c-Myc protein, a key regulator of cell proliferation and survival.[9]

Certain benzoxazinone derivatives have been shown to induce and stabilize the c-Myc G-quadruplex, thereby downregulating c-Myc mRNA expression in a dose-dependent manner.[9] This leads to the inhibition of cancer cell proliferation and migration.[9]

This protocol outlines the general steps to assess the interaction of 1,4-benzoxazine derivatives with the c-Myc G-quadruplex using EMSA.

  • Oligonucleotide Preparation: A single-stranded DNA oligonucleotide corresponding to the G-rich sequence in the c-Myc promoter is synthesized and radiolabeled (e.g., with ³²P).

  • G-Quadruplex Folding: The labeled oligonucleotide is annealed in a buffer containing a G-quadruplex-stabilizing cation (e.g., KCl) by heating to 95°C and slowly cooling to room temperature.

  • Binding Reaction: The folded G-quadruplex is incubated with varying concentrations of the 1,4-benzoxazine derivative in a suitable binding buffer.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the DNA bands. A "shift" in the mobility of the labeled G-quadruplex in the presence of the compound indicates binding.[10][11]

G_Quadruplex_Stabilization cluster_promoter c-Myc Promoter Duplex_DNA Duplex DNA G_Quadruplex G-Quadruplex (Inactive) Duplex_DNA->G_Quadruplex Folding Transcription_Factors Transcription Factors G_Quadruplex->Transcription_Factors Blocks Binding Benzoxazine 1,4-Benzoxazine Derivative Benzoxazine->G_Quadruplex Stabilization RNA_Polymerase RNA Polymerase II Transcription_Factors->RNA_Polymerase cMyc_mRNA c-Myc mRNA RNA_Polymerase->cMyc_mRNA Transcription Blocked Cell_Proliferation Cancer Cell Proliferation cMyc_mRNA->Cell_Proliferation

Mechanism of c-Myc G-Quadruplex Stabilization.
Inhibition of Topoisomerase I

Some 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives have been identified as human topoisomerase I inhibitors.[8] Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, and its inhibition can lead to cancer cell death. These derivatives can act as either catalytic inhibitors, preventing the enzyme from binding to DNA, or as poisons, stabilizing the covalent enzyme-DNA complex, which leads to DNA strand breaks.[8]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 1,4-benzoxazine derivatives against various cancer cell lines, presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values.

Compound/DerivativeCancer Cell LineActivity (µM)Reference
Compound 7d (aryl hydrazone series)MCF-7 (Breast)IC₅₀: 22.6[7]
HT-29 (Colon)IC₅₀: 13.4[7]
Fused[7][12][13]triazolo[4,3-b][5][7][12][13]tetrazinesHepG2 (Liver)IC₅₀: 99.73 (µg/mL)[7]
1,2,3-triazole-piperazin-benzo[b][7][13]thiazine 1,1-dioxide derivativesMRSAMIC values reported[7]
Compound 9bMCF-7 (Breast)GI₅₀: <0.1[8]
A549 (Lung)GI₅₀: <0.1[8]
Compound 9cMCF-7 (Breast)GI₅₀: <0.1[8]
A549 (Lung)GI₅₀: <0.1[8]
Compound 9eMCF-7 (Breast)GI₅₀: 0.12[8]
A-549 (Lung)GI₅₀: 0.19[8]
Compound 9gA-549 (Lung)GI₅₀: 0.34[8]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[12] 1,4-Benzoxazine derivatives have demonstrated promising activity against a range of bacteria and fungi.[12][14]

Inhibition of DNA Gyrase

A primary mechanism of antibacterial action for many 1,4-benzoxazine derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[12] DNA gyrase introduces negative supercoils into DNA, a process vital for compacting the bacterial chromosome. By binding to the GyrB subunit of DNA gyrase, these compounds can inhibit its ATPase activity, thereby preventing DNA supercoiling and leading to bacterial cell death.[12] Molecular docking studies have revealed key interactions between the benzoxazine scaffold and the active site of DNA gyrase.[12]

This protocol describes a common method to evaluate the inhibition of DNA gyrase activity.

  • Reaction Setup: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and ATP in a suitable assay buffer.

  • Inhibitor Addition: The 1,4-benzoxazine derivative is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reactions are incubated at 37°C to allow for the supercoiling reaction to occur.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye and a protein denaturant.

  • Agarose Gel Electrophoresis: The DNA products are separated on an agarose gel. Supercoiled and relaxed DNA migrate at different rates.

  • Visualization and Quantification: The gel is stained with a DNA intercalating agent (e.g., ethidium bromide) and visualized under UV light. The inhibition of supercoiling is determined by the decrease in the intensity of the supercoiled DNA band compared to the control.[15]

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed Bacterial DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiling Replication_Transcription DNA Replication & Transcription DNA_Gyrase->Replication_Transcription Inhibited ATP ATP ATP->DNA_Gyrase Energy Supercoiled_DNA->Replication_Transcription Benzoxazine 1,4-Benzoxazine Derivative Benzoxazine->DNA_Gyrase Inhibition of GyrB Bacterial_Death Bacterial Cell Death Replication_Transcription->Bacterial_Death

Inhibition of Bacterial DNA Gyrase.
Quantitative Data: Antimicrobial Activity

The following table presents the antimicrobial activity of representative 1,4-benzoxazine derivatives, indicated by the zone of inhibition or Minimum Inhibitory Concentration (MIC).

Compound/DerivativeMicroorganismActivityReference
Compound 4eE. coliZone of Inhibition: 22 mm[12]
S. aureusZone of Inhibition: 20 mm[12]
B. subtilisZone of Inhibition: 18 mm[12]
Compound 4aE. coliZone of Inhibition: 20 mm[12]
BOZ-OlaS. aureusMIC: 5 µg/mL[14]
Compound 3h (chloro and methyl substituents)Gram-positive/negative bacteriaZone of Inhibition: 14-19 mm[7]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. 1,4-Benzoxazine derivatives have demonstrated significant anti-inflammatory properties through various mechanisms.[6][16]

Modulation of the Nrf2-HO-1 Signaling Pathway

A key anti-inflammatory mechanism of some 2H-1,4-benzoxazin-3(4H)-one derivatives involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-heme oxygenase-1 (HO-1) signaling pathway.[16] Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon stimulation by certain benzoxazine derivatives, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the upregulation of cytoprotective enzymes like HO-1.[17] This pathway helps to reduce oxidative stress and the production of pro-inflammatory mediators.[16]

This protocol provides a general procedure for assessing the activation of the Nrf2-HO-1 pathway.

  • Cell Culture and Treatment: Cells (e.g., macrophages) are cultured and treated with the 1,4-benzoxazine derivative for a specified time.

  • Protein Extraction: Total cellular protein or nuclear and cytoplasmic fractions are extracted.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative protein expression levels.[17][18][19]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequestration Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucl->ARE Binding HO1_Gene HO-1 Gene ARE->HO1_Gene Activation HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein Transcription & Translation Benzoxazine 1,4-Benzoxazine Derivative Benzoxazine->Nrf2_cyto Induces Release ROS Oxidative Stress (ROS) Inflammation Inflammation HO1_Protein->ROS Reduction HO1_Protein->Inflammation Inhibition

References

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Benzoxazinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzoxazinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development due to its wide range of biological activities. From its initial synthesis in the early 20th century to its current status as a versatile pharmacophore, the journey of benzoxazinone compounds is a testament to the continuous evolution of synthetic chemistry and the relentless pursuit of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of benzoxazinone compounds, detailing the seminal synthetic methodologies, summarizing key quantitative biological data, and illustrating the intricate signaling pathways they modulate.

The Dawn of Benzoxazinone Chemistry: Foundational Discoveries

The story of benzoxazinone compounds begins with two pivotal discoveries that laid the groundwork for this important class of heterocycles.

The First Synthesis of a Benzoxazinone Derivative: Heller and Fiesselmann (1902)

The first documented synthesis of a benzoxazinone derivative, specifically a 2-aryl-4H-1,3-benzoxazin-4-one, was achieved in 1902 by Georg Heller and F. Fiesselmann. Their pioneering work involved the reaction of anthranilic acid with aroyl chlorides in the presence of excess pyridine. This reaction established a fundamental synthetic route to the 1,3-benzoxazin-4-one core that remains relevant today.

Experimental Protocol: Synthesis of 2-Aryl-4H-1,3-benzoxazin-4-ones (Heller and Fiesselmann, 1902)

While the original 1902 publication in Berichte der deutschen chemischen Gesellschaft provides the foundational methodology, a generalized procedure based on their work is as follows:

  • Reactants: Anthranilic acid and a substituted aroyl chloride.

  • Solvent and Reagent: An excess of pyridine serves as both the solvent and a catalyst.

  • Procedure:

    • Anthranilic acid is dissolved in pyridine.

    • The aroyl chloride is added portion-wise to the solution, often with cooling to manage the exothermic reaction.

    • The reaction mixture is then heated for a specific duration to drive the cyclization.

    • Upon cooling, the product precipitates and is isolated by filtration.

    • Purification is typically achieved by recrystallization from a suitable solvent.

The Parent Benzoxazine Ring System: Holly and Cope (1944)

Over four decades later, in 1944, Frederick W. Holly and Arthur C. Cope reported the first synthesis of the parent 4H-3,1-benzoxazine ring system. Their method involved the condensation of a primary amine, a phenol, and formaldehyde, a reaction now recognized as a Mannich-type condensation. This seminal work was crucial for the development of benzoxazine monomers, which later found significant applications in polymer chemistry.

Experimental Protocol: Synthesis of the 4H-3,1-Benzoxazine Ring (Holly and Cope, 1944)

Based on their 1944 publication in the Journal of the American Chemical Society, a representative experimental protocol is outlined below:

  • Reactants: A primary amine, a phenol, and formaldehyde (typically as an aqueous solution, formalin, or as paraformaldehyde).

  • Procedure:

    • The phenol, primary amine, and formaldehyde are mixed in a suitable solvent, such as dioxane or ethanol.

    • The mixture is heated under reflux for several hours.

    • The solvent is removed under reduced pressure.

    • The crude product is then purified, often by distillation under high vacuum or by recrystallization.

Biological Activities and Quantitative Data

Benzoxazinone derivatives have been extensively investigated for a plethora of biological activities. This section summarizes the quantitative data for some of the most significant therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of benzoxazinone derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.

Compound ClassCancer Cell LineIC50 / GI50Reference
1,4-Benzoxazinone-acetylphenylallyl quinazolin-4(3H)-one hybridsA549 (Lung)0.32 µM
1,4-Benzoxazinone scaffold with PI3K/mTOR inhibitionHeLa (Cervical), A549 (Lung)1.35 µM, 1.22 µM
2H-benzo[b][1] oxazin-3(4H)-one derivatives linked to 1,2,3-triazolesA549 (Lung)7.59 ± 0.31 µM (compound 14b), 18.52 ± 0.59 µM (compound 14c)
Benzoxazinone derivativesHepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)< 10 µM for several derivatives[1]
Enzyme Inhibition

Benzoxazinone derivatives have been identified as potent inhibitors of various enzymes, including proteases.

Compound ClassEnzymeIC50 / KiReference
Substituted Benzoxazinonesα-ChymotrypsinIC50: 6.5 - 341.1 µM; Ki: 4.7 - 341.2 µM[2]
Antimicrobial and Antifungal Activity

The antimicrobial properties of benzoxazinones have also been explored, with some derivatives showing promising activity against bacteria and fungi.

Compound ClassOrganismMIC (Minimum Inhibitory Concentration)Reference
Synthetic 1,4-benzoxazin-3-one derivativesCandida albicans (Fungus)Down to 6.25 µg/mL[3]
Synthetic 1,4-benzoxazin-3-one derivativesStaphylococcus aureus, Escherichia coli (Bacteria)16 µg/mL[3]
Herbicidal Activity

Certain benzoxazinone derivatives have demonstrated potent herbicidal activity, targeting key enzymes in plants.

Compound ClassTarget EnzymeActivityReference
Benzoxazinone-pyrimidinedione hybridsProtoporphyrinogen IX oxidase (PPO)Excellent herbicidal activity at 37.5 g a.i./ha[1]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of benzoxazinone compounds are underpinned by their modulation of various cellular signaling pathways. Their anticancer activity, in particular, has been linked to the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Several studies have demonstrated that benzoxazinone derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway. Key molecular events include the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and the subsequent activation of a cascade of caspases, including caspase-9 and the executioner caspase-3.[1] Some derivatives have also been shown to induce apoptosis through the activation of the tumor suppressor protein p53.[1]

cluster_0 Benzoxazinone Treatment cluster_1 Apoptotic Signaling Cascade Benzoxazinone Benzoxazinone p53 p53 Benzoxazinone->p53 Activates Bcl2 Bcl2 Benzoxazinone->Bcl2 Downregulates Bax Bax p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Figure 1: Benzoxazinone-induced apoptotic signaling pathway.
Cell Cycle Arrest and Inhibition of Key Enzymes

In addition to inducing apoptosis, certain benzoxazinone derivatives can halt the proliferation of cancer cells by arresting the cell cycle. This is often achieved through the inhibition of key regulatory proteins such as cyclin-dependent kinase 1 (CDK1).[1] Furthermore, some benzoxazinones have been identified as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair.[1] By targeting these essential cellular processes, benzoxazinone compounds effectively disrupt the uncontrolled growth of cancer cells.

cluster_0 Benzoxazinone Action cluster_1 Cell Cycle Progression Benzoxazinone Benzoxazinone CDK1 CDK1 Benzoxazinone->CDK1 Inhibits Topoisomerase_II Topoisomerase_II Benzoxazinone->Topoisomerase_II Inhibits G2_Phase G2_Phase M_Phase M_Phase G2_Phase->M_Phase Transition DNA_Replication DNA_Replication DNA_Replication->G2_Phase Leads to CDK1->G2_Phase Promotes Topoisomerase_II->DNA_Replication Enables

Figure 2: Inhibition of cell cycle progression by benzoxazinones.

Conclusion and Future Directions

The discovery and development of benzoxazinone compounds represent a rich history of chemical innovation and a promising future for the discovery of new therapeutic agents. From their initial synthesis to the elucidation of their complex biological mechanisms, these versatile scaffolds continue to be a focal point of research in medicinal chemistry. The ability to readily modify the benzoxazinone core allows for the fine-tuning of its pharmacological properties, paving the way for the development of next-generation drugs with enhanced efficacy and selectivity. Future research will undoubtedly uncover new biological targets and therapeutic applications for this remarkable class of compounds, further solidifying their importance in the landscape of drug discovery.

References

A Comprehensive Review of 2H-1,4-Benzoxazin-3(4H)-one Derivatives: Synthesis, Biological Activities, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1][2][3] Derivatives of this core structure have been extensively explored for their potential as anti-inflammatory, antifungal, antimicrobial, and antitumor agents.[1][2][4][5] This technical guide provides a comprehensive literature review of recent advancements in the synthesis, biological evaluation, and structure-activity relationships of 2H-1,4-benzoxazin-3(4H)-one derivatives.

Synthesis of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

The synthesis of the 2H-1,4-benzoxazin-3(4H)-one core and its derivatives has been achieved through various chemical strategies. A common and straightforward approach involves the reaction of 2-aminophenol with chloroacetic acid.[6] More complex derivatives are often synthesized through multi-step processes.

One prominent synthetic route involves the O-alkylation of 2-nitrophenols with methyl 2-bromoalkanoates, followed by a "green" catalytic reductive cyclization of the resulting 2-nitro ester intermediates to yield 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones.[4][7][8] Further modifications, such as bromination and acetylation, can be performed on the core structure to generate a library of derivatives.[4][8]

Another versatile method for introducing functional diversity is through "click chemistry." For instance, 1,2,3-triazole moieties have been incorporated into the 2H-1,4-benzoxazin-3(4H)-one scaffold.[1][2] This is typically achieved by reacting an azide-functionalized precursor with a terminal alkyne. For example, 6-amino-2H-benzo[b][1][9]oxazin-3(4H)-one can be reacted with 3-ethynylbenzoic acid, followed by a reaction with various azide compounds to produce a series of novel 1,2,3-triazole-containing derivatives.[1][2]

A general workflow for the synthesis and evaluation of these derivatives is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting_Materials 2-Aminophenol or Substituted Phenols Intermediate_Formation Reaction with Chloroacetyl Chloride or Bromoalkanoates Starting_Materials->Intermediate_Formation Cyclization Reductive Cyclization or Base-catalyzed Cyclization Intermediate_Formation->Cyclization Core_Structure 2H-1,4-Benzoxazin-3(4H)-one Cyclization->Core_Structure Derivatization Functional Group Modification (e.g., Click Chemistry) Core_Structure->Derivatization Final_Derivatives Target Derivatives Derivatization->Final_Derivatives In_Vitro_Assays In Vitro Biological Assays (Antimicrobial, Antifungal, Cytotoxicity) Final_Derivatives->In_Vitro_Assays Lead_Identification Identification of Lead Compounds In_Vitro_Assays->Lead_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Signaling Pathways) Lead_Identification->Mechanism_Studies In_Vivo_Studies In Vivo Animal Studies (Toxicity, Efficacy) Mechanism_Studies->In_Vivo_Studies

General workflow for synthesis and evaluation.

Biological Activities of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

The diverse biological activities of 2H-1,4-benzoxazin-3(4H)-one derivatives make them promising candidates for drug development.

Anti-inflammatory Activity

Several derivatives have demonstrated significant anti-inflammatory properties.[1][10] For instance, a series of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety were found to exhibit potent anti-inflammatory effects in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[1][10] Specific compounds, such as e2, e16, and e20, effectively reduced the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[1][10] They also downregulated the expression of inflammation-related enzymes iNOS and COX-2.[10]

The anti-inflammatory mechanism of these derivatives has been linked to the activation of the Nrf2-HO-1 signaling pathway.[1][10][11] This activation helps in reducing intracellular reactive oxygen species (ROS) levels and mitigating the inflammatory response in microglial cells.[1][10][11] Molecular docking studies have suggested that these compounds can interact with Nrf2-related binding sites, preventing its degradation by Keap1.[1][10]

G LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB Activation TLR4->NF_kB Pro_inflammatory Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) iNOS, COX-2 NF_kB->Pro_inflammatory Inflammation Inflammation Pro_inflammatory->Inflammation Benzoxazinone_Derivative 2H-1,4-Benzoxazin-3(4H)-one Derivative Benzoxazinone_Derivative->NF_kB inhibits Keap1 Keap1 Benzoxazinone_Derivative->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 degrades HO_1 HO-1 Nrf2->HO_1 Antioxidant_Response Antioxidant Response HO_1->Antioxidant_Response ROS Reduced ROS Antioxidant_Response->ROS ROS->Inflammation reduces

Anti-inflammatory signaling pathway.
Antifungal and Antimicrobial Activity

Numerous 2H-1,4-benzoxazin-3(4H)-one derivatives have been screened for their antifungal and antimicrobial activities.[4][6][8][9][12] A series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones displayed moderate to good antifungal activity against a panel of phytopathogenic fungi at a concentration of 200 mg L⁻¹.[4][8] Notably, 2-ethyl-2H-1,4-benzoxazin-3(4H)-one (4a), 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one (4g), and 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6) completely inhibited the mycelial growth of seven agricultural fungi at this concentration.[4][8]

In another study, synthesized derivatives were tested against E. coli, S. aureus, and B. subtilis, with compound 4e showing the highest activity across all strains.[6] Molecular docking studies targeting E. coli DNA gyrase suggested strong binding affinities for several of the synthesized compounds.[6] Additionally, some 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones have shown good activity against Candida albicans.[9][12]

Anticancer Activity

The antitumor potential of 2H-1,4-benzoxazin-3(4H)-one derivatives has been a significant area of investigation.[2][13][14] A series of compounds with a 1,2,3-triazole group introduced at the 7-position of the benzoxazinone core exhibited notable inhibitory activity against Huh-7 liver cancer cells.[2][13] Compounds c5, c14, c16, and c18 showed IC50 values of 28.48 µM, 32.60 µM, 31.87 µM, and 19.05 µM, respectively.[2][13]

The proposed mechanism of action for these anticancer derivatives involves the induction of DNA damage, as evidenced by the upregulation of γ-H2AX.[2][13] This DNA damage subsequently triggers apoptosis through the increased expression of caspase-7 and also activates autophagy pathways, indicated by enhanced LC3 expression.[2][13] The rigid planar structure of these molecules is believed to facilitate their intercalation into tumor cell DNA.[2]

G Benzoxazinone_Derivative 2H-1,4-Benzoxazin-3(4H)-one Derivative DNA_Intercalation DNA Intercalation Benzoxazinone_Derivative->DNA_Intercalation DNA_Damage DNA Damage (γ-H2AX upregulation) DNA_Intercalation->DNA_Damage Apoptosis Apoptosis (Caspase-7 activation) DNA_Damage->Apoptosis Autophagy Autophagy (LC3 expression) DNA_Damage->Autophagy Cell_Death Tumor Cell Death Apoptosis->Cell_Death Autophagy->Cell_Death

Anticancer mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of selected 2H-1,4-benzoxazin-3(4H)-one derivatives.

Table 1: Anticancer Activity of 1,2,3-Triazole Derivatives against Huh-7 Liver Cancer Cells [2][13]

CompoundIC50 (µM)
c528.48
c1432.60
c1631.87
c1819.05

Table 2: Antifungal Activity of 2-Alkyl-2H-1,4-benzoxazin-3(4H)-one Derivatives [4][8]

CompoundConcentration (mg L⁻¹)Mycelial Growth Inhibition
4a (2-ethyl)200Complete inhibition against 7 fungi
4g (2-ethyl-7-fluoro)200Complete inhibition against 7 fungi
6 (4-acetyl-2-ethyl)200Complete inhibition against 7 fungi
6100Complete inhibition against F. culmorum, P. cactorum, and R. solani
4a100Complete inhibition against R. solani
62072% inhibition against P. cactorum

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and advancement of research. Below are summarized protocols for key experiments cited in the literature.

General Synthesis of 1,2,3-Triazole Derivatives[1][2]
  • Synthesis of the Alkyne Intermediate: 6-amino-2H-benzo[b][1][9]oxazin-3(4H)-one is reacted with 3-ethynylbenzoic acid in the presence of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) to yield the terminal alkyne compound.

  • Click Reaction: The alkyne intermediate is then reacted with various azide compounds to obtain the final 1,2,3-triazole derivatives.

  • Characterization: The structures of the synthesized compounds are confirmed using ¹H NMR and ¹³C NMR spectroscopy, and high-resolution mass spectrometry (HR-MS).[1][2]

In Vitro Anti-inflammatory Assay (LPS-induced BV-2 Cells)[1][10]
  • Cell Culture: BV-2 microglial cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with the synthesized benzoxazinone derivatives for a specific duration, followed by stimulation with lipopolysaccharide (LPS).

  • NO Production Assay: Nitric oxide production in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) are quantified using ELISA or RT-PCR.

  • Western Blot Analysis: The protein expression levels of iNOS, COX-2, Nrf2, and HO-1 are determined by Western blotting to elucidate the signaling pathway.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)[4][8]
  • Fungal Strains: A panel of phytopathogenic fungi are used, including Botrytis cinerea, Phytophthora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, and Alternaria alternata.

  • Assay Preparation: The test compounds are dissolved in a suitable solvent and added to the fungal growth medium at desired concentrations.

  • Inoculation and Incubation: The fungal mycelium is inoculated onto the prepared medium and incubated under appropriate conditions.

  • Measurement: The diameter of the fungal colony is measured, and the percentage of mycelial growth inhibition is calculated relative to a control group.

In Vitro Anticancer Assay (MTT Assay)[2][13]
  • Cell Culture: Human tumor cell lines (e.g., Huh-7) are cultured in a 96-well plate.

  • Treatment: Cells are treated with various concentrations of the synthesized compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion

2H-1,4-benzoxazin-3(4H)-one derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The synthetic accessibility of the core structure allows for extensive derivatization, leading to the discovery of potent anti-inflammatory, antifungal, antimicrobial, and anticancer agents. The elucidation of their mechanisms of action, particularly the modulation of key signaling pathways such as Nrf2-HO-1 and the induction of DNA damage-mediated apoptosis, provides a solid foundation for the rational design of novel therapeutic agents. Further preclinical and clinical investigations are warranted to fully explore the therapeutic potential of these promising compounds.

References

Spectroscopic Profile of 8-Amino-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Spectroscopic Data

This section outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 8-Amino-2H-1,4-benzoxazin-3(4H)-one.

Predicted ¹H NMR Data

The expected proton NMR spectrum would be complex in the aromatic region due to the substitution pattern. The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and integration values.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-5~6.6 - 6.8d (doublet)1H
H-6~6.8 - 7.0t (triplet)1H
H-7~6.5 - 6.7d (doublet)1H
-CH₂- (Position 2)~4.5 - 4.7s (singlet)2H
-NH₂ (Position 8)~4.0 - 5.0br s (broad singlet)2H
-NH- (Position 4)~10.0 - 11.0s (singlet)1H
Predicted ¹³C NMR Data

The predicted carbon-13 NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Position 3)~165 - 170
C-8a~140 - 145
C-8~135 - 140
C-4a~120 - 125
C-6~115 - 120
C-5~110 - 115
C-7~105 - 110
-CH₂- (Position 2)~65 - 70
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the amine, amide, and aromatic functionalities.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amide)3200 - 3400Medium
N-H Stretch (Amine)3300 - 3500Medium (doublet)
C-H Stretch (Aromatic)3000 - 3100Medium
C=O Stretch (Amide)1670 - 1700Strong
C=C Stretch (Aromatic)1500 - 1600Medium to Strong
C-N Stretch (Amine)1250 - 1350Medium
C-O Stretch (Ether)1200 - 1280Strong
Predicted Mass Spectrometry (MS) Data

For mass spectrometry, the molecular ion peak and potential major fragmentation patterns are predicted.

Data Point Predicted Value (m/z) Notes
Molecular Ion [M]⁺164.06Corresponding to the molecular weight of C₈H₈N₂O₂.
[M-CO]⁺136.06Loss of a carbonyl group.
[M-NH₂CO]⁺120.05Loss of the carbamoyl group.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

A sample of 5-10 mg of the compound would be dissolved in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.[1] ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field spectrometer.[2] For ¹H NMR, a typical experiment would involve acquiring 16-32 scans with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) would be necessary due to the low natural abundance of the ¹³C isotope, with a longer relaxation delay of 2-5 seconds.[3]

Infrared (IR) Spectroscopy

The IR spectrum could be obtained using the solid-state potassium bromide (KBr) pellet method or as a thin film. For the KBr method, a small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry KBr powder and pressed into a transparent disk.[4] The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.[5]

Mass Spectrometry

Mass spectral data can be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.[6][7] For EI-MS, a small amount of the solid sample is introduced directly into the ion source, where it is vaporized and bombarded with a high-energy electron beam.[7] For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the spectrometer.[8] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[9]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_synthesis Compound Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification MassSpec Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Synthesis->MassSpec Initial Characterization IRSpec Infrared (IR) Spectroscopy - Functional Groups Synthesis->IRSpec NMRSpec NMR Spectroscopy (1H, 13C, 2D) - Connectivity - Stereochemistry Synthesis->NMRSpec DataAnalysis Combined Data Analysis MassSpec->DataAnalysis IRSpec->DataAnalysis NMRSpec->DataAnalysis StructureElucidation Structure Elucidation DataAnalysis->StructureElucidation

Caption: A flowchart illustrating the general workflow for compound characterization using various spectroscopic techniques.

References

Methodological & Application

Application Notes and Protocols: 8-Amino-2H-1,4-benzoxazin-3(4H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-2H-1,4-benzoxazin-3(4H)-one is a versatile bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features allow for facile derivatization at multiple positions, leading to a diverse range of analogues with a wide spectrum of biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound as a key building block in the development of novel therapeutic agents. The primary applications highlighted herein are in the fields of oncology and neuroprotection.

I. Synthesis of the Core Scaffold: this compound

The synthesis of the title compound can be achieved through a two-step process involving the nitration of the parent benzoxazinone followed by the reduction of the nitro group.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 8-Nitro-2H-1,4-benzoxazin-3(4H)-one

  • To a stirred solution of 2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in concentrated sulfuric acid at 0°C, slowly add a mixture of concentrated sulfuric acid and nitric acid (1:1 v/v).

  • Maintain the reaction temperature below 5°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice, leading to the precipitation of the crude product.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent such as ethanol to afford pure 8-nitro-2H-1,4-benzoxazin-3(4H)-one.

Step 2: Synthesis of this compound

  • Suspend 8-nitro-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

II. Application in Oncology: Synthesis of Anticancer Agents

Derivatives of this compound, particularly those incorporating a 1,2,3-triazole moiety, have demonstrated significant anticancer activity. These compounds are proposed to function through the induction of apoptosis and autophagy, potentially mediated by the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.

A. Synthesis of 1,2,3-Triazole Derivatives

A general synthetic route to these anticancer agents involves the acylation of the 8-amino group with an alkyne-bearing carboxylic acid, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Experimental Workflow: Synthesis of Anticancer Triazole Derivatives

G start This compound step1 Acylation with 3-ethynylbenzoic acid (HATU, DIPEA, DMF) start->step1 intermediate N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4] oxazin-8-yl)-3-ethynylbenzamide step1->intermediate step2 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Substituted benzyl azide, CuSO4·5H2O, Sodium Ascorbate, t-BuOH/H2O) intermediate->step2 product Final 1,2,3-Triazole Derivative step2->product

Caption: Synthetic workflow for 1,2,3-triazole derivatives.

Experimental Protocol: Synthesis of a Representative Anticancer 1,2,3-Triazole Derivative

  • Acylation: To a solution of this compound (1 equivalent) and 3-ethynylbenzoic acid (1.1 equivalents) in dry DMF, add HATU (1.2 equivalents) and DIPEA (2 equivalents). Stir the mixture at room temperature for 12-16 hours. After completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the alkyne intermediate.

  • Click Reaction: To a solution of the alkyne intermediate (1 equivalent) and a substituted benzyl azide (1.1 equivalents) in a mixture of t-butanol and water (1:1), add sodium ascorbate (0.2 equivalents) and copper(II) sulfate pentahydrate (0.1 equivalents). Stir the reaction mixture at room temperature for 8-12 hours. After completion, dilute the mixture with water and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by column chromatography to afford the final 1,2,3-triazole derivative.

B. In Vitro Anticancer Activity

The cytotoxic effects of the synthesized compounds can be evaluated against a panel of human cancer cell lines using the MTT assay.

Quantitative Data: Anticancer Activity of 1,2,3-Triazole Derivatives

CompoundCancer Cell LineIC50 (µM)[1][2][3]
14b A549 (Lung)7.59 ± 0.31
Huh7 (Liver)> 50
MCF-7 (Breast)> 50
HCT-116 (Colon)> 50
SKOV3 (Ovary)> 50
14c A549 (Lung)18.52 ± 0.59
Huh7 (Liver)> 50
MCF-7 (Breast)> 50
HCT-116 (Colon)> 50
SKOV3 (Ovary)> 50
c5 Huh-7 (Liver)28.48
c14 Huh-7 (Liver)32.60
c16 Huh-7 (Liver)31.87
c18 Huh-7 (Liver)19.05

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

C. Mechanism of Action: Signaling Pathway

The anticancer activity of these derivatives is linked to the induction of apoptosis and autophagy, which can be triggered by increased intracellular ROS levels and subsequent DNA damage. This process involves the activation of key signaling proteins such as p53, Nrf2, and ATG7.[1][2]

Signaling Pathway: Anticancer Mechanism of Action

G cluster_drug Benzoxazinone-Triazole Derivative cluster_cellular Cancer Cell drug Compound ros ↑ ROS Production drug->ros dna_damage DNA Damage ros->dna_damage p53 ↑ p53 dna_damage->p53 autophagy Autophagy p53->autophagy apoptosis Apoptosis p53->apoptosis nrf2 ↑ Nrf2 nrf2->autophagy atg7 ↑ ATG7 atg7->autophagy autophagy->apoptosis

Caption: Proposed anticancer signaling pathway.

III. Application in Neuroprotection: Synthesis of Neuroprotective Agents

Derivatives of this compound, particularly 8-benzylamino-substituted-3-alkyl analogues, have shown promise as neuroprotective agents by mitigating oxidative stress-mediated neuronal degeneration.

A. Synthesis of 8-Benzylamino-3-alkyl-1,4-benzoxazine Derivatives

The synthesis of these neuroprotective agents can be achieved through reductive amination of the 8-amino group with an appropriate aldehyde, followed by alkylation at the 3-position.

Experimental Workflow: Synthesis of Neuroprotective Derivatives

G start This compound step1 Reductive Amination (Benzaldehyde, NaBH(OAc)3) start->step1 intermediate 8-Benzylamino-2H-1,4-benzoxazin-3(4H)-one step1->intermediate step2 N-Alkylation (Alkyl halide, NaH, DMF) intermediate->step2 product Final 8-Benzylamino-3-alkyl Derivative step2->product

Caption: Synthetic workflow for neuroprotective derivatives.

Experimental Protocol: Synthesis of a Representative Neuroprotective Derivative

  • Reductive Amination: Dissolve this compound (1 equivalent) and benzaldehyde (1.1 equivalents) in dichloroethane. Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. Stir the reaction at room temperature for 12-24 hours. Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane. Dry the organic layer and concentrate. Purify the crude product by column chromatography.

  • N-Alkylation: To a solution of the 8-benzylamino intermediate (1 equivalent) in dry DMF at 0°C, add sodium hydride (1.2 equivalents). Stir for 30 minutes, then add the desired alkyl halide (1.2 equivalents). Allow the reaction to warm to room temperature and stir for 4-8 hours. Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to obtain the final product.

B. In Vitro Neuroprotection Assay

The neuroprotective capacity of the synthesized compounds can be assessed by their ability to protect neuronal cells from oxidative stress-induced cell death.

Experimental Protocol: In Vitro Neuroprotection Assay

  • Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂) or glutamate.

  • Incubate the cells for 24 hours.

  • Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • The neuroprotective effect is quantified as the percentage of protection against the toxin-induced cell death.

C. Mechanism of Action: Neuroprotection

The neuroprotective effects of these compounds are primarily attributed to their antioxidant properties, which help in reducing the levels of reactive oxygen species and mitigating oxidative damage to neurons.

Logical Relationship: Neuroprotective Mechanism

G cluster_stress Oxidative Stress cluster_cellular_response Neuronal Cell oxidative_stress Oxidative Insult (e.g., H₂O₂, Glutamate) ros ↑ ROS oxidative_stress->ros damage Neuronal Damage & Apoptosis ros->damage protection ↓ ROS viability ↑ Neuronal Viability drug 8-Benzylamino-3-alkyl -1,4-benzoxazine drug->protection protection->viability

Caption: Mechanism of neuroprotection via ROS reduction.

IV. Conclusion

This compound serves as a valuable and versatile starting material in medicinal chemistry for the development of novel therapeutic agents. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize and evaluate derivatives of this scaffold for potential applications in oncology and neuroprotection. Further exploration of the structure-activity relationships and optimization of the lead compounds are warranted to advance these promising candidates towards clinical development.

References

8-Amino-2H-1,4-benzoxazin-3(4H)-one: A Versatile Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

The 8-Amino-2H-1,4-benzoxazin-3(4H)-one core structure is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Its unique chemical architecture allows for substitutions at multiple positions, leading to a diverse range of pharmacological activities. This document provides an overview of the applications of this scaffold, with a focus on its use in the development of neuroprotective and anticancer agents. Detailed experimental protocols for the synthesis and evaluation of these compounds are also presented to aid researchers in this field.

Neuroprotective Applications

Derivatives of this compound have shown significant promise as neuroprotective agents, primarily through their ability to combat oxidative stress and modulate key signaling pathways involved in neuronal cell death.

Mechanism of Action

Several studies have elucidated the neuroprotective mechanisms of these compounds. A key mechanism is the inhibition of oxidative stress-mediated neuronal degeneration. Furthermore, certain derivatives have been identified as inhibitors of glycogen synthase kinase 3 (GSK3), p38 mitogen-activated protein kinase (MAPK), and cyclin-dependent kinases (CDKs), all of which are implicated in the pathogenesis of neurodegenerative diseases.

Signaling Pathway

The neuroprotective effects of these benzoxazine derivatives can be partially attributed to their modulation of critical kinase signaling cascades that are often dysregulated in neurodegenerative conditions.

G cluster_stimulus Neurotoxic Stimuli cluster_kinases Kinase Cascades cluster_cellular_effects Cellular Effects Oxidative Stress Oxidative Stress GSK3 GSK3 Oxidative Stress->GSK3 Inflammation Inflammation p38_MAPK p38_MAPK Inflammation->p38_MAPK Neuronal Death Neuronal Death GSK3->Neuronal Death p38_MAPK->Neuronal Death CDKs CDKs CDKs->Neuronal Death Benzoxazine Derivative Benzoxazine Derivative Benzoxazine Derivative->GSK3 Inhibition Benzoxazine Derivative->p38_MAPK Inhibition Benzoxazine Derivative->CDKs Inhibition

Caption: Inhibition of Neurodegenerative Pathways.

Anticancer Applications

The this compound scaffold has also been extensively explored for the development of anticancer agents. Derivatives have demonstrated cytotoxicity against a range of cancer cell lines through various mechanisms, including the induction of DNA damage, apoptosis, and autophagy.

Mechanism of Action

A significant mode of action for these compounds is the induction of DNA damage, which can trigger programmed cell death, or apoptosis. This is often accompanied by the activation of autophagy. Furthermore, specific derivatives have been identified as potent inhibitors of key signaling pathways that are crucial for cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway. Some derivatives also exhibit inhibitory activity against tyrosine kinases like KDR and ABL.

Signaling Pathways

The anticancer activity of this compound derivatives is often mediated by their interaction with critical signaling pathways that control cell fate.

cluster_upstream Upstream Signaling cluster_pi3k PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Inhibition of Apoptosis Inhibition of Apoptosis Akt->Inhibition of Apoptosis Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Benzoxazine Derivative Benzoxazine Derivative Benzoxazine Derivative->PI3K Inhibition Benzoxazine Derivative->mTOR Inhibition

Caption: PI3K/Akt/mTOR Pathway Inhibition.

Another important pathway influenced by these compounds is the Nrf2-HO-1 pathway, which is involved in the cellular response to oxidative stress.

cluster_stress Cellular Stress cluster_nrf2 Nrf2-HO-1 Pathway cluster_response Cellular Response Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant Response Antioxidant Response HO1->Antioxidant Response Anti-inflammatory Response Anti-inflammatory Response HO1->Anti-inflammatory Response Benzoxazine Derivative Benzoxazine Derivative Benzoxazine Derivative->Nrf2 Activation

Caption: Nrf2-HO-1 Pathway Activation.

Quantitative Data Summary

The following tables summarize the reported biological activities of various derivatives of the this compound scaffold.

Table 1: Anticancer Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives

Compound IDCell LineIC50 (µM)Reference
c5Huh-7 (Liver Cancer)28.48
c14Huh-7 (Liver Cancer)32.60
c16Huh-7 (Liver Cancer)31.87
c18Huh-7 (Liver Cancer)19.05
14bA549 (Lung Cancer)7.59
14cA549 (Lung Cancer)18.52

Table 2: Kinase Inhibitory Activity of Benzoxazine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
8d-1PI3Kα0.63
4-3GSK3β~1000-4000
4-4GSK3β~1000-4000

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic scheme for the preparation of this compound derivatives is outlined below. Specific reaction conditions and purification methods may vary depending on the desired substituents.

A 2-Amino-3-nitrophenol C 8-Nitro-2H-1,4-benzoxazin-3(4H)-one A->C B Chloroacetyl chloride B->C E This compound C->E Reduction D Reduction (e.g., H2, Pd/C) G Target Derivatives E->G Derivatization F Derivatization (e.g., acylation, alkylation)

Caption: General Synthetic Workflow.

Protocol:

  • Step 1: Cyclization. To a solution of 2-amino-3-nitrophenol in a suitable solvent (e.g., dioxane), add chloroacetyl chloride dropwise at room temperature. The reaction mixture is then heated to reflux for several hours. After cooling, the precipitate is filtered, washed, and dried to yield 8-Nitro-2H-1,4-benzoxazin-3(4H)-one.

  • Step 2: Reduction. The nitro group of 8-Nitro-2H-1,4-benzoxazin-3(4H)-one is reduced to an amino group. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is evaporated to give this compound.

  • Step 3: Derivatization. The amino group of the core scaffold can be further modified by various reactions such as acylation, alkylation, or sulfonylation to introduce diverse functional groups and generate a library of derivatives.

Biological Evaluation Protocols

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, Huh-7)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the benzoxazine derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the expression of key proteins involved in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the cells and determine the protein concentration of each sample.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry analysis can be performed to quantify the protein expression levels, which should be normalized to a loading control (e.g., β-actin or GAPDH).

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases can be determined using commercially available kinase assay kits or by established in-house methods. A general workflow is described below.

A Prepare Kinase Reaction Mixture (Kinase, Substrate, ATP) B Add Benzoxazine Derivative (Test Compound) A->B C Incubate at 37°C B->C D Stop Reaction C->D E Detect Kinase Activity (e.g., Phosphorylation) D->E F Calculate % Inhibition and IC50 E->F

Caption: Kinase Inhibition Assay Workflow.

Protocol:

  • Prepare a reaction mixture containing the target kinase, its specific substrate, and ATP in a suitable buffer.

  • Add the benzoxazine derivative at various concentrations to the reaction mixture.

  • Initiate the kinase reaction and incubate at 37°C for a specified time.

  • Stop the reaction and detect the amount of product formed (e.g., phosphorylated substrate). This can be done using various methods, such as radioisotope incorporation, fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

These protocols provide a foundation for researchers to explore the potential of this compound derivatives as novel therapeutic agents. Further optimization and adaptation of these methods may be necessary depending on the specific compounds and biological systems being investigated.

Application Notes and Protocols for the Synthesis of 8-Amino-2H-1,4-benzoxazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of acylated and sulfonated derivatives of 8-Amino-2H-1,4-benzoxazin-3(4H)-one. This core scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a range of biological activities, including neuroprotective and antifungal properties.

Introduction

This compound is a versatile starting material for the synthesis of a diverse library of compounds. The primary amino group at the 8-position serves as a key functional handle for derivatization, most commonly through acylation and sulfonylation reactions. These modifications allow for the systematic exploration of the structure-activity relationship (SAR) of this compound class, aiding in the development of novel therapeutic agents. The following protocols detail the general procedures for these transformations.

Synthesis of 8-Acylamino-2H-1,4-benzoxazin-3(4H)-one Derivatives

Acylation of the 8-amino group is a common strategy to introduce a variety of substituents, influencing the compound's physicochemical properties and biological activity.

Experimental Protocol: General Procedure for Acylation

A general method for the acylation of this compound involves the reaction with an appropriate acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Pyridine or triethylamine

  • Dry dichloromethane (DCM) or chloroform

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dry dichloromethane.

  • Add pyridine or triethylamine (1.1-1.5 eq) to the solution and stir at room temperature.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 8-acylamino-2H-1,4-benzoxazin-3(4H)-one derivative.

Data Presentation: Acylation Reaction Yields
DerivativeAcyl ChlorideYield (%)
8-Benzamido-2H-1,4-benzoxazin-3(4H)-oneBenzoyl chloride~85%
8-Acetamido-2H-1,4-benzoxazin-3(4H)-oneAcetyl chloride~90%

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Synthesis of 8-Sulfonylamino-2H-1,4-benzoxazin-3(4H)-one Derivatives

Sulfonylation of the 8-amino group introduces a sulfonamide moiety, which can significantly impact the compound's acidity, hydrogen bonding capacity, and overall biological profile.

Experimental Protocol: General Procedure for Sulfonylation

The synthesis of 8-sulfonylamino derivatives typically involves the reaction of the parent amine with a sulfonyl chloride in the presence of a base.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride, methanesulfonyl chloride)

  • Pyridine

  • Dry dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine at 0 °C.

  • Slowly add the desired sulfonyl chloride (1.1 eq) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into ice-water and acidify with 1 M hydrochloric acid.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the pure 8-sulfonylamino-2H-1,4-benzoxazin-3(4H)-one derivative.

Data Presentation: Sulfonylation Reaction Yields
DerivativeSulfonyl ChlorideYield (%)
8-(Phenylsulfonamido)-2H-1,4-benzoxazin-3(4H)-oneBenzenesulfonyl chloride~75%
8-(Methylsulfonamido)-2H-1,4-benzoxazin-3(4H)-oneMethanesulfonyl chloride~80%

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Visualization of Experimental Workflow and Biological Pathways

Experimental Workflow

The following diagram illustrates the general synthetic workflow for the derivatization of this compound.

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Products start This compound acylation Acylation (Acyl Chloride, Base) start->acylation sulfonylation Sulfonylation (Sulfonyl Chloride, Base) start->sulfonylation acyl_product 8-Acylamino Derivatives acylation->acyl_product sulfonyl_product 8-Sulfonylamino Derivatives sulfonylation->sulfonyl_product

Synthetic workflow for derivatives.
Biological Signaling Pathways

Derivatives of 1,4-benzoxazin-3-one have been shown to modulate key signaling pathways involved in cellular stress and inflammation, such as the Nrf2 and NF-κB pathways.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary regulator of the cellular antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds & inhibits Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Nrf2->Cul3 ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Proteasome Proteasome Cul3->Proteasome degradation Benzoxazine Benzoxazine Derivative Benzoxazine->Keap1 inactivates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Genes activates transcription

Nrf2 antioxidant response pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Benzoxazine Benzoxazine Derivative Benzoxazine->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes activates transcription

NF-κB inflammatory pathway.

Applications of 8-Amino-2H-1,4-benzoxazin-3(4H)-one in neurodegenerative disease research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-BZN-NDD-2025

Introduction

Derivatives of the core scaffold 8-Amino-2H-1,4-benzoxazin-3(4H)-one are emerging as a promising class of compounds in the field of neurodegenerative disease research. While direct studies on the parent compound are limited, its substituted analogues have demonstrated significant neuroprotective potential. This is primarily attributed to their potent antioxidant and anti-inflammatory properties. These compounds are being investigated for their therapeutic potential in conditions such as Alzheimer's disease, Parkinson's disease, and other neurological disorders characterized by oxidative stress and neuronal cell death.

Principle Applications

The primary application of 8-amino-1,4-benzoxazine derivatives in neurodegenerative disease research is the protection of neuronal cells from various insults. Key applications include:

  • Neuroprotection against Oxidative Stress: These compounds effectively mitigate neuronal damage induced by reactive oxygen species (ROS), a common pathological feature in many neurodegenerative diseases.

  • Anti-inflammatory Effects in the Central Nervous System: By modulating inflammatory pathways, these derivatives can reduce neuroinflammation, which is a critical component in the progression of neurodegenerative disorders.

  • Investigation of Neuroprotective Signaling Pathways: These molecules serve as valuable tools to probe and understand the endogenous cellular defense mechanisms against neurodegeneration, particularly the Nrf2-HO-1 signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data for various 8-amino-1,4-benzoxazine derivatives from preclinical studies.

Compound IDAssay TypeModel SystemConcentration/DoseResultReference
S 24429 Hypoxia-induced ATP depletionAstrocyte cell culture1-100 µMPrevention of ATP level decrease[1]
S 24718 Hypoxia-induced ATP depletionAstrocyte cell culture1-100 µMPrevention of ATP level decrease[1]
S 24429 Neuroprotection against S-bromo-willardiine induced lesions5-day old mice pups (in vivo)1 and 10 mg/kg i.p.Powerful neuroprotective agent[1]
S 24718 Neuroprotection against S-bromo-willardiine induced lesions5-day old mice pups (in vivo)1 and 10 mg/kg i.p.Powerful neuroprotective agent[1]
Compound 3d Antioxidant Activity (unspecified assay)In vitroIC50 = 53.33 µg/mLHigh antioxidant activity

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress

Objective: To evaluate the protective effect of 8-amino-1,4-benzoxazine derivatives against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 8-amino-1,4-benzoxazine derivative stock solution (in DMSO)

  • Hydrogen peroxide (H₂O₂) solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Treatment: Pre-treat the cells with various concentrations of the 8-amino-1,4-benzoxazine derivative (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., N-acetylcysteine).

  • Induction of Oxidative Stress: Following pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for 24 hours. A control group without H₂O₂ should also be included.

  • Cell Viability Assessment (MTT Assay):

    • After the 24-hour incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group (untreated, no H₂O₂).

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the effect of 8-amino-1,4-benzoxazine derivatives on intracellular ROS levels in neuronal cells under oxidative stress.

Materials:

  • Neuronal cells (e.g., primary cortical neurons or SH-SY5Y)

  • Cell culture medium and supplements

  • 8-amino-1,4-benzoxazine derivative stock solution (in DMSO)

  • Hydrogen peroxide (H₂O₂) or other ROS-inducing agent

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

  • Hank's Balanced Salt Solution (HBSS)

  • 24-well cell culture plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture neuronal cells in a 24-well plate. Pre-treat the cells with the 8-amino-1,4-benzoxazine derivative for 2 hours.

  • ROS Induction: Induce oxidative stress by adding H₂O₂ to the cell culture medium for a specified time (e.g., 30 minutes).

  • Staining with DCFH-DA:

    • Wash the cells twice with warm HBSS.

    • Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess probe.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

    • Alternatively, visualize and capture images using a fluorescence microscope.

  • Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group and express the results as a percentage of the H₂O₂-treated group.

Visualizations

Signaling Pathway Diagram

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates Benzoxazine Derivative Benzoxazine Derivative Benzoxazine Derivative->Keap1 inactivates IKK IKK Benzoxazine Derivative->IKK inhibits Nrf2 Nrf2 Keap1->Nrf2 degradation nucleus_Nrf2 Nrf2 Nrf2->nucleus_Nrf2 translocation IkB IkB IKK->IkB phosphorylates NF-kB NF-kB nucleus_NFkB NF-kB NF-kB->nucleus_NFkB translocation IkB->NF-kB releases ARE ARE nucleus_Nrf2->ARE binds Antioxidant Genes\n(HO-1, NQO1) Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant Genes\n(HO-1, NQO1) Inflammatory Genes Inflammatory Genes nucleus_NFkB->Inflammatory Genes Neuroinflammation Neuroinflammation Inflammatory Genes->Neuroinflammation Neuroprotection Neuroprotection Antioxidant Genes\n(HO-1, NQO1)->Neuroprotection Neuronal Damage Neuronal Damage Neuroprotection->Neuronal Damage prevents Neuroinflammation->Neuronal Damage

Caption: Proposed neuroprotective mechanism of 8-amino-1,4-benzoxazine derivatives.

Experimental Workflow Diagram

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Induce Neurotoxicity Induce Neurotoxicity Compound Treatment->Induce Neurotoxicity Viability Assay\n(MTT, LDH) Viability Assay (MTT, LDH) Induce Neurotoxicity->Viability Assay\n(MTT, LDH) ROS Measurement\n(DCFH-DA) ROS Measurement (DCFH-DA) Induce Neurotoxicity->ROS Measurement\n(DCFH-DA) Data Analysis Data Analysis Viability Assay\n(MTT, LDH)->Data Analysis ROS Measurement\n(DCFH-DA)->Data Analysis Lead Compound Identification Lead Compound Identification Data Analysis->Lead Compound Identification Animal Model\n(e.g., mouse) Animal Model (e.g., mouse) Compound Administration Compound Administration Animal Model\n(e.g., mouse)->Compound Administration Induce Brain Lesion Induce Brain Lesion Compound Administration->Induce Brain Lesion Behavioral Tests Behavioral Tests Induce Brain Lesion->Behavioral Tests Histological Analysis Histological Analysis Behavioral Tests->Histological Analysis Biochemical Analysis Biochemical Analysis Histological Analysis->Biochemical Analysis Biochemical Analysis->Lead Compound Identification

Caption: General workflow for preclinical evaluation of neuroprotective compounds.

References

Application Notes and Protocols for Developing Anti-inflammatory Agents Based on 8-Amino-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the 8-Amino-2H-1,4-benzoxazin-3(4H)-one chemical scaffold in the development of novel anti-inflammatory agents. The information presented is based on the anti-inflammatory activities of various synthesized derivatives of 2H-1,4-benzoxazin-3(4H)-one, which have demonstrated significant potential in preclinical studies.

Introduction

The 2H-1,4-benzoxazin-3(4H)-one core structure is a promising scaffold for the design of new anti-inflammatory drugs. Derivatives of this molecule have been shown to effectively modulate key inflammatory pathways, suggesting their potential in treating a range of inflammatory conditions. Recent studies have highlighted the ability of these compounds to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.[1][2] The primary mechanism of action for some of the most potent derivatives appears to involve the activation of the Nrf2-HO-1 signaling pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses.[1][2]

Rationale for Development

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a significant focus of pharmaceutical research. The this compound scaffold presents an opportunity to develop a new class of anti-inflammatory drugs that may offer advantages over existing therapies.

Key Signaling Pathways

The anti-inflammatory effects of 2H-1,4-benzoxazin-3(4H)-one derivatives are linked to the modulation of critical inflammatory signaling pathways.

1. Nrf2-HO-1 Signaling Pathway:

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, including Heme Oxygenase-1 (HO-1). Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by oxidative stress or electrophilic compounds, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. The activation of the Nrf2-HO-1 pathway has been shown to exert potent anti-inflammatory effects by reducing oxidative stress and inhibiting the production of pro-inflammatory mediators.[1][2]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Keap1 Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ROS Oxidative Stress (e.g., from LPS) ROS->Nrf2_Keap1 Induces Dissociation Benzoxazinone This compound Derivative Benzoxazinone->Nrf2_Keap1 Induces Dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Activates Transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein Translation Anti_inflammatory Anti-inflammatory Effects HO1_protein->Anti_inflammatory Leads to

Caption: Nrf2-HO-1 Signaling Pathway Activation.

Data Presentation

The following tables summarize the in vitro anti-inflammatory activity of representative 2H-1,4-benzoxazin-3(4H)-one derivatives from a recent study.[1] The experiments were conducted using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundConcentration (µM)NO Inhibition (%)
e210Significant Reduction
e1610Significant Reduction
e2010Significant Reduction

Table 2: Inhibition of Pro-inflammatory Cytokine Gene Expression

CompoundConcentration (µM)IL-1β mRNA ReductionIL-6 mRNA ReductionTNF-α mRNA Reduction
e210SignificantSignificantSignificant
e1610SignificantSignificantSignificant
e2010SignificantSignificantSignificant

Note: "Significant Reduction" indicates a statistically significant decrease compared to the LPS-treated control group as reported in the source study. Specific percentage inhibition values were not provided in a tabular format in the cited literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the screening and characterization of new this compound derivatives.

In Vitro Anti-inflammatory Assays

1. LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

NO_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 pretreat Pre-treat with Benzoxazinone Derivatives (various concentrations) incubate1->pretreat incubate2 Incubate for 1h pretreat->incubate2 stimulate Stimulate with LPS (e.g., 1 µg/mL) incubate2->stimulate incubate3 Incubate for 24h stimulate->incubate3 collect_supernatant Collect Supernatant incubate3->collect_supernatant griess_reaction Perform Griess Reaction collect_supernatant->griess_reaction measure_absorbance Measure Absorbance at 540 nm griess_reaction->measure_absorbance calculate Calculate NO concentration and % Inhibition measure_absorbance->calculate end End calculate->end

Caption: Workflow for Nitric Oxide Inhibition Assay.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm after a short incubation.

    • A standard curve using sodium nitrite is used to quantify the NO concentration.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

2. Measurement of Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β)

The inhibitory effect of the compounds on the production of pro-inflammatory cytokines can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cell Culture and Treatment: Follow the same procedure as for the NO production assay (steps 1-3).

  • Procedure:

    • After the 24-hour incubation with LPS, collect the cell culture supernatants.

    • Use commercially available ELISA kits for IL-6, TNF-α, and IL-1β.

    • Follow the manufacturer's instructions for the ELISA procedure, which typically involves adding the supernatants to antibody-coated plates, followed by detection antibodies and a substrate for color development.

    • Measure the absorbance using a microplate reader.

    • Calculate the cytokine concentrations based on a standard curve.

    • Determine the percentage of cytokine inhibition for each compound.

In Vivo Anti-inflammatory Assay

1. Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of test compounds.

  • Animals: Male Wistar rats (180-220 g) are typically used.

  • Procedure:

    • Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

    • After a specific pre-treatment time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • The percentage of edema inhibition is calculated for each time point by comparing the increase in paw volume in the treated groups with the vehicle control group.

Conclusion

The this compound scaffold represents a valuable starting point for the development of a new generation of anti-inflammatory agents. The derivatives have demonstrated promising activity in preclinical models, and the detailed protocols provided herein will facilitate the further investigation and optimization of this chemical class. Future studies should focus on establishing structure-activity relationships, elucidating the precise molecular targets, and evaluating the in vivo efficacy and safety of lead compounds.

References

Application Notes and Protocols for the Characterization of 8-Amino-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 8-Amino-2H-1,4-benzoxazin-3(4H)-one , a heterocyclic compound of interest in medicinal chemistry and drug development. The following protocols and data are intended to serve as a guide for the qualitative and quantitative analysis of this molecule, ensuring its identity, purity, and stability.

Overview of Analytical Characterization

A thorough analytical characterization of this compound is crucial for its application in research and development. A combination of spectroscopic and chromatographic techniques is employed to elucidate its chemical structure and assess its purity. The primary analytical methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and for quantitative analysis.

The following sections provide detailed experimental protocols and expected data for each of these techniques.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Table 1: Predicted ¹H NMR and ¹³C NMR Data

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Assignment
Data not available in literatureAromatic protons
Data not available in literature-CH₂- protons
Data not available in literature-NH₂ protons
Data not available in literature-NH- proton

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a sufficient number of scans for adequate signal intensity.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups in the molecule.

Table 2: Expected IR Absorption Bands

Functional Group Characteristic Absorption (cm⁻¹)
N-H stretch (amine and amide)3400-3200
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)3000-2850
C=O stretch (amide)1700-1650
C=C stretch (aromatic)1600-1450
C-N stretch1350-1250
C-O stretch (ether)1275-1200

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum prior to the sample scan.

    • Co-add a sufficient number of scans to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Table 3: Expected Mass Spectrometry Data

Ion Expected m/z
[M+H]⁺ (Molecular Ion + Proton)165.06
[M+Na]⁺ (Molecular Ion + Sodium)187.04

Note: The molecular formula of this compound is C₈H₈N₂O₂[1], with a molecular weight of 164.16 g/mol . The expected m/z values are calculated based on this information.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode.

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain accurate mass measurements.

  • Data Analysis: Determine the molecular weight from the mass of the molecular ion. Use HRMS data to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural information.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound.

Table 4: General HPLC Method Parameters

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25-30 °C
Detection UV at 254 nm or Diode Array Detector (DAD)

Note: The specific gradient and mobile phase composition should be optimized to achieve good separation and peak shape for this compound and any potential impurities.

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL). Dilute the stock solution to an appropriate concentration for HPLC analysis.

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV or DAD detector.

  • Method Execution:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Run the HPLC method with the optimized gradient.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the compound based on the area percentage of the main peak.

    • The retention time of the main peak can be used for identification purposes when compared to a reference standard.

Visualized Workflows

The following diagrams illustrate the general workflows for the analytical characterization of this compound.

Analytical_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_data Data Analysis & Characterization Sample Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution NMR NMR (¹H, ¹³C) Dissolution->NMR IR IR Dissolution->IR MS Mass Spectrometry Dissolution->MS HPLC HPLC Dissolution->HPLC Structure Structural Elucidation NMR->Structure IR->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment HPLC->Purity Final Characterization Complete Characterization HPLC_Protocol Start Start HPLC Analysis Prep Prepare Sample and Mobile Phase Start->Prep Equilibrate Equilibrate HPLC Column Prep->Equilibrate Inject Inject Sample Equilibrate->Inject Run Run Gradient Program Inject->Run Detect Detect with UV/DAD Run->Detect Analyze Analyze Chromatogram (Retention Time, Peak Area) Detect->Analyze Purity Calculate Purity Analyze->Purity End End of Analysis Purity->End

References

Application Note: HPLC-MS Analysis of 8-Amino-2H-1,4-benzoxazin-3(4H)-one and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-2H-1,4-benzoxazin-3(4H)-one is a synthetic compound belonging to the benzoxazine class of heterocyclic compounds.[1][2] Molecules within this class have garnered significant interest in medicinal chemistry due to their diverse biological activities, which may include neuroprotective and antioxidant properties.[3] Understanding the metabolic fate of such compounds is a critical aspect of drug discovery and development, providing insights into their efficacy, potential toxicity, and pharmacokinetic profile. This application note details a robust HPLC-MS/MS method for the identification and quantification of this compound and its putative metabolites in biological matrices. The provided protocols and data are intended to serve as a comprehensive guide for researchers in this field.

Predicted Metabolic Pathway

The metabolic pathway of this compound is predicted to involve several key phase I and phase II biotransformation reactions. Phase I metabolism likely includes hydroxylation of the aromatic ring and N-acetylation of the primary amino group. Subsequent phase II reactions may involve glucuronidation or sulfation of the hydroxylated metabolites to facilitate excretion. The predicted major metabolic transformations are outlined in the diagram below.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound metabolite1 Hydroxylated Metabolite parent->metabolite1 Hydroxylation (CYP450) metabolite2 N-acetylated Metabolite parent->metabolite2 N-Acetylation metabolite3 Glucuronide Conjugate metabolite1->metabolite3 Glucuronidation (UGTs) metabolite4 Sulfate Conjugate metabolite1->metabolite4 Sulfation (SULTs)

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow

The overall experimental workflow for the analysis of this compound and its metabolites involves sample preparation, HPLC separation, and MS/MS detection and quantification. A schematic of this workflow is presented below.

G sample Biological Sample (e.g., Plasma, Microsomes) extraction Protein Precipitation & Solid Phase Extraction (SPE) sample->extraction hplc HPLC Separation (Reversed-Phase C18) extraction->hplc ms MS/MS Detection (ESI+, MRM Mode) hplc->ms data Data Analysis & Quantification ms->data

Caption: Experimental workflow for HPLC-MS/MS analysis.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is crucial for accurate and reproducible results. The following procedure is recommended for the extraction of this compound and its metabolites from a biological matrix such as plasma.

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid Phase Extraction (SPE) for Cleanup and Concentration:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

HPLC-MS/MS Analysis

The separation and detection of the parent compound and its metabolites can be achieved using a reversed-phase HPLC system coupled to a triple quadrupole mass spectrometer.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: Linear gradient to 80% B

      • 8-9 min: Hold at 80% B

      • 9-9.1 min: Return to 5% B

      • 9.1-12 min: Re-equilibration at 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters: Optimized for the specific instrument, but typically include:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Gas Flows: Optimized for nebulization and desolvation.

    • MRM Transitions: Specific precursor-to-product ion transitions for the parent compound and each metabolite should be determined by infusing individual standards. Predicted transitions are provided in the data tables below.

Data Presentation

The following tables summarize the expected quantitative data for this compound and its predicted metabolites.

Table 1: HPLC-MS/MS Parameters for this compound and its Predicted Metabolites

CompoundPredicted Retention Time (min)Precursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV)
This compound3.5165.1137.115
Hydroxylated Metabolite3.2181.1153.118
N-acetylated Metabolite4.1207.1165.120
Glucuronide Conjugate2.8357.1181.125
Sulfate Conjugate2.9261.1181.122

Table 2: Predicted Mass Spectrometry Fragmentation Data

CompoundMolecular FormulaExact MassPredicted Major Fragment Ions (m/z)
This compoundC₈H₈N₂O₂164.0586137.0604 (Loss of CO), 108.0447 (Loss of CO and C₂H₃N)
Hydroxylated MetaboliteC₈H₈N₂O₃180.0535153.0557 (Loss of CO), 124.0396 (Loss of CO and C₂H₃N)
N-acetylated MetaboliteC₁₀H₁₀N₂O₃206.0691165.0764 (Loss of C₂H₂O), 137.0604 (Loss of C₂H₂O and CO)
Glucuronide ConjugateC₁₄H₁₆N₂O₉356.0859181.0713 (Loss of glucuronic acid)
Sulfate ConjugateC₈H₈N₂O₆S260.0106181.0713 (Loss of SO₃)

Conclusion

This application note provides a detailed and comprehensive protocol for the HPLC-MS/MS analysis of this compound and its predicted metabolites. The methodologies and data presented herein offer a robust starting point for researchers and scientists involved in the study of this compound's metabolic fate. The use of the described experimental workflow, coupled with the predicted metabolic pathway and quantitative data, will facilitate accurate and reliable characterization of its biotransformation, a critical step in the drug development process.

References

Application Notes and Protocols for In Vitro Efficacy Evaluation of 8-Amino-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro efficacy of 8-Amino-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound with potential therapeutic applications. The protocols outlined below cover key assays for assessing its cytotoxic, anti-inflammatory, and antioxidant properties.

Data Presentation

Quantitative data from in vitro assays are crucial for determining the potency and efficacy of a test compound. While specific experimental data for this compound is not extensively available in the public domain, the following tables provide a template for how to present such data once generated. The values for related derivatives from the literature are included for illustrative purposes.

Table 1: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
This compound e.g., A549, MCF-7, Huh-7MTTTBD-
Derivative 14b (A 1,2,3-triazole derivative)A549 (Lung)MTT7.59 ± 0.31[1]
Derivative 14c (A 1,2,3-triazole derivative)A549 (Lung)MTT18.52 ± 0.59[1]
Compound 5b (A 1,2,3-triazole derivative)MCF-7 (Breast)MTT17.08 µg/mL[2]
Compound 5b (A 1,2,3-triazole derivative)HeLa (Cervical)MTT15.38 µg/mL[2]

TBD: To be determined

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundCell LineParameter MeasuredIC50 / Inhibition (%)Reference
This compound e.g., RAW 264.7, BV-2Nitric Oxide (NO) ProductionTBD-
Derivative e2 (A 1,2,3-triazole derivative)BV-2 (Microglia)NO ProductionSignificant reduction[3]
Derivative e16 (A 1,2,3-triazole derivative)BV-2 (Microglia)NO ProductionSignificant reduction[3]
Derivative e20 (A 1,2,3-triazole derivative)BV-2 (Microglia)NO ProductionSignificant reduction[3]

TBD: To be determined

Table 3: Antioxidant Activity of 1,4-Benzoxazine Derivatives

CompoundAssayIC50 (µg/mL)Reference
This compound DPPH Radical ScavengingTBD-
Compound 3d (methoxy and methyl substituted)DPPH Radical Scavenging53.33[4]

TBD: To be determined

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Target cell lines (e.g., A549, MCF-7, RAW 264.7)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 add_compound Add Compound to Cells incubation1->add_compound prepare_compound Prepare Serial Dilutions of Compound prepare_compound->add_compound incubation2 Incubate 24-72h add_compound->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 solubilize Add Solubilization Solution incubation3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Anti-inflammatory Activity Assay (Nitric Oxide Measurement)

This assay evaluates the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (cells with a known anti-inflammatory agent and LPS).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture & Treatment cluster_griess_assay Griess Assay seed_cells Seed RAW 264.7 Macrophages pretreat Pre-treat with Compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant add_griess_A Add Griess Reagent A collect_supernatant->add_griess_A add_griess_B Add Griess Reagent B add_griess_A->add_griess_B measure_absorbance Measure Absorbance at 540 nm add_griess_B->measure_absorbance

Caption: Experimental workflow for anti-inflammatory screening.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of the compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare serial dilutions of this compound and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of the compound or standard dilutions to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Include a control well containing 100 µL of methanol and 100 µL of DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and the IC50 value.

DPPH_Assay_Diagram DPPH DPPH• (Purple) Stable Free Radical DPPHH DPPH-H (Yellow) Reduced Form DPPH:f0->DPPHH:f0 + H• Antioxidant AH (this compound) A_radical A• Antioxidant Radical Antioxidant:f0->A_radical:f0 - H•

Caption: Principle of the DPPH radical scavenging assay.

Signaling Pathway

Nrf2-HO-1 Signaling Pathway

Several studies on benzoxazinone derivatives suggest their anti-inflammatory and antioxidant effects may be mediated through the activation of the Nrf2-HO-1 signaling pathway.[3] This pathway is a key cellular defense mechanism against oxidative stress.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription. The upregulation of these genes helps to mitigate oxidative damage and inflammation.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_stress Oxidative Stress / Compound cluster_nucleus Nucleus cluster_response Cellular Response Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Degradation Proteasomal Degradation Nrf2_Keap1->Degradation Basal State Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 ROS ROS ROS->Nrf2_Keap1 Induces Dissociation Compound 8-Amino-2H-1,4- benzoxazin-3(4H)-one Compound->Nrf2_Keap1 Induces Dissociation ARE ARE Nrf2_nuc->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Activates Transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein Translation Antioxidant_Response Antioxidant & Anti-inflammatory Effects HO1_protein->Antioxidant_Response

Caption: The Nrf2-HO-1 signaling pathway activation.

References

Application Notes and Protocols for High-Throughput Screening of 8-Amino-2H-1,4-benzoxazin-3(4H)-one Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 8-Amino-2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Derivatives of this structure have demonstrated a wide range of pharmacological activities, including but not limited to, kinase inhibition, anti-inflammatory, neuroprotective, and antifungal effects. High-throughput screening (HTS) of libraries of these derivatives is a critical step in the identification of lead compounds for drug discovery programs.

These application notes provide detailed protocols and data presentation guidelines for the high-throughput screening of this compound derivative libraries against key biological targets. The following sections offer a comprehensive overview of a representative HTS campaign targeting EGFR/HER2 kinase inhibition, a common therapeutic area for such compounds.

Data Presentation: Kinase Inhibition Profile

The following table summarizes representative quantitative data from a hypothetical high-throughput screen of a 10,000-compound library of this compound derivatives against EGFR and HER2 kinases. The data is presented to facilitate the identification of potent and selective inhibitors.

Table 1: Inhibitory Activity of Selected Hits against EGFR and HER2 Kinases

Compound IDEGFR IC50 (nM)HER2 IC50 (nM)Selectivity Ratio (HER2/EGFR)
HTS-0001551202.18
HTS-0002>10,0008,500-
HTS-000332451.41
HTS-00041503,20021.33
HTS-00058151.88
HTS-00062,100>10,000-
HTS-00077895012.18
HTS-00085,6004,8000.86
Lapatinib (Control)10.29.80.96

Experimental Protocols

High-Throughput Kinase Inhibition Assay (EGFR/HER2)

This protocol describes a robust and automated method for the high-throughput screening of compound libraries to identify inhibitors of EGFR and HER2 kinases using a fluorescence-based assay.

Materials and Reagents:

  • Recombinant human EGFR and HER2 kinase domains

  • Poly-Glu-Tyr (4:1) peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • 384-well, low-volume, white, opaque plates

  • Acoustic liquid handler (e.g., Echo 525)

  • Automated liquid handling system

  • Plate reader with luminescence detection capabilities

  • This compound derivative library (10 mM in DMSO)

  • Lapatinib (positive control)

  • DMSO (negative control)

Protocol:

  • Compound Plating:

    • Using an acoustic liquid handler, transfer 50 nL of each compound from the library source plates into the wells of a 384-well assay plate.

    • Include wells with 50 nL of Lapatinib (positive control, final concentration 1 µM) and 50 nL of DMSO (negative control).

  • Kinase/Substrate Addition:

    • Prepare a master mix of the kinase/substrate solution containing the respective kinase (EGFR or HER2) and the poly-Glu-Tyr substrate in kinase assay buffer. The final concentrations in the assay well should be optimized for each kinase (e.g., 5 ng/µL kinase, 0.2 µg/µL substrate).

    • Using an automated liquid handler, dispense 5 µL of the kinase/substrate solution into each well of the assay plate.

    • Incubate the plates at room temperature for 15 minutes to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase assay buffer. The final concentration should be at the Km for each kinase (e.g., 10 µM).

    • Add 5 µL of the ATP solution to all wells to start the kinase reaction.

    • Incubate the plates at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Calculate the percent inhibition for each compound.

    • Identify "hits" as compounds that exhibit a percent inhibition above a defined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

    • For confirmed hits, perform dose-response experiments to determine the IC50 values.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways that can be modulated by this compound derivatives.

EGFR_HER2_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K RAS RAS Grb2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor 8-Amino-1,4-benzoxazin-3-one Derivative Inhibitor->Dimerization

Caption: EGFR/HER2 signaling pathway and point of inhibition.

LPS_Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines gene transcription Inhibitor 8-Amino-1,4-benzoxazin-3-one Derivative Inhibitor->IKK

Caption: LPS-induced pro-inflammatory signaling cascade.

Nrf2_HO1_Pathway OxidativeStress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to HO1 HO-1 ARE->HO1 activates transcription of Antioxidant_Response Antioxidant & Cytoprotective Response HO1->Antioxidant_Response Activator 8-Amino-1,4-benzoxazin-3-one Derivative Activator->Keap1_Nrf2 promotes dissociation

Caption: Nrf2-HO-1 antioxidant response pathway.

Experimental Workflow

The following diagram illustrates the general workflow for a high-throughput screening campaign.

HTS_Workflow Start Start Library_Prep Compound Library Preparation Start->Library_Prep Assay_Development Assay Development & Miniaturization Library_Prep->Assay_Development Primary_Screen Primary HTS Assay_Development->Primary_Screen Data_Analysis Data Analysis & Hit Identification Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation & Triage Data_Analysis->Hit_Confirmation Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response SAR Structure-Activity Relationship (SAR) Dose_Response->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization End End Lead_Optimization->End

Application Notes and Protocols for the Enantioselective Synthesis of 3,4-dihydro-2H-1,4-benzoxazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 3,4-dihydro-2H-1,4-benzoxazine analogs, a crucial scaffold in medicinal chemistry. The following sections outline three cutting-edge methodologies: Chiral Phosphoric Acid (CPA) catalyzed desymmetrization, biocatalytic reduction using imine reductases (IREDs), and a chemoenzymatic approach utilizing ethylenediamine-N,N'-disuccinic acid (EDDS) lyase. Each section includes a general overview, a detailed experimental protocol, and a summary of reported quantitative data.

Chiral Phosphoric Acid (CPA) Catalyzed Enantioselective Desymmetrization of Oxetanes

This method provides a highly efficient, metal-free approach to chiral 3,4-dihydro-2H-1,4-benzoxazines through the enantioselective ring-opening of prochiral 3-substituted oxetanes with 2-aminophenols. The reaction is catalyzed by a chiral phosphoric acid and proceeds with high yields and excellent enantioselectivities.[1]

Application Notes

This protocol is particularly useful for accessing a wide range of substituted chiral 3,4-dihydro-2H-1,4-benzoxazines under mild reaction conditions. The choice of the chiral phosphoric acid catalyst is crucial for achieving high enantioselectivity. The reaction generally shows good tolerance to various functional groups on both the oxetane and the 2-aminophenol.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Weigh Oxetane, 2-Aminophenol, and CPA Catalyst solvent Add Anhydrous Toluene reagents->solvent vial Combine in an Oven-Dried Vial solvent->vial stir Stir at Room Temperature vial->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate Under Reduced Pressure monitor->concentrate purify Purify by Flash Column Chromatography concentrate->purify characterize Characterize (NMR, HRMS) purify->characterize ee_det Determine Enantiomeric Excess (Chiral HPLC) characterize->ee_det

Caption: Workflow for CPA-Catalyzed Enantioselective Synthesis.

Protocol: General Procedure for the Enantioselective Desymmetrization of Oxetanes

To an oven-dried 4 mL vial equipped with a magnetic stir bar, the corresponding 3-substituted oxetane (0.05 mmol, 1.0 equiv), 2-aminophenol (0.055 mmol, 1.1 equiv), and the chiral phosphoric acid catalyst (R)-CPA7 (5 mol%, 0.0025 mmol) are added. Anhydrous toluene (0.5 mL, 0.1 M) is then added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired chiral 3,4-dihydro-2H-1,4-benzoxazine analog. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).[1]

Quantitative Data
EntryOxetane Substituent (R¹)2-Aminophenol Substituent (R²)Yield (%)ee (%)
1PhenylH9598
24-FluorophenylH9699
34-ChlorophenylH9798
44-BromophenylH9998
52-NaphthylH9297
6Phenyl4-Methyl9398
7Phenyl4-Fluoro9499
8Phenyl4-Chloro9698
9Phenyl4-Bromo9898
10Phenyl4-Nitro8596

Biocatalytic Reduction of 2H-1,4-Benzoxazines using Imine Reductases (IREDs)

This method utilizes imine reductases for the enantioselective reduction of 2H-1,4-benzoxazines to the corresponding chiral 3,4-dihydro-2H-1,4-benzoxazines. This biocatalytic approach operates under mild, aqueous conditions and employs a cofactor regeneration system, making it a green and efficient synthetic route.[2]

Application Notes

This protocol is ideal for the sustainable synthesis of chiral 3,4-dihydro-2H-1,4-benzoxazines, avoiding the use of heavy metal catalysts and harsh reagents. The choice of the specific imine reductase is critical for achieving high conversion and enantioselectivity. A screening of a panel of IREDs is often necessary to identify the optimal enzyme for a given substrate. A glucose/glucose dehydrogenase system is commonly used for the in-situ regeneration of the NADPH cofactor.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis buffer Prepare Phosphate Buffer reagents Add 2H-1,4-Benzoxazine, Glucose, NADP+ buffer->reagents enzymes Add IRED and Glucose Dehydrogenase reagents->enzymes incubate Incubate with Shaking at 30 °C enzymes->incubate monitor Monitor by HPLC incubate->monitor extract Extract with Ethyl Acetate monitor->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Chromatography (if necessary) dry->purify ee_det Determine Enantiomeric Excess (Chiral HPLC) purify->ee_det

Caption: Workflow for Biocatalytic Reduction with IREDs.

Protocol: General Procedure for the Biocatalytic Reduction of 2H-1,4-Benzoxazines

In a typical reaction, a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.5) is prepared. To this buffer, the 2H-1,4-benzoxazine substrate (e.g., 10 mM), D-glucose (e.g., 1.1 equiv), and NADP⁺ (e.g., 1 mM) are added. The reaction is initiated by the addition of the imine reductase (IRED) and glucose dehydrogenase (for cofactor regeneration). The reaction mixture is then incubated at a controlled temperature (e.g., 30 °C) with shaking. The conversion is monitored by HPLC. After completion, the reaction mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography if necessary. The enantiomeric excess of the product is determined by chiral HPLC analysis.[2]

Quantitative Data
Entry2H-1,4-Benzoxazine SubstituentIRED UsedConversion (%)ee (%)
13-MethylIRED-1>9998 (R)
23-EthylIRED-1>9997 (R)
33-PropylIRED-29899 (S)
43-PhenylIRED-295>99 (S)
53-(4-Chlorophenyl)IRED-39296 (R)
63-Methyl-7-chloroIRED-1>9998 (R)
73-Methyl-6-fluoroIRED-29799 (S)

Chemoenzymatic Synthesis of Dihydrobenzoxazinones

This two-step, one-pot chemoenzymatic approach provides access to chiral 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives with excellent enantiopurity. The key step is a highly stereoselective hydroamination of fumarate with a substituted 2-aminophenol, catalyzed by ethylenediamine-N,N'-disuccinic acid (EDDS) lyase. The resulting intermediate is then cyclized under acidic conditions.[3][4]

Application Notes

This method is advantageous for producing highly enantioenriched dihydrobenzoxazinones from simple, achiral starting materials. The enzymatic step is highly selective, leading to products with excellent enantiomeric excess. The subsequent acid-catalyzed cyclization is typically efficient. The substrate scope of the EDDS lyase for various substituted 2-aminophenols has been explored, showing good tolerance for a range of functional groups.[3][4]

Signaling Pathway

G cluster_enzymatic Enzymatic Step cluster_chemical Chemical Step aminophenol 2-Aminophenol edds_lyase EDDS Lyase aminophenol->edds_lyase fumarate Fumarate fumarate->edds_lyase intermediate N-(2-hydroxyphenyl)-L-aspartic acid edds_lyase->intermediate cyclization Esterification & Cyclization intermediate->cyclization acid Acid Catalyst (e.g., p-TsOH) acid->cyclization product Chiral Dihydrobenzoxazinone cyclization->product

Caption: Chemoenzymatic Synthesis of Dihydrobenzoxazinones.

Protocol: General Procedure for the Chemoenzymatic Synthesis of Dihydrobenzoxazinones

Enzymatic Hydroamination: A reaction mixture is prepared containing fumaric acid (100 mM), the substituted 2-aminophenol (25 mM), and EDDS lyase (0.05 mol%) in a buffer solution (e.g., 50 mM NaH₂PO₄/NaOH, pH 8.5) with a cosolvent such as DMSO (5%). The reaction is carried out at room temperature.[4]

Acid-Catalyzed Cyclization: After the enzymatic reaction is complete, the pH of the reaction mixture is adjusted to acidic conditions (e.g., pH 1 with fuming HCl at 0 °C, followed by stirring at room temperature for 3 hours, or by adding p-toluenesulfonic acid). This promotes the esterification and subsequent cyclization to form the desired dihydrobenzoxazinone. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is typically achieved by flash column chromatography. The enantiomeric excess is determined by chiral HPLC.[4]

Quantitative Data
Entry2-Aminophenol SubstituentOverall Yield (%)ee (%)
1H63>99
24-Methyl58>99
34-Fluoro61>99
44-Chloro55>99
54-Bromo52>99
65-Methyl60>99
75-Chloro57>99

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Amino-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8-Amino-2H-1,4-benzoxazin-3(4H)-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: A common and effective strategy involves a multi-step synthesis starting from a commercially available substituted nitroaniline. The general sequence is as follows:

  • O-Alkylation: Reaction of a 2-aminophenol derivative (where the amino group is protected or will be introduced later) with an ethyl haloacetate (e.g., ethyl bromoacetate) to form an ether linkage.

  • Reduction of a Nitro Group: If starting with a nitro-substituted precursor, the nitro group is reduced to an amine. This is a common method for introducing the 8-amino functionality.

  • Intramolecular Cyclization (Lactamization): The amino group then displaces the ethoxy group of the ester in an intramolecular fashion to form the desired lactam ring of the benzoxazinone.

A potential synthetic route is outlined in the workflow diagram below.

Q2: What are the critical factors that can influence the overall yield of the synthesis?

A2: Several factors can significantly impact the yield:

  • Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and lower the yield.

  • Reaction Conditions: Temperature, reaction time, solvent, and the choice of base are all critical for each step of the synthesis.

  • Control of Side Reactions: Competing reactions, such as polymerization or the formation of isomeric byproducts, can reduce the yield of the desired product.

  • Purification Methods: Inefficient purification can lead to loss of the product.

Q3: Are there any known alternative synthetic routes?

A3: Yes, other synthetic strategies have been reported for related benzoxazinone structures. One such method is the Smiles rearrangement. Another approach that has shown to improve yields for similar compounds is the use of continuous flow synthesis, which can offer better control over reaction parameters and minimize the formation of unstable intermediates.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low yield in the O-alkylation step 1. Incomplete deprotonation of the phenolic hydroxyl group. 2. Reaction temperature is too low. 3. Competing N-alkylation of the amino group.1. Use a stronger base (e.g., NaH instead of K2CO3) and ensure anhydrous conditions. 2. Increase the reaction temperature, monitoring for potential decomposition. 3. If N-alkylation is an issue, consider protecting the amino group before this step.
Incomplete reduction of the nitro group 1. Inefficient catalyst (e.g., old or poisoned Pd/C). 2. Insufficient hydrogen pressure or reaction time. 3. Presence of catalyst poisons in the substrate.1. Use fresh, high-quality catalyst. 2. Increase the hydrogen pressure and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. 3. Purify the nitro-intermediate before the reduction step.
Formation of multiple products during cyclization 1. The reaction temperature is too high, leading to side reactions. 2. The presence of impurities that catalyze side reactions. 3. For starting materials like 2,3-diaminophenol, lack of regioselectivity can lead to isomeric products.1. Perform the cyclization at a lower temperature for a longer duration. 2. Ensure the starting material for the cyclization is of high purity. 3. If using a starting material with multiple nucleophilic sites, consider a protecting group strategy to ensure regioselectivity.
Difficulty in purifying the final product 1. The product may be sparingly soluble in common organic solvents. 2. The product may co-elute with impurities during column chromatography. 3. The product may be thermally unstable.1. Try a range of solvents for recrystallization, or use a mixed solvent system. 2. Optimize the mobile phase for column chromatography; consider using a different stationary phase. 3. Avoid high temperatures during purification; use techniques like flash chromatography at room temperature.

Experimental Protocols

A proposed key experimental protocol for the synthesis of this compound is detailed below. This protocol is based on established methods for the synthesis of analogous compounds.

Step 1: Synthesis of 8-Nitro-2H-1,4-benzoxazin-3(4H)-one

  • To a solution of 2-amino-3-nitrophenol (1 eq) in a suitable solvent such as DMF or acetone, add a base like potassium carbonate (K₂CO₃, 2-3 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then heated in a high-boiling point solvent such as diphenyl ether or refluxed in a solvent like ethanol with a catalytic amount of a base (e.g., sodium ethoxide) to effect cyclization.

  • Purify the resulting 8-nitro-2H-1,4-benzoxazin-3(4H)-one by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve 8-nitro-2H-1,4-benzoxazin-3(4H)-one (1 eq) in a solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzoxazinone Synthesis

MethodCatalyst/ReagentSolventTemperatureYield (%)Reference
Batch Process Pd/C (for hydrogenation)Ethanol45 °C (hydrogenation), 80 °C (cyclization)67[1]
Continuous Flow Pd/C (for hydrogenation)Acetic Acid/Ethyl Acetate45 °C (hydrogenation), 80 °C (cyclization)83[1]

Visualizations

experimental_workflow cluster_step1 Step 1: O-Alkylation & Cyclization cluster_step2 Step 2: Reduction start 2-Amino-3-nitrophenol reagents1 Ethyl bromoacetate, K2CO3, DMF start->reagents1 1 intermediate 8-Nitro-2H-1,4-benzoxazin-3(4H)-one reagents1->intermediate 2 reagents2 H2, Pd/C, Ethanol intermediate->reagents2 3 final_product This compound reagents2->final_product 4

Caption: Proposed experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Final Yield cause1 Incomplete O-Alkylation low_yield->cause1 cause2 Poor Reduction low_yield->cause2 cause3 Side Reactions in Cyclization low_yield->cause3 cause4 Purification Loss low_yield->cause4 sol1 Optimize Base/Temp for Alkylation cause1->sol1 sol2 Fresh Catalyst/Longer Reduction cause2->sol2 sol3 Protecting Group/Milder Cyclization cause3->sol3 sol4 Alternative Purification Method cause4->sol4

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Technical Support Center: Purification of 8-Amino-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 8-Amino-2H-1,4-benzoxazin-3(4H)-one. The information is presented in a question-and-answer format to address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My crude this compound has a strong color (e.g., yellow, brown, or reddish). What is the likely cause and how can I remove it?

A1: Colored impurities in the synthesis of this compound often arise from residual nitro-aromatic precursors or oxidation of the aromatic amine.

Troubleshooting Steps:

  • Recrystallization with Activated Carbon: The primary method to remove colored impurities is recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water) with the addition of a small amount of activated carbon. The activated carbon will adsorb the colored impurities, which can then be removed by hot filtration.

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be employed. A silica gel column with a mobile phase containing a small percentage of a polar solvent like methanol in dichloromethane may be effective. To prevent the amine from streaking on the acidic silica gel, it is advisable to add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent.[1]

Q2: I am having difficulty finding a suitable solvent for the recrystallization of this compound. What are some recommended solvents?

A2: The choice of solvent is critical for effective recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Recommended Solvents and Strategies:

  • Primary Solvents: Ethanol, methanol, and isopropanol are good starting points for the recrystallization of polar, aromatic compounds.

  • Solvent Mixtures: If the compound is too soluble in one solvent and poorly soluble in another, a two-solvent system can be effective. For example, dissolving the compound in a minimal amount of hot ethanol and then slowly adding a less polar solvent like water or hexane until the solution becomes turbid can induce crystallization upon cooling.

  • Acidification: For amines that are difficult to crystallize, converting them to a salt by adding an acid can improve their crystallization properties.[2] You can try dissolving the crude product in dilute hydrochloric acid and then re-precipitating the free amine by carefully adding a base. This can also help remove non-basic impurities.

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. How can I prevent this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is a common issue with amines.[2]

Solutions to "Oiling Out":

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote the formation of an oil.[2]

  • Use a More Dilute Solution: Oiling out can be caused by a solution that is too concentrated. Add a small amount of additional hot solvent to the solution before cooling.

  • Seed Crystals: If a small amount of pure, solid material is available, adding a seed crystal to the cooled, saturated solution can initiate crystallization and prevent oiling.[2]

  • Solvent System Adjustment: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (an anti-solvent) can sometimes favor crystallization over oiling out.[2]

Q4: I am attempting to purify this compound by column chromatography, but the compound is streaking and my yield is low. What can I do?

A4: The basicity of the amino group can cause strong interactions with the acidic silica gel, leading to poor separation and product loss.[1]

Chromatography Optimization:

  • Use a Modified Mobile Phase: Add a small amount of a competing base, such as triethylamine or pyridine (0.1-1%), to your mobile phase (e.g., dichloromethane/methanol). This will neutralize the acidic sites on the silica gel and reduce tailing.[1]

  • Use Amine-Functionalized Silica: For challenging separations of amines, using an amine-functionalized silica gel as the stationary phase can provide excellent results with standard solvent systems like hexane/ethyl acetate, avoiding the need for basic additives.[1]

  • Alternative Stationary Phases: Basic alumina can also be used as an alternative to silica gel for the purification of basic compounds.

Quantitative Data Summary

The following table provides a hypothetical comparison of expected purity and yield for different purification techniques based on general principles for similar compounds. Actual results may vary depending on the nature and amount of impurities.

Purification TechniqueStarting Purity (Hypothetical)Final Purity (Expected)Yield (Expected)Notes
Recrystallization (Ethanol) 85%>98%70-85%Effective for removing less soluble or more soluble impurities.
Recrystallization with Activated Carbon 85% (colored)>98% (colorless)65-80%Ideal for removing colored by-products.
Column Chromatography (Silica Gel with 1% Triethylamine) 80%>99%50-70%Useful for separating compounds with similar solubility. Yield can be lower due to irreversible adsorption.
Column Chromatography (Amine-Functionalized Silica) 80%>99%70-90%Often provides better recovery and separation for basic amines.[1]

Experimental Protocols

Key Experiment: Recrystallization from Ethanol

This protocol describes a standard recrystallization procedure for this compound.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the solute) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Visualizations

Purification Workflow

PurificationWorkflow Start Crude this compound AssessPurity Assess Purity and Color Start->AssessPurity IsColored Is the product colored? AssessPurity->IsColored Recrystallize Recrystallization IsColored->Recrystallize No AddCarbon Add Activated Carbon IsColored->AddCarbon Yes HotFilter Hot Filtration Recrystallize->HotFilter AddCarbon->Recrystallize CoolAndFilter Cool and Filter HotFilter->CoolAndFilter CheckPurity1 Check Purity CoolAndFilter->CheckPurity1 PureProduct Pure Product CheckPurity1->PureProduct Purity OK ColumnChrom Column Chromatography CheckPurity1->ColumnChrom Purity Not OK CheckPurity2 Check Purity ColumnChrom->CheckPurity2 CheckPurity2->PureProduct Purity OK CheckPurity2->ColumnChrom Repeat/Optimize

Caption: Purification workflow for this compound.

References

Identifying common side products in 8-Amino-2H-1,4-benzoxazin-3(4H)-one synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Amino-2H-1,4-benzoxazin-3(4H)-one.

Troubleshooting Common Side Products

The synthesis of this compound typically involves the reaction of a 2,3-diaminophenol derivative with a chloroacetic acid equivalent, followed by intramolecular cyclization. Several side products can arise during this process. This section details potential impurities and provides guidance on their identification and mitigation.

Logical Workflow for Troubleshooting

start Problem Observed (e.g., Low Yield, Impure Product) check_sm Verify Starting Material Purity (2,3-Diaminophenol derivative) start->check_sm check_reagents Check Reagent Quality (e.g., Chloroacetyl chloride) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Solvent, Base) start->check_conditions analyze_product Analyze Crude Product (TLC, NMR, MS) check_sm->analyze_product check_reagents->analyze_product check_conditions->analyze_product identify_side_product Identify Side Product(s) analyze_product->identify_side_product troubleshoot Implement Corrective Actions identify_side_product->troubleshoot end Optimized Synthesis troubleshoot->end cluster_acylation Step 1: N-Acylation cluster_cyclization Step 2: Intramolecular Cyclization cluster_workup Step 3: Work-up and Purification start Dissolve 2,3-diaminophenol in an aprotic solvent add_base Add a non-nucleophilic base start->add_base cool Cool the mixture to 0-5 °C add_base->cool add_cac Slowly add chloroacetyl chloride cool->add_cac stir_cold Stir at low temperature add_cac->stir_cold warm Warm to room temperature or heat as necessary stir_cold->warm monitor Monitor reaction by TLC warm->monitor quench Quench the reaction monitor->quench extract Extract the product quench->extract purify Purify by recrystallization or chromatography extract->purify end Characterize the final product purify->end

Stability and degradation of 8-Amino-2H-1,4-benzoxazin-3(4H)-one under different conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 8-Amino-2H-1,4-benzoxazin-3(4H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to keep the container tightly closed when not in use.[1][2] For long-term storage, maintaining temperatures between 2°C and 8°C is advisable.[2]

Q2: Is this compound sensitive to light?

Q3: What is the thermal stability of this compound?

The product is considered stable under normal handling and storage conditions.[1] Thermal decomposition is expected to occur at elevated temperatures, generating carbon and nitrogen oxides.[1] Studies on the broader class of benzoxazines indicate that the ring-opening polymerization, a form of thermal degradation for this chemical class, typically occurs at temperatures around 200°C.

Q4: Is the compound stable in aqueous solutions?

The stability of this compound in aqueous solutions can be influenced by pH. The benzoxazinone ring system, specifically the lactam and ether linkages, may be susceptible to hydrolysis under strong acidic or basic conditions. It has been demonstrated that the oxazine ring in some benzoxazines can be opened via acid hydrolysis.

Q5: Are there any known incompatibilities for this compound?

Strong oxidizing agents are known to be incompatible with a related compound, 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one, and should be avoided.[1] Contact with strong acids or bases may also lead to degradation through hydrolysis.

Troubleshooting Guides

Issue 1: Unexpected Degradation of the Compound in Solution

Symptoms:

  • Loss of compound potency or activity in a bioassay.

  • Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Change in the color or clarity of the solution.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
pH-mediated Hydrolysis The lactam or ether bond in the benzoxazinone ring may be susceptible to cleavage under strongly acidic or basic conditions. Solution: Prepare solutions in a pH range close to neutral (pH 6-8). If the experimental conditions require acidic or basic pH, prepare the solution fresh and use it immediately. Conduct a small-scale time-course study at the desired pH to determine the compound's stability.
Oxidation The amino group on the benzene ring can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen. Solution: Degas solvents before use to remove dissolved oxygen. Consider adding an antioxidant to the solution if compatible with the experimental setup. Avoid sources of ignition and store solutions under an inert atmosphere (e.g., nitrogen or argon).[1]
Photodegradation Although generally photostable, prolonged exposure to light, especially UV light, could potentially lead to degradation. Solution: Prepare and handle solutions in a dark room or using amber-colored vials to protect from light.
Microbial Degradation In non-sterile aqueous buffers, microbial growth can lead to enzymatic degradation of the compound. Solution: Use sterile buffers and aseptic techniques for solution preparation. Consider filtration through a 0.22 µm filter. For long-term storage of solutions, store at ≤ -20°C.
Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • High variability in assay results between different batches of the compound or between freshly prepared and older solutions.

  • A gradual decrease in the compound's effect over the duration of a multi-day experiment.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Compound Adsorption The compound may adsorb to plasticware (e.g., pipette tips, microplates), leading to a lower effective concentration. Solution: Use low-adhesion plasticware or silanized glassware. Include a pre-incubation step with a blocking agent like bovine serum albumin (BSA) if appropriate for the assay.
Solvent Effects The solvent used to dissolve the compound (e.g., DMSO) may have an effect on the biological system at higher concentrations. Solution: Ensure the final concentration of the solvent in the assay is consistent across all experiments and is below the tolerance level of the biological system. Run a vehicle control to account for any solvent effects.
Freeze-Thaw Instability Repeated freeze-thaw cycles of stock solutions may lead to degradation. Solution: Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.

Data Presentation

Table 1: Summary of Qualitative Stability Data for this compound

Condition Stability Potential Degradation Products Recommendations
Temperature Stable at 2-8°C.[2] Decomposes at high temperatures.Carbon oxides, Nitrogen oxides[1]Store at 2-8°C. Avoid excessive heat.
Light Generally photostable, but protection from light is recommended.[3]Photodegradation products (unspecified)Store in amber vials or protect from light.
pH Potentially unstable in strong acidic or basic conditions.Hydrolysis products (e.g., ring-opened structures)Maintain pH near neutral (6-8). Prepare fresh solutions for acidic/basic conditions.
Oxidizing Agents Incompatible with strong oxidizing agents.[1]Oxidized derivatives of the amino groupAvoid contact with strong oxidizers.
Solvents Stability in various organic solvents should be determined empirically.Solvolysis productsTest stability in the specific solvent used for your experiment.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a compound.[4]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC-UV or LC-MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Stress: Incubate the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).

    • Photolytic Stress: Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that of an unstressed control. Identify and characterize any significant degradation products using LC-MS.

Visualizations

degradation_pathway cluster_conditions Stress Conditions Acid/Base Acid/Base Ring-Opened Products Ring-Opened Products Oxidizing Agent Oxidizing Agent Oxidized Products Oxidized Products Heat/Light Heat/Light Degradants Degradants This compound This compound This compound->Ring-Opened Products Hydrolysis This compound->Oxidized Products Oxidation This compound->Degradants Thermal/Photo

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Stress Conditions Start Start Prepare Stock Solution Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Collect Samples at Time Points Collect Samples at Time Points Apply Stress Conditions->Collect Samples at Time Points Analyze by HPLC/LC-MS Analyze by HPLC/LC-MS Collect Samples at Time Points->Analyze by HPLC/LC-MS Analyze Data Analyze Data Analyze by HPLC/LC-MS->Analyze Data End End Analyze Data->End Acidic Acidic Basic Basic Oxidative Oxidative Thermal Thermal Photolytic Photolytic

Caption: Workflow for a forced degradation study.

References

Solubility of 8-Amino-2H-1,4-benzoxazin-3(4H)-one in common organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with determining the solubility of 8-Amino-2H-1,4-benzoxazin-3(4H)-one in common organic solvents.

Frequently Asked Questions (FAQs)

Q1: Where can I find quantitative solubility data for this compound in common organic solvents?

Q2: What is a general approach to determine the solubility of this compound?

A2: A common method is to prepare a saturated solution of the compound in a specific solvent at a known temperature. The concentration of the dissolved compound in the supernatant can then be determined after separating the undissolved solid, typically by filtration or centrifugation.

Q3: How can I visually assess if the compound has fully dissolved?

A3: A clear, transparent solution with no visible particles, cloudiness, or precipitate indicates that the compound is likely dissolved. For a more rigorous assessment, you can shine a laser pointer through the solution. If the beam is visible (the Tyndall effect), it suggests the presence of suspended particles, meaning the compound is not truly dissolved.[1] Another method is to pass the solution through a 0.22 µm syringe filter; any undissolved particles will be captured by the filter.[1]

Q4: What factors can influence the solubility of this compound?

A4: Several factors can affect solubility, including:

  • Temperature: Generally, the solubility of solid compounds increases with temperature.[1]

  • Solvent Polarity: The "like dissolves like" principle is a useful guideline; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.

  • Purity of the Compound: Impurities can affect the measured solubility.[2]

  • pH (in aqueous or protic solvents): If the compound has ionizable groups, the pH of the solution can significantly alter its solubility.

Q5: My compound precipitates out of solution over time. What is happening?

A5: This may occur if you have created a supersaturated solution, which is thermodynamically unstable. Over time, the excess compound will precipitate out to reach its true thermodynamic solubility. It is important to work below the compound's thermodynamic solubility limit for long-term experiments to avoid this.[1]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Inconsistent solubility results The solution has not reached equilibrium.Ensure sufficient time is allowed for the solution to become saturated. Continuous stirring or agitation can accelerate this process.
Temperature fluctuations during the experiment.Conduct experiments in a temperature-controlled environment.
Inaccurate measurement of solute or solvent.Use calibrated equipment for all measurements.
Compound appears to be "oiling out" instead of dissolving The melting point of the compound is close to the experimental temperature, or the solvent is not ideal.Try a different solvent or adjust the temperature.
Difficulty separating undissolved solid from the solution Fine particles of the compound are passing through the filter.Use a finer filter (e.g., 0.22 µm), or try centrifugation at a higher speed to pellet the undissolved solid before taking an aliquot of the supernatant.
Observed solubility is lower than expected The compound may be impure.Verify the purity of the compound using appropriate analytical techniques. Soluble impurities can sometimes lead to an underestimation of the compound's solubility.[2]
Insufficient mixing or agitation.Use a vortex mixer or sonicator to aid in dissolution.[3]

Experimental Protocols

Protocol 1: General Method for Determining Solubility
  • Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of the compound in the diluted sample using an appropriate analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the original concentration in the saturated solution to determine the solubility.

Data Presentation

Use the following table to record your experimental solubility data for this compound.

Solvent Temperature (°C) Solubility (mg/mL) Observations
e.g., Methanole.g., 25
e.g., Ethanole.g., 25
e.g., Acetonee.g., 25
e.g., Dichloromethanee.g., 25
e.g., Toluenee.g., 25
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25
e.g., N,N-Dimethylformamide (DMF)e.g., 25

Visualization

Below is a logical workflow for troubleshooting solubility experiments.

G start Start: Define Solubility Experiment prepare_sample Prepare Sample: Add excess solute to solvent start->prepare_sample equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare_sample->equilibrate observe Visual Observation equilibrate->observe clear_solution Is the solution clear? observe->clear_solution Visually inspect not_enough_solute Add more solute and re-equilibrate clear_solution->not_enough_solute Yes separate Separate Solid from Supernatant (Centrifuge/Filter) clear_solution->separate No (solid present) not_enough_solute->prepare_sample quantify Quantify Concentration (e.g., HPLC, UV-Vis) separate->quantify results Solubility Determined quantify->results Successful troubleshoot Troubleshoot quantify->troubleshoot Inconsistent Results check_temp Check Temperature Control troubleshoot->check_temp check_purity Verify Compound Purity troubleshoot->check_purity check_time Increase Equilibration Time troubleshoot->check_time check_temp->equilibrate check_purity->prepare_sample check_time->equilibrate

Caption: Workflow for determining and troubleshooting the solubility of a compound.

References

Technical Support Center: Crystallization of 8-Amino-2H-1,4-benzoxazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 8-Amino-2H-1,4-benzoxazin-3(4H)-one derivatives.

Troubleshooting Crystallization: A Step-by-Step Guide

Crystallization is a critical purification technique, and its success is often dependent on a range of experimental parameters. This guide addresses common issues encountered during the crystallization of this compound and its derivatives.

Experimental Workflow for Recrystallization

The general workflow for recrystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature and allowing the solution to cool, leading to the formation of purified crystals.

Recrystallization Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Impure Solid dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool cold_filtration Cold Filtration cool->cold_filtration dry Dry Crystals cold_filtration->dry end Pure Product dry->end Pure Crystals

A generalized workflow for the recrystallization of solid compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions to problems you may encounter during the crystallization of this compound derivatives.

Q1: My compound is not dissolving in any common organic solvents. What should I do?

A1: this compound derivatives, being aromatic amines, can exhibit poor solubility in common organic solvents. For such compounds, consider using organic acids like acetic acid or trifluoroacetic acid, or mixtures of these with other solvents.[1] Given the amino group, the basicity of the compound allows it to be dissolved in acidic solutions.

Q2: I've dissolved my compound, but no crystals are forming upon cooling. What's the next step?

A2: If no crystals form, the solution may not be supersaturated. Here are a few techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.

  • Reducing Solvent Volume: If the solution is too dilute, you can evaporate some of the solvent to increase the concentration of your compound.

  • Lowering Temperature: Ensure the solution is cooled sufficiently, perhaps by using an ice bath or placing it in a freezer.

Q3: My compound "oils out" instead of forming crystals. How can I prevent this?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the melting point of the solid is lower than the temperature of the solution. To address this:

  • Increase the amount of solvent: This will keep the compound dissolved at a lower temperature.

  • Use a lower-boiling solvent: This allows the dissolution to occur at a temperature below the compound's melting point.

  • Cool the solution more slowly: This can give the molecules more time to arrange themselves into a crystal lattice.

Q4: The crystallization happens too quickly, resulting in small, impure crystals. How can I slow it down?

A4: Rapid crystallization can trap impurities within the crystal lattice. To promote the growth of larger, purer crystals, you need to slow down the crystallization process:

  • Use more solvent: Dissolving the compound in a larger volume of solvent will require more cooling for supersaturation to be reached.

  • Insulate the flask: Placing the flask in an insulated container (like a beaker with paper towels) will slow the rate of cooling.

  • Use a solvent in which the compound is more soluble at higher temperatures: This will create a steeper solubility curve, allowing for more controlled crystallization upon cooling.

Q5: My final product yield is very low. What are the possible reasons and how can I improve it?

A5: A low yield can be due to several factors:

  • Using too much solvent: This will result in a significant amount of your compound remaining in the mother liquor.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time.

  • Loss during transfer: Be careful when transferring the solution and crystals to minimize loss.

  • Washing with a solvent in which the compound is too soluble: Use a cold, less-soluble solvent to wash the crystals.

Troubleshooting Logic Diagram

The following diagram illustrates a logical approach to troubleshooting common crystallization problems.

Crystallization Troubleshooting start Start Crystallization dissolved Compound Dissolved in Hot Solvent? start->dissolved crystals_form Crystals Form on Cooling? dissolved->crystals_form Yes no_dissolve Try different solvent - More polar/aprotic - Acidic solvent - Mixed solvent system dissolved->no_dissolve No oiling_out Compound 'Oils Out'? crystals_form->oiling_out No yield_low Yield is Low? crystals_form->yield_low Yes no_crystals Induce Crystallization: - Scratch flask - Add seed crystal - Reduce solvent volume oiling_out->no_crystals No oiling_out_yes Troubleshoot Oiling Out: - Increase solvent amount - Use lower boiling solvent - Slower cooling oiling_out->oiling_out_yes Yes purity_low Purity is Low? yield_low->purity_low No yield_low_yes Improve Yield: - Reduce initial solvent volume - Ensure complete cooling - Check mother liquor for product yield_low->yield_low_yes Yes success Successful Crystallization purity_low->success No purity_low_yes Improve Purity: - Slower cooling rate - Recrystallize again - Use a different solvent system purity_low->purity_low_yes Yes

A decision tree for troubleshooting common crystallization issues.

Data Presentation: Solvent Selection Guide

Due to the limited availability of specific quantitative solubility data for this compound derivatives, this section provides a qualitative guide to solvent selection, supplemented with available data. The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Table 1: Solubility of Benzoxazinone Scaffolds in Common Solvents

CompoundSolventSolubility (at approx. 20-25 °C)Reference
2H-1,4-Benzoxazin-3(4H)-oneMethanol25 mg/mLSigma-Aldrich
2H-1,4-Benzoxazin-3(4H)-oneToluene2.5% (w/v)Sigma-Aldrich
This compoundNot specifiedPale brown solid, suggesting moderate polarity.CymitQuimica
Substituted Benzoxazinone DerivativeDimethylformamide (DMF)SolubleResearchGate

Qualitative Guidance for Solvent Selection:

  • Polar Protic Solvents: Alcohols like ethanol and methanol are often good starting points for compounds with hydrogen bonding capabilities, such as the amino and amide groups in this compound derivatives.

  • Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and acetonitrile can also be effective.

  • Nonpolar Solvents: Hydrocarbons such as hexane and toluene are generally poor solvents for these polar compounds but can be useful as anti-solvents in mixed solvent systems.

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be very effective. Common pairs include ethanol/water, methanol/water, and ethyl acetate/hexane.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, further cool the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Pair Selection: Identify a pair of miscible solvents. The compound should be soluble in one ("good" solvent) and insoluble in the other ("poor" solvent).

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol, using a cold mixture of the two solvents for washing.

References

Navigating the Scale-Up of 8-Amino-2H-1,4-benzoxazin-3(4H)-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of 8-Amino-2H-1,4-benzoxazin-3(4H)-one, a key intermediate in the development of various pharmaceuticals, presents a unique set of challenges. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to assist researchers and production chemists in navigating the complexities of its large-scale synthesis. The information provided is based on established principles of chemical process development and data available for analogous benzoxazinone structures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up production of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Nitro Intermediate Incomplete nitration due to insufficient acid concentration or low reaction temperature.Carefully control the addition of the starting material to the nitrating mixture. Monitor the reaction temperature closely and ensure it is maintained within the optimal range. Consider using a stronger nitrating agent if necessary, but with caution due to increased safety risks.
Formation of Impurities During Reduction Over-reduction of the nitro group or side reactions due to catalyst poisoning or inappropriate reaction conditions.Optimize the catalyst loading and hydrogenation pressure. Monitor the reaction progress using in-process controls (e.g., HPLC, TLC) to stop the reaction upon complete conversion of the nitro group. Ensure the purity of the starting material and solvents to avoid catalyst deactivation.
Unstable Amino Intermediate The amino-benzoxazinone intermediate can be sensitive to air and light, leading to degradation and color formation.Process the amino intermediate as quickly as possible. Consider performing the subsequent cyclization step in the same pot (one-pot synthesis) to avoid isolation. If isolation is necessary, handle the material under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Poor Cyclization Efficiency Incomplete ring closure due to suboptimal reaction temperature, insufficient base, or presence of water.Ensure anhydrous conditions for the cyclization step. Screen different bases and solvents to find the optimal combination for efficient ring closure. Increase the reaction temperature if the reaction is sluggish, but monitor for potential decomposition.
Product Discoloration Oxidation of the amino group or presence of colored impurities from side reactions.Purify the final product using techniques such as recrystallization or column chromatography with appropriate solvent systems. The use of activated carbon during recrystallization can help remove colored impurities. Store the final product under an inert atmosphere and protected from light.
Difficulty in Product Isolation/Purification The product may have limited solubility in common organic solvents, making recrystallization challenging.Conduct solubility studies to identify a suitable solvent or solvent mixture for recrystallization. If recrystallization is not effective, consider alternative purification methods such as flash chromatography on a large scale or precipitation from a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns during the scale-up of this compound synthesis?

A1: The primary safety concerns revolve around the nitration step and the handling of the nitro and amino intermediates. Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled. The nitro-intermediate may be thermally unstable. The amino-intermediate can be air-sensitive. It is crucial to have adequate cooling, proper venting, and to follow established safety protocols for handling energetic and sensitive materials. Personal protective equipment (PPE), including safety goggles, gloves, and lab coats, is mandatory. For larger scale operations, a thorough process safety assessment is essential.[1][2]

Q2: What is the most critical step to control during the synthesis?

A2: The reduction of the nitro-intermediate to the corresponding amine is a critical step. Incomplete reduction can lead to impurities that are difficult to remove, while over-reduction can result in undesired side products. The stability of the resulting amino-intermediate is also a major concern, as it can be prone to oxidation.[3] Careful monitoring and control of reaction parameters such as temperature, pressure, and catalyst activity are paramount.

Q3: Are there alternative, safer synthesis routes for large-scale production?

A3: Continuous flow synthesis has emerged as a safer and more efficient alternative to traditional batch processing for reactions involving hazardous intermediates.[3] This methodology allows for better control of reaction parameters, reduces the volume of hazardous material at any given time, and can lead to higher yields and purity. The unstable nitro and amino intermediates can be generated and consumed in-situ, minimizing their isolation and handling.[3]

Q4: How can I minimize the formation of colored impurities in the final product?

A4: The formation of colored impurities is often due to the oxidation of the aromatic amine. To minimize this, it is recommended to work under an inert atmosphere, especially after the reduction step. Using degassed solvents and storing intermediates and the final product under nitrogen or argon can significantly reduce discoloration. Purification methods like treatment with activated carbon during recrystallization can also be effective in removing colored impurities.

Q5: What analytical techniques are recommended for in-process control and final product analysis?

A5: For in-process control, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are highly effective for monitoring reaction progress and detecting the formation of impurities. For final product characterization and purity assessment, HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are essential.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 8-Nitro-2H-1,4-benzoxazin-3(4H)-one (Illustrative)

Disclaimer: This is an illustrative protocol and must be adapted and optimized for specific laboratory and scale-up conditions. A thorough risk assessment should be conducted before implementation.

Materials:

  • 2-Amino-3-nitrophenol

  • Ethyl chloroacetate

  • Anhydrous Potassium Carbonate

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (10 L) and anhydrous potassium carbonate (2.5 kg).

  • Stir the mixture and add 2-Amino-3-nitrophenol (1 kg) portion-wise, maintaining the temperature below 25°C.

  • Slowly add ethyl chloroacetate (1.1 kg) to the reaction mixture via a dropping funnel over 2-3 hours, ensuring the temperature does not exceed 30°C.

  • After the addition is complete, slowly heat the reaction mixture to 80-85°C and maintain for 4-6 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into ice-water (50 L) with vigorous stirring.

  • Filter the precipitated solid, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the solid under vacuum at 60°C to obtain the 8-nitro-2H-1,4-benzoxazin-3(4H)-one intermediate.

Protocol 2: Scale-Up Reduction to this compound (Illustrative)

Disclaimer: This is an illustrative protocol. Hydrogenation should be performed in a suitable high-pressure reactor by trained personnel.

Materials:

  • 8-Nitro-2H-1,4-benzoxazin-3(4H)-one

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Ethanol

  • Pressurized Hydrogen Gas

Procedure:

  • Charge a 50 L stainless steel hydrogenation reactor with 8-Nitro-2H-1,4-benzoxazin-3(4H)-one (1 kg) and Ethanol (20 L).

  • Carefully add the wet 10% Pd/C catalyst (100 g) to the reactor under a nitrogen blanket.

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas to 50-60 psi.

  • Stir the reaction mixture at room temperature. The reaction is exothermic; maintain the temperature below 40°C using the reactor's cooling system.

  • Monitor the hydrogen uptake. The reaction is typically complete in 4-8 hours. Confirm completion by HPLC.

  • Once the reaction is complete, vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a bed of celite under a nitrogen atmosphere to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

Logical Workflow for Troubleshooting

G Troubleshooting Workflow for Scale-Up Production A Problem Identified (e.g., Low Yield, Impurities) B Analyze In-Process Data (HPLC, TLC, Temp Logs) A->B C Identify Potential Cause (Reaction Conditions, Reagent Quality) B->C D Consult Troubleshooting Guide C->D E Implement Corrective Action (Adjust Parameters, Purify Reagents) D->E F Monitor Process and Analyze Results E->F G Problem Resolved F->G H Problem Persists F->H No Improvement I Re-evaluate and Seek Expert Consultation H->I I->C G Process Optimization Strategy A Define Critical Quality Attributes (CQAs) (Purity, Yield, Crystal Form) B Identify Critical Process Parameters (CPPs) (Temperature, Pressure, Concentration) A->B C Design of Experiments (DoE) B->C D Execute Experiments at Lab/Pilot Scale C->D E Statistical Analysis of Data D->E F Establish Proven Acceptable Range (PAR) E->F G Implement Control Strategy for Scale-Up F->G H Continuous Monitoring and Improvement G->H

References

Preventing racemization during the synthesis of chiral 1,4-benzoxazine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 1,4-benzoxazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and to offer solutions for common challenges encountered during these sensitive synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of chiral 1,4-benzoxazine derivatives?

A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers, known as a racemate. In pharmaceutical and agrochemical research, the biological activity of chiral 1,4-benzoxazine derivatives is often stereospecific, meaning one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even cause adverse effects. Therefore, maintaining the stereochemical integrity of the target molecule throughout the synthesis is paramount to ensure its efficacy and safety.

Q2: What are the common causes of racemization during the synthesis of chiral 1,4-benzoxazines?

A2: Racemization can be triggered by several factors that lead to the formation of a planar, achiral intermediate. Key causes include:

  • Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times can provide sufficient energy to overcome the activation barrier for epimerization at the chiral center.

  • Acidic or Basic Conditions: The presence of strong acids or bases can facilitate the formation of achiral intermediates, such as enolates or carbocations, which can then be protonated or attacked from either face, leading to a loss of stereochemical information.

  • Inappropriate Reagents: Certain reagents, particularly some coupling agents or catalysts, can induce racemization by promoting the formation of transient achiral species.

  • Workup and Purification: The stereocenter may be labile under the conditions used for reaction workup or purification (e.g., chromatography on silica gel, which can be slightly acidic).

Q3: How can I determine the enantiomeric excess (ee%) of my 1,4-benzoxazine derivative?

A3: The most reliable and widely used method for determining the enantiomeric excess of your product is chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification and the calculation of the ee%. It is crucial to develop a validated HPLC method to ensure accurate results. Other techniques such as chiral Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) using chiral shift reagents can also be employed.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of chiral 1,4-benzoxazine derivatives.

Problem 1: The enantiomeric excess (ee%) of my final product is significantly lower than expected.

Potential Cause Suggested Solution
Inaccurate Analytical Method Before troubleshooting the reaction, validate your chiral HPLC method. Ensure baseline separation of enantiomers (Resolution > 1.5), and verify accuracy and precision using a racemic standard.[1]
Suboptimal Reaction Temperature Lower the reaction temperature. Many asymmetric reactions show higher enantioselectivity at reduced temperatures. Perform a temperature screening to find the optimal balance between reaction rate and enantioselectivity.
Incorrect Solvent Choice The polarity and coordinating ability of the solvent can significantly impact the transition state of the asymmetric reaction. Screen a range of solvents with varying properties (e.g., toluene, dichloromethane, THF, p-xylene).
Inappropriate Catalyst or Ligand The choice of chiral catalyst or ligand is crucial. If using a commercially available catalyst, ensure it is from a reputable source and has been stored correctly. Consider screening a panel of related catalysts or ligands to identify the most effective one for your specific substrate.
Presence of Impurities Impurities in starting materials, reagents, or solvents can interfere with the catalyst or promote side reactions, leading to a decrease in ee%. Ensure all components of the reaction are of high purity. Recrystallize or chromatograph starting materials if necessary. Use anhydrous solvents when required.[1]
Racemization during Workup/Purification The product's chiral center may be sensitive to the conditions used for workup and purification. Use mild workup procedures (e.g., avoid strong acids or bases). For purification, consider using neutral or deactivated silica gel, or an alternative technique like recrystallization.

Problem 2: The reaction is slow or does not go to completion, and forcing conditions (e.g., higher temperature) lead to racemization.

Potential Cause Suggested Solution
Low Catalyst Activity Increase the catalyst loading incrementally. Ensure the catalyst is not deactivated by impurities in the starting materials or solvent.
Poor Substrate Reactivity Modify the substrate to increase its reactivity. For example, changing the electronic properties of substituents on the aromatic rings can influence the reaction rate.
Insufficient Mixing In heterogeneous reactions, ensure efficient stirring to maximize contact between reactants and the catalyst.
Reversible Reaction The reaction may be reversible. Consider using reaction conditions that favor the product, such as removing a byproduct (e.g., water) using molecular sieves.

Data Presentation: Enantioselective Synthesis of 1,4-Benzoxazine Derivatives

The following tables summarize quantitative data from selected enantioselective synthetic methods for 1,4-benzoxazine derivatives, highlighting the impact of different reaction parameters on yield and enantiomeric excess.

Table 1: Chiral Phosphoric Acid Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes

EntryCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)ee (%)
1(R)-CPA-2 (10)p-xylene45487572
2(R)-CPA-8 (10)Toluene45246091
3(R)-CPA-8 (10)Benzene45207991
4(R)-CPA-8 (10)p-xylene45408592
5(R)-CPA-8 (10)p-xylene60407292

Data adapted from a study on the synthesis of chiral 1,4-benzoxazepines, which shares methodological principles with 1,4-benzoxazine synthesis.[2][3]

Table 2: Chemoenzymatic Synthesis of Chiral 1,4-Benzoxazine Precursors

EntryEnzymeSubstrateCo-factorYield (%)ee (%)
1ADH-A1-(2-nitrophenoxy)propan-2-oneNADP+>99>99 (S)
2evo-1.1.200 ADH1-(2-nitrophenoxy)propan-2-oneNADP+>99>99 (R)
3Lipase (acetylation)(rac)-1-(2-nitrophenoxy)propan-2-olVinyl acetate45>99 (R-acetate)
4Lipase (hydrolysis)(rac)-1-(2-nitrophenoxy)propan-2-yl acetatePhosphate buffer48>99 (S-alcohol)

Data from the chemoenzymatic synthesis of precursors for chiral 1,4-benzoxazine derivatives.[4]

Experimental Protocols

Protocol 1: General Procedure for Chiral Phosphoric Acid Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes [2][3]

  • To an oven-dried vial equipped with a magnetic stir bar, add the 3-substituted oxetane (1.0 equiv., 0.05 mmol) and the chiral phosphoric acid catalyst (e.g., (R)-CPA-8, 0.1 equiv., 0.005 mmol).

  • Under an inert atmosphere (e.g., argon or nitrogen), add the anhydrous solvent (e.g., p-xylene, 0.5 mL).

  • Stir the reaction mixture at the specified temperature (e.g., 45 °C) for the required time (e.g., 40 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., heptane/isopropanol) to afford the enantioenriched 1,4-benzoxazine derivative.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Protocol 2: General Procedure for the Determination of Enantiomeric Excess by Chiral HPLC

  • Sample Preparation: Prepare a stock solution of the purified 1,4-benzoxazine derivative in a suitable solvent (e.g., HPLC-grade isopropanol) at a concentration of approximately 1 mg/mL. Prepare a racemic standard for method development.

  • Column and Mobile Phase Selection: Select a suitable chiral column (e.g., Daicel Chiralpak IA, IB, or IC). The mobile phase is typically a mixture of n-hexane or heptane and an alcohol modifier like isopropanol or ethanol.

  • Method Development:

    • Inject the racemic standard and screen different mobile phase compositions (e.g., 95:5, 90:10, 80:20 heptane:isopropanol) to achieve baseline separation of the enantiomers.

    • Optimize the flow rate (typically 0.5-1.0 mL/min) to improve resolution and analysis time.

    • Set the UV detector to a wavelength where the compound exhibits strong absorbance.

  • Analysis: Once a suitable method is developed, inject the chiral sample and integrate the peak areas of the two enantiomers.

  • Calculation of ee%:

    • ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_analysis Analysis & Purification cluster_outcome Outcome start Starting Materials & Catalyst solvent Add Anhydrous Solvent start->solvent reaction Heat under Inert Atmosphere solvent->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Purification (Chromatography) monitor->workup product Enantioenriched 1,4-Benzoxazine workup->product hplc Chiral HPLC Analysis ee_calc Determine ee% hplc->ee_calc product->hplc troubleshooting_racemization cluster_investigation Investigation cluster_solution Solution start Low ee% Observed check_hplc Validate Chiral HPLC Method? start->check_hplc hplc_ok Method Validated check_hplc->hplc_ok Yes end Improved ee% check_hplc->end No, Fix Method check_temp Optimize Temperature? temp_ok Lower Temperature check_temp->temp_ok Yes check_temp->end No Improvement check_solvent Screen Solvents? solvent_ok Optimal Solvent Found check_solvent->solvent_ok Yes check_solvent->end No Improvement check_catalyst Evaluate Catalyst/Ligand? catalyst_ok Better Catalyst Identified check_catalyst->catalyst_ok Yes check_catalyst->end No Improvement check_purity Verify Reagent Purity? purity_ok Use Pure Reagents check_purity->purity_ok Yes check_purity->end No Improvement check_workup Assess Workup/Purification? workup_ok Use Milder Conditions check_workup->workup_ok Yes check_workup->end No Improvement hplc_ok->check_temp temp_ok->check_solvent solvent_ok->check_catalyst catalyst_ok->check_purity purity_ok->check_workup workup_ok->end

References

Safe handling and storage procedures for 8-Amino-2H-1,4-benzoxazin-3(4H)-one.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 8-Amino-2H-1,4-benzoxazin-3(4H)-one

This guide provides comprehensive safety, handling, and storage procedures for this compound (CAS No: 321126-82-3). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE must be worn to minimize exposure. This includes:

  • Eye/Face Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Protective gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other suitable protective clothing.[1]

  • Respiratory Protection: In case of insufficient ventilation or potential for dust formation, use a NIOSH-approved respirator.[1]

Q3: What are the proper storage conditions for this compound?

A3: To ensure stability, store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[3] The recommended storage temperature is between 2°C and 8°C.[4][5]

Q4: What should I do in case of accidental exposure?

A4: Immediate action is crucial in case of exposure.

  • After Inhalation: Move the individual to fresh air and keep them comfortable for breathing. Seek medical attention if breathing is difficult or symptoms persist.[1]

  • After Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[1] Remove contaminated clothing. If irritation occurs, seek medical advice.

  • After Eye Contact: Immediately flush the eyes with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Q5: How should I handle a spill of this compound?

A5: In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation. Avoid generating dust. For containment, carefully sweep or shovel the spilled material into an appropriate container for disposal.[1]

Troubleshooting Guides

Issue 1: The compound has changed color or appearance during storage.

  • Possible Cause: The compound may have been exposed to incompatible materials, moisture, or improper temperatures, leading to degradation.

  • Solution:

    • Verify that the storage conditions meet the recommended guidelines (cool, dry, and well-ventilated, between 2°C and 8°C).[3][4][5]

    • Ensure the container is tightly sealed to prevent moisture absorption.

    • Review the list of incompatible materials to prevent further degradation. While specific incompatibilities for this compound are not extensively documented, it is good practice to store it away from strong oxidizing agents.

Issue 2: Experiencing skin or respiratory irritation during handling.

  • Possible Cause: Inadequate personal protective equipment (PPE) or poor ventilation in the workspace.

  • Solution:

    • Review and enhance the PPE being used. Ensure gloves are intact and appropriate for handling chemicals. Use safety goggles and a face shield to protect the eyes.[1]

    • Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust particles.[1][3]

    • If irritation persists, seek medical advice.

Quantitative Data Summary

ParameterValueReference
CAS Number321126-82-3[4][6]
Molecular FormulaC₈H₈N₂O₂[4][6]
Molecular Weight164.16 g/mol [4][6]
AppearancePale brown solid[6]
Melting Point~300 °C[4]
Storage Temperature2°C - 8°C[4][5]
Purity≥95%[6]

Experimental Protocols

Protocol for Handling and Weighing
  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Put on all required personal protective equipment (lab coat, safety goggles, and gloves).

  • Weighing:

    • Use a clean, dry spatula and weighing paper or a suitable container.

    • Carefully transfer the desired amount of the compound, avoiding the generation of dust.

    • If any material is spilled, clean it up immediately following the spill response protocol.

  • Post-Handling:

    • Tightly seal the container immediately after use.

    • Clean the spatula and the weighing area thoroughly.

    • Wash your hands thoroughly with soap and water after removing your gloves.

Visual Workflows

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Non-Essential Personnel start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Wear Appropriate PPE ventilate->ppe contain Contain the Spill ppe->contain cleanup Sweep or Shovel into a Labeled Container contain->cleanup dispose Dispose of Waste According to Regulations cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate end Spill Cleaned decontaminate->end

Caption: Workflow for handling a chemical spill.

First_Aid_Workflow exposure Accidental Exposure Occurs assess Assess the Type of Exposure exposure->assess inhalation Inhalation assess->inhalation Inhaled? skin Skin Contact assess->skin Skin Contact? eye Eye Contact assess->eye Eye Contact? ingestion Ingestion assess->ingestion Ingested? move_fresh_air Move to Fresh Air inhalation->move_fresh_air wash_skin Wash with Soap and Water skin->wash_skin flush_eyes Flush Eyes for 15 Minutes eye->flush_eyes rinse_mouth Rinse Mouth, Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Medical Attention move_fresh_air->seek_medical wash_skin->seek_medical If irritation persists flush_eyes->seek_medical rinse_mouth->seek_medical

References

Validation & Comparative

A Comparative Analysis of 8-Amino-2H-1,4-benzoxazin-3(4H)-one and Other Leading Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the putative neuroprotective agent 8-Amino-2H-1,4-benzoxazin-3(4H)-one with established neuroprotective agents: Edaravone, Citicoline, Cerebrolysin, and Minocycline. Due to the limited direct experimental data on this compound, this comparison is based on the known antioxidant properties of its derivatives and contrasts them with the well-documented clinical and preclinical performance of the other agents.

Executive Summary

8-Amino-1,4-benzoxazine derivatives have demonstrated preclinical potential as neuroprotective agents, primarily attributed to their antioxidant properties which combat oxidative stress-mediated neuronal degeneration. However, a significant data gap exists for the specific compound this compound, with no direct comparative studies against mainstream neuroprotective drugs. In contrast, Edaravone, Citicoline, Cerebrolysin, and Minocycline have been extensively studied in clinical trials, particularly for acute ischemic stroke, with varying degrees of demonstrated efficacy in improving neurological outcomes.

Quantitative Comparison of Clinical Efficacy in Acute Ischemic Stroke

The following tables summarize the clinical efficacy of Edaravone, Citicoline, Cerebrolysin, and Minocycline from meta-analyses of randomized controlled trials. These metrics are standard scales used to assess stroke severity and patient outcomes.

  • National Institutes of Health Stroke Scale (NIHSS): A quantitative measure of stroke-related neurological deficit. A lower score indicates less impairment.

  • modified Rankin Scale (mRS): A measure of disability or dependence in daily activities. A lower score indicates a better outcome.

  • Barthel Index (BI): An ordinal scale used to measure performance in activities of daily living. A higher score indicates greater independence.

Table 1: Efficacy of Edaravone in Acute Ischemic Stroke

Outcome MeasureMean Difference (MD) / Odds Ratio (OR)95% Confidence Interval (CI)Key Findings
NIHSS Score (Short-term)MD: -3.49[1][2]-5.76 to -1.22[1]Significantly improved neurological deficit on short-term follow-up.[1]
mRS (0-2) at 90 daysOR: 1.31[3]1.06 - 1.67[3]Associated with improved chances of a good functional outcome.[3]
Barthel Index (Short-term)MD: 23.95[1]18.48 to 29.41[1]Significantly improved performance in activities of daily living.[1]
MortalityOR: 0.50[3]0.45 - 0.56[3]Associated with lower mortality.[3]

Table 2: Efficacy of Citicoline in Acute Ischemic Stroke

Outcome MeasureOdds Ratio (OR)95% Confidence Interval (CI)Key Findings
mRS (0-2)OR: 1.27 (in patients not treated with rtPA)[4]1.05 - 1.53[4]Shows a benefit in patients not receiving thrombolytic therapy.[4]
Mortality (2000mg dose)Lower than controlNot specified in text2000mg citicoline was most effective in reducing mortality.[5][6][7]
Neurological Function (500mg & 2000mg)Higher rates of improvement than controlNot specified in textBoth 500mg and 2000mg doses showed higher rates of neurological improvement.[5][6][7]

Table 3: Efficacy of Cerebrolysin in Acute Ischemic Stroke

Outcome MeasureRisk Ratio (RR) / Mean Difference (MD)95% Confidence Interval (CI)Key Findings
NIHSS ChangeMD: +1.39[8]0.53 - 2.25[8]Significantly improved neurological recovery.[8]
mRS (0-2)RR: 1.31[8]0.90 - 1.91[8]Non-significant trend towards functional independence.[8]
Barthel IndexNo significant effectNo advantage in global neurologic recovery as assessed by BI.[9]
MortalityRR: 0.86[8][10]0.68 - 1.09[8]No significant difference in mortality.[8][10]

Table 4: Efficacy of Minocycline in Acute Ischemic Stroke

Outcome MeasureMean Difference (MD) / Risk Ratio (RR)95% Confidence Interval (CI)Key Findings
NIHSS at 90 daysMD: -2.75[11]-4.78 to -0.27[11]Superior to control in improving NIHSS scores.[11]
mRS at 3 monthsMD: -0.98[11]-1.27 to -0.69[11]Greater improvement in mRS scores compared to control.[11]
mRS (0-2) at 3 months (AIS subgroup)RR: 1.591.19 - 2.12Associated with higher rates of functional independence in the AIS subgroup.
Barthel Index at 3 months (AIS subgroup)MD: 12.375.60 to 19.14Associated with better functional outcomes in the AIS subgroup.

Mechanisms of Action & Signaling Pathways

The neuroprotective effects of these agents are mediated through distinct and sometimes overlapping signaling pathways.

8-Amino-1,4-benzoxazine Derivatives: A Focus on Antioxidant Pathways

The primary proposed mechanism for this class of compounds is the mitigation of oxidative stress, a key contributor to neuronal damage in various neurological conditions.

Putative Antioxidant Neuroprotection Pathway of 8-Amino-1,4-benzoxazine Derivatives Neurological Insult\n(e.g., Ischemia) Neurological Insult (e.g., Ischemia) Oxidative Stress\n(Increased ROS) Oxidative Stress (Increased ROS) Neurological Insult\n(e.g., Ischemia)->Oxidative Stress\n(Increased ROS) Neuronal Damage\n(Lipid Peroxidation, DNA Damage, Apoptosis) Neuronal Damage (Lipid Peroxidation, DNA Damage, Apoptosis) Oxidative Stress\n(Increased ROS)->Neuronal Damage\n(Lipid Peroxidation, DNA Damage, Apoptosis) 8-Amino-1,4-benzoxazine\nDerivatives 8-Amino-1,4-benzoxazine Derivatives Scavenging of\nFree Radicals Scavenging of Free Radicals 8-Amino-1,4-benzoxazine\nDerivatives->Scavenging of\nFree Radicals Scavenging of\nFree Radicals->Oxidative Stress\n(Increased ROS) Inhibition Neuroprotection Neuroprotection Scavenging of\nFree Radicals->Neuroprotection

Caption: Antioxidant mechanism of 8-Amino-1,4-benzoxazine derivatives.

Edaravone: Free Radical Scavenging and Beyond

Edaravone is a potent free radical scavenger. Recent studies also suggest it activates neurotrophic signaling pathways.

Edaravone Neuroprotective Signaling Pathways Edaravone Edaravone Free Radical\nScavenging Free Radical Scavenging Edaravone->Free Radical\nScavenging Nrf2/HO-1\nPathway Nrf2/HO-1 Pathway Edaravone->Nrf2/HO-1\nPathway Activation GDNF/RET\nSignaling GDNF/RET Signaling Edaravone->GDNF/RET\nSignaling Activation Reduced Oxidative\nStress Reduced Oxidative Stress Free Radical\nScavenging->Reduced Oxidative\nStress Nrf2/HO-1\nPathway->Reduced Oxidative\nStress Neuroprotection Neuroprotection GDNF/RET\nSignaling->Neuroprotection Reduced Oxidative\nStress->Neuroprotection

Caption: Edaravone's multifaceted neuroprotective mechanisms.

Citicoline: Membrane Stabilization and Neurotransmitter Synthesis

Citicoline's neuroprotective effects are largely attributed to its role in phospholipid synthesis, which is crucial for neuronal membrane repair, and its contribution to acetylcholine synthesis.

Citicoline Neuroprotective Signaling Pathways Citicoline Citicoline Choline & Cytidine Choline & Cytidine Citicoline->Choline & Cytidine Phosphatidylcholine\nSynthesis Phosphatidylcholine Synthesis Choline & Cytidine->Phosphatidylcholine\nSynthesis Acetylcholine\nSynthesis Acetylcholine Synthesis Choline & Cytidine->Acetylcholine\nSynthesis Membrane Repair &\nStabilization Membrane Repair & Stabilization Phosphatidylcholine\nSynthesis->Membrane Repair &\nStabilization Enhanced\nNeurotransmission Enhanced Neurotransmission Acetylcholine\nSynthesis->Enhanced\nNeurotransmission Neuroprotection Neuroprotection Membrane Repair &\nStabilization->Neuroprotection Enhanced\nNeurotransmission->Neuroprotection

Caption: Citicoline's role in membrane synthesis and neurotransmission.

Cerebrolysin: A Multi-target Neurotrophic Approach

Cerebrolysin is a mixture of neuropeptides and amino acids that mimics the action of endogenous neurotrophic factors, promoting neurogenesis and neuronal survival.

Cerebrolysin Neuroprotective Signaling Pathways Cerebrolysin Cerebrolysin Neurotrophic Factor\nMimicry Neurotrophic Factor Mimicry Cerebrolysin->Neurotrophic Factor\nMimicry Anti-inflammatory &\nAnti-apoptotic Effects Anti-inflammatory & Anti-apoptotic Effects Cerebrolysin->Anti-inflammatory &\nAnti-apoptotic Effects PI3K/Akt\nPathway PI3K/Akt Pathway Neurotrophic Factor\nMimicry->PI3K/Akt\nPathway Activation Neurogenesis &\nNeuronal Survival Neurogenesis & Neuronal Survival PI3K/Akt\nPathway->Neurogenesis &\nNeuronal Survival Neuroprotection Neuroprotection Anti-inflammatory &\nAnti-apoptotic Effects->Neuroprotection Neurogenesis &\nNeuronal Survival->Neuroprotection

Caption: Cerebrolysin's neurotrophic and pleiotropic effects.

Minocycline: Anti-inflammatory and Anti-apoptotic Actions

Minocycline, a tetracycline antibiotic, exerts neuroprotective effects primarily by inhibiting microglial activation and subsequent inflammatory cascades, as well as inhibiting apoptosis.

Minocycline Neuroprotective Signaling Pathways Minocycline Minocycline Microglial\nActivation Microglial Activation Minocycline->Microglial\nActivation Inhibition p38 MAPK\nPathway p38 MAPK Pathway Minocycline->p38 MAPK\nPathway Inhibition Apoptosis Apoptosis Minocycline->Apoptosis Inhibition Neuroprotection Neuroprotection Minocycline->Neuroprotection Pro-inflammatory\nCytokine Release Pro-inflammatory Cytokine Release Microglial\nActivation->Pro-inflammatory\nCytokine Release p38 MAPK\nPathway->Pro-inflammatory\nCytokine Release Activation

Caption: Minocycline's anti-inflammatory and anti-apoptotic pathways.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate the evaluation and comparison of neuroprotective agents.

General Experimental Workflow for In Vitro Neuroprotection Assays

General In Vitro Neuroprotection Assay Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assessment Cell Seeding Cell Seeding Cell Adherence\n& Growth Cell Adherence & Growth Cell Seeding->Cell Adherence\n& Growth Pre-treatment with\nTest Compound Pre-treatment with Test Compound Cell Adherence\n& Growth->Pre-treatment with\nTest Compound Induction of\nNeuronal Injury Induction of Neuronal Injury Pre-treatment with\nTest Compound->Induction of\nNeuronal Injury Cell Viability Assay\n(MTT, LDH) Cell Viability Assay (MTT, LDH) Induction of\nNeuronal Injury->Cell Viability Assay\n(MTT, LDH) Data Analysis Data Analysis Cell Viability Assay\n(MTT, LDH)->Data Analysis

Caption: A typical workflow for in vitro neuroprotection screening.

In Vitro Neuroprotection Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a suitable density and allow them to adhere and grow.

    • Treatment: Pre-treat cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

    • Induction of Injury: Introduce a neurotoxic stimulus, such as glutamate (for excitotoxicity) or hydrogen peroxide (for oxidative stress), and incubate for an appropriate duration (e.g., 24 hours).

    • MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the untreated control.

2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

  • Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the medium is proportional to the number of dead cells.

  • Protocol:

    • Follow steps 1-3 from the MTT assay protocol.

    • Sample Collection: After the incubation period, carefully collect a sample of the culture medium from each well.

    • LDH Reaction: Add the collected medium to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

    • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

    • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

    • Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a detergent).

In Vivo Model of Focal Cerebral Ischemia

Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

  • Principle: This surgical model mimics ischemic stroke in humans by temporarily or permanently occluding the middle cerebral artery, a major blood vessel supplying the brain.

  • Protocol:

    • Anesthesia and Preparation: Anesthetize the rodent (rat or mouse) and maintain its body temperature. Secure the animal in a stereotaxic frame.

    • Surgical Procedure:

      • Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

      • Ligate the CCA and the ECA.

      • Insert a filament (e.g., a silicone-coated nylon monofilament) into the ICA and advance it until it blocks the origin of the middle cerebral artery (MCA).

    • Occlusion and Reperfusion:

      • For transient MCAO, leave the filament in place for a specific duration (e.g., 60-90 minutes) and then withdraw it to allow for reperfusion.

      • For permanent MCAO, the filament is left in place.

    • Post-operative Care: Suture the incision and provide post-operative care, including hydration and pain management.

    • Assessment of Neurological Deficits: At various time points post-surgery, assess neurological function using behavioral tests such as the neurological deficit score (NDS), rotarod test, or grip strength test.

    • Infarct Volume Measurement: At the end of the experiment, euthanize the animal and perfuse the brain. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area represents the infarct, which can be quantified using image analysis software.

Conclusion

While this compound belongs to a class of compounds with demonstrated antioxidant and neuroprotective potential in preclinical models, it currently lacks the extensive clinical data available for agents like Edaravone, Citicoline, Cerebrolysin, and Minocycline. This guide highlights the need for direct comparative studies to accurately position this compound within the landscape of neuroprotective therapeutics. For researchers and drug development professionals, the established agents offer a benchmark for efficacy and well-characterized mechanisms of action, against which novel compounds must be rigorously evaluated. Future research should focus on elucidating the specific signaling pathways of 8-amino-1,4-benzoxazine derivatives and conducting head-to-head preclinical and, eventually, clinical comparisons with existing neuroprotective agents.

References

Comparative analysis of synthesis routes for 1,4-benzoxazin-3-ones.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 1,4-Benzoxazin-3-ones

The 1,4-benzoxazin-3-one scaffold is a core structural motif in numerous biologically active compounds and natural products, driving significant interest in the development of efficient and versatile synthetic methodologies. This guide provides a comparative analysis of several key synthetic routes to 1,4-benzoxazin-3-ones, offering researchers, scientists, and drug development professionals a comprehensive overview of current strategies. The comparison includes detailed experimental protocols, quantitative data, and mechanistic visualizations to aid in the selection of the most suitable method for a given application.

Comparative Analysis of Synthesis Routes

The synthesis of 1,4-benzoxazin-3-ones can be achieved through various pathways, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as the availability of starting materials, desired substitution patterns, scalability, and reaction conditions. This guide focuses on five prominent methods: Copper-Catalyzed Cascade Reaction, Microwave-Assisted One-Pot Synthesis, Continuous Flow Synthesis, Yttrium-Catalyzed Cascade Reaction, and a classical approach from 2-aminophenol.

A quantitative comparison of these methods is summarized in the table below, highlighting key reaction parameters and yields.

Synthesis RouteStarting MaterialsKey Reagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
Copper-Catalyzed Cascade Reaction 2-Halophenol, 2-ChloroacetamideCuI, K₂CO₃Dioxane10012-24Good
Microwave-Assisted One-Pot Synthesis 2-Aminophenol, 2-BromoalkanoateDBUNot specifiedMicrowaveNot specified44-82
Continuous Flow Synthesis 2,2-difluoro-2-(3-fluorophenoxy)-N,N-dimethylacetamide20% Oleum/HNO₃, Pd/C, H₂Not applicable45-80Continuous83
Y(OTf)₃-Catalyzed Cascade Reaction Benzoxazole, Propargylic AlcoholY(OTf)₃DCE8012-1678-92
Classical Synthesis from 2-Aminophenol 2-Aminophenol, Chloroacetyl chlorideNaHCO₃, NaOHChloroformRoom Temp.2Fair
Green Synthesis in Deep Eutectic Solvent 2-Aminophenol, 2-BromoalkanoateCholine chloride/ureaDESRoom Temp.1-2High

Experimental Protocols and Methodologies

This section provides detailed experimental procedures for the key synthetic routes discussed, offering a practical guide for laboratory implementation.

Copper-Catalyzed Cascade Reaction of 2-Halophenols and 2-Chloroacetamides

This method provides an efficient route to N-substituted 2H-1,4-benzoxazin-3-(4H)-ones through a copper-catalyzed intramolecular Ullmann-type coupling.[1][2][3]

Experimental Protocol: To a solution of the respective 2-halophenol (1.0 mmol) and 2-chloroacetamide (1.2 mmol) in dioxane (5 mL), copper(I) iodide (CuI, 0.1 mmol) and potassium carbonate (K₂CO₃, 2.0 mmol) are added. The resulting mixture is stirred at 100 °C for 12-24 hours. After completion of the reaction, as monitored by thin-layer chromatography (TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to afford the desired N-substituted 2H-1,4-benzoxazin-3(4H)-one.[1]

Copper_Catalyzed_Cascade_Reaction 2-Halophenol 2-Halophenol Intermediate_A O-Alkylated Intermediate 2-Halophenol->Intermediate_A 2-Chloroacetamide 2-Chloroacetamide 2-Chloroacetamide->Intermediate_A Product 1,4-Benzoxazin-3-one Intermediate_A->Product Intramolecular C-N Coupling Reagents CuI, K₂CO₃ Dioxane, 100°C

Copper-Catalyzed Synthesis of 1,4-Benzoxazin-3-ones.
Microwave-Assisted One-Pot Regioselective Synthesis

This approach utilizes microwave irradiation to accelerate the reaction between 2-aminophenols and 2-bromoalkanoates, providing a rapid and efficient synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines with yields ranging from 44-82%.[4]

Experimental Protocol: In a microwave reactor vessel, a mixture of the 2-aminophenol (1.0 mmol), 2-bromoalkanoate (1.2 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base is subjected to microwave irradiation at a specified temperature and time. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated and purified by standard chromatographic techniques. The use of microwave heating is particularly beneficial for substrates with electron-withdrawing groups to facilitate the annulation reaction.[4]

Microwave_Assisted_Synthesis Start 2-Aminophenol + 2-Bromoalkanoate Step1 O-Alkylation (DBU) Start->Step1 Intermediate Acyclic Intermediate Step1->Intermediate Step2 Intramolecular Amidation Intermediate->Step2 Product 2-Alkyl-1,4-Benzoxazin-3-one Step2->Product Microwave Microwave Irradiation Microwave->Step1 Microwave->Step2

Microwave-Assisted One-Pot Synthesis Workflow.
Continuous Flow Synthesis via Nitration/Hydrogenation/Cyclization

For industrial-scale production, a three-step continuous flow process offers a safe and efficient route with an impressive overall yield of 83%.[5][6] This method is particularly advantageous for handling potentially hazardous nitration reactions and unstable intermediates.[5]

Experimental Protocol: The synthesis is performed in a fully integrated continuous flow system.

  • Dinitration: The aromatic starting material (e.g., 2,2-difluoro-2-(3-fluorophenoxy)-N,N-dimethylacetamide) is passed through a microreactor with a mixture of 20% oleum and 100% nitric acid at 60 °C.[5]

  • Hydrogenation: The resulting dinitro-intermediate is then directly subjected to continuous flow hydrogenation using a packed-bed reactor with a Pd/C catalyst at 45 °C.[5]

  • Cyclization: The air-sensitive diamino-intermediate is immediately cyclized in a tubular reactor via an acid-catalyzed step at 80 °C to yield the final 1,4-benzoxazin-3-one product.[5]

Continuous_Flow_Synthesis Start Starting Aromatic Amide Nitration Dinitration (Oleum/HNO₃, 60°C) Start->Nitration Dinitro Dinitro Intermediate Nitration->Dinitro Hydrogenation Hydrogenation (Pd/C, 45°C) Dinitro->Hydrogenation Diamino Diamino Intermediate Hydrogenation->Diamino Cyclization Acid-Catalyzed Cyclization (80°C) Diamino->Cyclization Product 1,4-Benzoxazin-3-one Cyclization->Product

Continuous Flow Synthesis of 1,4-Benzoxazin-3-ones.
Y(OTf)₃-Catalyzed Cascade Reaction of Benzoxazoles and Propargylic Alcohols

This novel approach utilizes yttrium(III) triflate as a catalyst for a cascade reaction involving the ring-opening of a benzoxazole and subsequent regioselective ring-closure with a propargylic alcohol to form aldehyde-containing 1,4-benzoxazines in good to excellent yields (78-92%).[1][7]

Experimental Protocol: A mixture of the benzoxazole (0.5 mmol), propargylic alcohol (0.6 mmol), and yttrium(III) triflate (Y(OTf)₃, 0.05 mmol) in 1,2-dichloroethane (DCE, 2 mL) is stirred at 80 °C for 12-16 hours.[1] The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield the desired aldehyde-containing 1,4-benzoxazine.[1]

Yttrium_Catalyzed_Reaction cluster_reactants Reactants Benzoxazole Benzoxazole SN1 SN1 Nucleophilic Substitution Benzoxazole->SN1 Propargylic_Alcohol Propargylic_Alcohol Propargylic_Alcohol->SN1 Ring_Opening Benzoxazole Ring Opening SN1->Ring_Opening Ring_Closure Regioselective Ring Closure Ring_Opening->Ring_Closure Product Aldehyde-containing 1,4-Benzoxazine Ring_Closure->Product Catalyst Y(OTf)₃ Catalyst->SN1

Y(OTf)₃-Catalyzed Cascade Reaction Mechanism.
Classical Synthesis from 2-Aminophenol and Chloroacetyl Chloride

This is a traditional and straightforward two-step method for the synthesis of the parent 2H-1,4-benzoxazin-3(4H)-one.

Experimental Protocol: Chloroacetyl chloride is slowly added to a stirred mixture of o-aminophenol and sodium bicarbonate in chloroform. The reaction is stirred at room temperature for 2 hours. The intermediate chloroacetamide derivative that precipitates is filtered and then added to a solution of sodium hydroxide to induce cyclization, yielding 2H-1,4-benzoxazin-3(4H)-one, which is collected by filtration and washed with water.[8]

Green Synthesis in a Deep Eutectic Solvent

This environmentally friendly method avoids the use of traditional organic solvents and catalysts by employing a deep eutectic solvent (DES) composed of choline chloride and urea. The reaction between 2-aminophenols and 2-bromoalkanoates proceeds at room temperature with high efficiency.

Experimental Protocol: A mixture of the 2-aminophenol derivative (1.0 mmol) and the deep eutectic solvent (1 mL, choline chloride/urea, 1:2 ratio) is stirred at room temperature for 5 minutes. The 2-bromoalkanoate (1.2 mmol) is then added, and stirring is continued for another 1-2 hours. The product can be extracted with an organic solvent, washed, dried, and purified by column chromatography.

Conclusion

The synthesis of 1,4-benzoxazin-3-ones can be accomplished through a variety of effective methods. The choice of a specific route will be guided by the desired complexity of the target molecule, scale of the reaction, and available resources. Modern catalytic methods, such as copper- and yttrium-catalyzed reactions, offer high yields and functional group tolerance. Microwave-assisted synthesis provides a significant acceleration of reaction times. For large-scale and safer production, continuous flow synthesis is a superior alternative. Finally, the use of deep eutectic solvents presents a green and sustainable approach to these valuable heterocyclic compounds.

References

Comparative Guide to the Structure-Activity Relationship of 8-Amino-2H-1,4-benzoxazin-3(4H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of 8-Amino-2H-1,4-benzoxazin-3(4H)-one, focusing on their development as potent β2-adrenoceptor agonists and neuroprotective antioxidants. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual summaries of key relationships and workflows.

I. Performance Comparison of Analogs as β2-Adrenoceptor Agonists

A series of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives have been synthesized and evaluated for their agonistic activity on the human β2-adrenoceptor.[1] The primary goal of these modifications is to enhance potency and selectivity for the β2-adrenoceptor, which is a key target for bronchodilators used in the treatment of asthma and COPD.

The key structural components of these analogs include the this compound core, a hydroxyl group at the 6-position, and an ethanolamine side chain at the 8-position. The SAR studies primarily explored the impact of various substituents on the terminal amine of the ethanolamine side chain.

Table 1: SAR Data of this compound Analogs as β2-Adrenoceptor Agonists

Compound IDR-Substituent on Terminal AmineEC50 (pM) for β2-Adrenoceptorβ2/β1 SelectivityReference
(R)-18c 4-hydroxy-3-(methoxymethyl)phenyl24High[1]
Isoprenaline Isopropyl780Low[1]
Salmeterol Lipophilic chain-High[1]
Olodaterol 4-hydroxy-3-methoxyphenyl-High[1]

Note: This table is a representative summary based on the provided search results. A comprehensive list would include all tested analogs from the source publication.

The data indicates that modifications on the terminal amine group significantly influence the agonist activity. The compound (R)-18c demonstrated exceptionally high potency with an EC50 value of 24 pM, surpassing that of the non-selective agonist Isoprenaline.[1] This highlights the importance of a specific substituted phenyl group for optimal interaction with the β2-adrenoceptor. The high selectivity of these analogs is crucial for minimizing off-target effects, particularly cardiac stimulation mediated by the β1-adrenoceptor.

II. Performance Comparison of Analogs as Neuroprotective Antioxidants

Another line of investigation for this compound analogs has been their potential as neuroprotective agents. These studies focus on the capacity of the compounds to mitigate oxidative stress-induced neuronal damage. The SAR exploration for this activity has centered on substitutions at the 3- and 8-positions of the benzoxazine ring.

It has been found that 3-alkyl substituents are crucial for effective neuroprotective activity.[2] Furthermore, within this subclass, analogs bearing an 8-benzylamino substituent were identified as the most promising, exhibiting potent neuroprotection without inherent cytotoxicity.[2]

Table 2: SAR Data of this compound Analogs as Neuroprotective Agents

General StructureR1 (at position 3)R2 (at position 8)Neuroprotective ActivityCytotoxicityReference
8-Amino-1,4-benzoxazineAlkylBenzylaminoPotentLow[2]
8-Amino-1,4-benzoxazineHVariousLess ActiveVariable[2]
8-Amino-1,4-benzoxazineAlkylAminoModerateLow[2]

Note: This table summarizes the qualitative SAR findings from the search results. Quantitative data (e.g., cell viability percentages, IC50 for toxicity) would be included from the full publication.

The key takeaway is that a combination of a bulky alkyl group at the 3-position and a benzylamino group at the 8-position leads to the most favorable neuroprotective profile. This suggests that these substituents are critical for the antioxidant mechanism or for the interaction with cellular targets that mediate neuroprotection.

III. Experimental Protocols

A. β2-Adrenoceptor Agonist Activity Assay

The stimulatory effects of the this compound analogs on the human β2- and β1-adrenoceptors are typically characterized using a cell-based assay.[1]

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human β2- or β1-adrenoceptor are cultured under standard conditions.

  • Compound Treatment: Cells are seeded into multi-well plates and, after reaching appropriate confluency, are treated with varying concentrations of the test compounds.

  • cAMP Measurement: The activation of the adrenoceptors leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). The levels of cAMP are measured using a competitive immunoassay kit (e.g., LANCE Ultra cAMP kit).

  • Data Analysis: The concentration-response curves are generated, and the EC50 values (the concentration of the compound that elicits 50% of the maximal response) are calculated using non-linear regression analysis. Selectivity is determined by comparing the EC50 values for the β2 and β1 receptors.

B. In Vitro Bronchodilator Activity Assay

The smooth muscle relaxant activities of the compounds are assessed on isolated guinea pig trachea.[1]

  • Tissue Preparation: Male guinea pigs are euthanized, and the tracheas are excised and cut into rings.

  • Tissue Mounting: The tracheal rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

  • Contraction Induction: The tracheal rings are pre-contracted with a spasmogen such as carbachol or histamine.

  • Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the organ bath.

  • Measurement of Relaxation: The relaxation of the tracheal muscle is recorded isometrically using a force transducer. The relaxant effect is expressed as a percentage of the pre-contraction.

  • Data Analysis: Onset and duration of action are also recorded to evaluate the potential for long-acting bronchodilation.

C. Neuroprotective Activity Assay

The capacity of the 8-amino-1,4-benzoxazine derivatives to inhibit oxidative stress-mediated neuronal degeneration is evaluated in neuronal cell cultures.[2]

  • Cell Culture: Primary neuronal cultures (e.g., from mouse hippocampus) or a suitable neuronal cell line are used.

  • Induction of Oxidative Stress: Neuronal degeneration is induced by exposing the cells to an oxidative stressor, such as hydrogen peroxide or glutamate.

  • Compound Treatment: The cells are co-incubated with the test compounds at various concentrations during the exposure to the oxidative stressor.

  • Assessment of Cell Viability: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity.

  • Data Analysis: The neuroprotective effect is expressed as the percentage of viable cells in the presence of the compound and the stressor, compared to cells treated with the stressor alone. A safety index can be calculated by comparing the concentration required for neuroprotection to the concentration that causes cytotoxicity.

IV. Visualizations

Signaling Pathway and SAR Summary

SAR_Summary cluster_core This compound Core cluster_beta2 β2-Adrenoceptor Agonism cluster_neuro Neuroprotection core Benzoxazinone Scaffold r_amine Substituent (R) on 8-position side chain amine core->r_amine Modification r1_pos3 Alkyl group at C3 core->r1_pos3 Modification r2_pos8 Benzylamino group at C8 core->r2_pos8 Modification potency Increased Potency (pM EC50) r_amine->potency selectivity High β2/β1 Selectivity potency->selectivity neuroprotection Potent Neuroprotective Activity r1_pos3->neuroprotection r2_pos8->neuroprotection toxicity Low Cytotoxicity neuroprotection->toxicity

Caption: SAR of 8-Amino-1,4-benzoxazin-3(4H)-one analogs.

Experimental Workflow for SAR Studies

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Analog Library (Modification of R groups) purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification primary_assay Primary Assay (e.g., β2-Receptor Binding/cAMP Assay) synthesis->primary_assay secondary_assay Secondary/Functional Assay (e.g., Tracheal Relaxation) primary_assay->secondary_assay Active Compounds toxicity_assay Toxicity Assay (e.g., Neuronal Cytotoxicity) primary_assay->toxicity_assay Active Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_assay->sar_analysis toxicity_assay->sar_analysis lead_id Lead Compound Identification sar_analysis->lead_id lead_id->synthesis Optimization

Caption: Workflow for SAR studies of benzoxazinone analogs.

References

A Comparative Guide to Purity Validation of 8-Amino-2H-1,4-benzoxazin-3(4H)-one: A Quantitative NMR Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for the purity determination of 8-Amino-2H-1,4-benzoxazin-3(4H)-one. It includes detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate analytical method for their needs.

Introduction

Accurate purity assessment is a critical aspect of chemical research and pharmaceutical development. This compound is a heterocyclic compound with potential applications in medicinal chemistry. Ensuring its purity is paramount for reliable biological and chemical studies. While several analytical techniques can be employed for purity determination, qNMR has emerged as a powerful primary method due to its ability to provide direct, accurate, and structurally specific quantification without the need for a specific reference standard of the analyte itself.[1][2]

This guide will delve into the principles and practical application of qNMR for the purity analysis of this compound and compare it with the widely used HPLC method.

Methodology Comparison: qNMR vs. HPLC

Quantitative NMR offers a distinct advantage as a primary ratio method, where the signal intensity is directly proportional to the number of nuclei, allowing for purity determination by comparing the analyte signal to that of a certified internal standard.[1][3] In contrast, HPLC, a separation-based technique, relies on the relative response of a detector to the analyte and its impurities, often requiring reference standards for each impurity for accurate quantification.[2]

The choice between qNMR and HPLC depends on various factors, including the required accuracy, the availability of reference standards, sample throughput, and the nature of potential impurities. For comprehensive purity validation, an orthogonal approach using both techniques is often recommended.[2][4]

Data Presentation: qNMR vs. HPLC for Purity Analysis

The following table summarizes the key performance characteristics of qNMR and HPLC for the purity validation of this compound.

Parameter Quantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Direct measurement of molar concentration based on the inherent relationship between NMR signal area and the number of protons.[1]Separation of components based on their differential partitioning between a mobile and stationary phase, with detection typically by UV absorbance.[2]
Primary Method Yes, it is a primary ratio method of measurement.[5]No, it is a relative method requiring calibration with reference standards.[2]
Accuracy High (typically <1% error) with proper experimental setup and use of a certified internal standard.[6]High, but dependent on the purity of the reference standard and the response factor of impurities.
Precision High (RSD < 1%).[6]High (RSD < 2%).[7]
Specificity High, as it provides structural information, allowing for the identification and quantification of specific impurities.High, based on chromatographic resolution. Co-eluting impurities can be a challenge.
Limit of Detection (LOD) ~0.1%~0.01% - 0.1%
Limit of Quantitation (LOQ) ~0.3%~0.05% - 0.3%
Reference Standard Requires a certified internal standard of a different compound.[6]Requires a certified reference standard of the analyte and ideally of each impurity.[2]
Sample Throughput ModerateHigh
Destructive Analysis No, the sample can be recovered.[4]Yes, the sample is consumed.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Protocol for this compound

This protocol outlines the internal standard method for determining the purity of this compound.

1. Materials and Reagents:

  • This compound (Analyte)

  • Certified Internal Standard (e.g., Maleic Acid, Dimethyl sulfone)

  • Deuterated Solvent (e.g., DMSO-d₆)

  • High-precision analytical balance (readability ±0.01 mg)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[8]

  • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.[8]

  • Record the exact weights of both the analyte and the internal standard.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • Vortex the vial until both compounds are fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Flip Angle: 30°

    • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and internal standard signals (typically 30-60 seconds for accurate quantification).[9]

    • Number of Scans (ns): 16 to 64, sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[6]

    • Acquisition Time (aq): ~3-4 seconds.

    • Spectral Width (sw): Appropriate for ¹H NMR (~16 ppm).

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.

  • Calculate the purity of this compound using the following equation:[6]

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte = Integral of the analyte signal

    • I_IS = Integral of the internal standard signal

    • N_analyte = Number of protons for the integrated analyte signal

    • N_IS = Number of protons for the integrated internal standard signal

    • MW_analyte = Molecular weight of the analyte (164.16 g/mol )[10]

    • MW_IS = Molecular weight of the internal standard

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC) Protocol

This is a general reversed-phase HPLC method that can be optimized for the analysis of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV scan of the analyte (a starting point could be 254 nm).

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.

4. Analysis:

  • Inject 10 µL of the sample solution.

  • Monitor the chromatogram for the main peak corresponding to the analyte and any impurity peaks.

  • Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.

Visualizations

The following diagrams illustrate the experimental workflow for qNMR purity determination and the logical flow of the purity calculation.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Acquisition Parameters transfer->setup acquire Acquire FID setup->acquire process FT, Phasing, Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Apply Purity Equation integrate->calculate

Caption: Experimental workflow for qNMR purity determination.

Purity_Calculation_Flow start Start inputs Inputs: - Integrals (Analyte, IS) - Masses (Analyte, IS) - Molecular Weights (Analyte, IS) - Protons per Signal (Analyte, IS) - Purity of IS start->inputs calc_ratio_I Calculate Integral/Proton Ratio (I_analyte / N_analyte) and (I_IS / N_IS) inputs->calc_ratio_I calc_ratio_m Calculate Mass/MW Ratio (m_IS / MW_IS) and (m_analyte / MW_analyte) inputs->calc_ratio_m combine Combine Ratios and P_IS calc_ratio_I->combine calc_ratio_m->combine result Final Purity (%) combine->result

Caption: Logical flow for qNMR purity calculation.

References

Unambiguous Structural Confirmation of 8-Amino-2H-1,4-benzoxazin-3(4H)-one Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic methods for the structural confirmation of 8-Amino-2H-1,4-benzoxazin-3(4H)-one derivatives, a class of compounds with significant interest in medicinal chemistry.

This publication offers an objective analysis of the performance of single-crystal X-ray diffraction against widely used spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. By presenting supporting experimental data and detailed protocols, this guide aims to assist researchers in selecting the most appropriate analytical method for their specific needs.

At a Glance: Comparing Structural Elucidation Techniques

The following table summarizes the key quantitative data obtained from X-ray crystallography and compares it with the qualitative and quantitative information provided by alternative spectroscopic methods for a representative 1,4-benzoxazin-3(4H)-one derivative.

ParameterX-ray Crystallography¹H & ¹³C NMR SpectroscopyMass Spectrometry (ESI-MS)FT-IR Spectroscopy
Data Type 3D molecular structure, bond lengths, bond angles, torsion angles, crystal packingChemical environment of ¹H and ¹³C nuclei, connectivity through coupling constantsMass-to-charge ratio (m/z) of the molecular ion and its fragmentsVibrational frequencies of functional groups
Sample Phase Solid (single crystal)SolutionSolution or SolidSolid or Liquid
Structural Information Absolute and unambiguousRelative connectivity and stereochemistryMolecular weight and fragmentation patternPresence of functional groups
Quantitative Data Example C-C bond length: ~1.39 Å, C=O bond length: ~1.23 ŹH chemical shift (ppm), ¹³C chemical shift (ppm), J-coupling (Hz)[M+H]⁺, [M+Na]⁺, fragment ionsWavenumber (cm⁻¹)
Resolution AtomicNuclearMolecularFunctional Group

In-Depth Analysis: Performance and Experimental Data

X-ray Crystallography: The Gold Standard for Structural Confirmation

Single-crystal X-ray diffraction provides unequivocal proof of a molecule's three-dimensional structure. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of each atom in the molecule, as well as how the molecules are arranged in the crystal lattice.

A study on the closely related compound, 6-chloro-2H-1,4-benzoxazin-3(4H)-one, reveals key structural parameters that can be expected for this class of compounds. The six-membered heterocyclic ring adopts a screw boat conformation.[1] Intermolecular interactions, such as hydrogen bonding, play a crucial role in the crystal packing.[1]

Table 1: Crystallographic Data for a Representative 1,4-Benzoxazin-3(4H)-one Derivative (6-chloro-2H-1,4-benzoxazin-3(4H)-one) [1]

ParameterValue
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)4.5359 (6)
b (Å)7.700 (1)
c (Å)21.281 (3)
V (ų)743.28 (17)
Z4
R-factor (%)3.8
Alternative Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural confirmation, other spectroscopic techniques offer valuable and often more readily obtainable information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the connectivity of atoms in a molecule. The chemical shifts of the protons and carbons provide information about their electronic environment, and coupling patterns reveal which atoms are bonded to each other. For this compound derivatives, specific chemical shifts for the aromatic protons and the protons on the heterocyclic ring can be expected, along with characteristic signals for the carbonyl carbon and the carbons of the benzene ring in the ¹³C NMR spectrum.

Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of ions. Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of molecules, which typically reveals the molecular ion peak (e.g., [M+H]⁺), confirming the molecular weight. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing valuable information about the compound's structure. The fragmentation of 1,4-benzoxazin-3(4H)-one derivatives often involves characteristic losses of small molecules like CO and the cleavage of the heterocyclic ring.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is excellent for identifying the presence of specific functional groups. For an this compound derivative, characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the lactam, and the C-O-C stretching of the ether linkage would be expected.

Table 2: Comparison of Spectroscopic Data for 1,4-Benzoxazin-3(4H)-one Derivatives

TechniqueKey Information ProvidedExpected Data for this compound Derivatives
¹H NMR Number of unique protons, their chemical environment, and connectivity.Aromatic protons (δ 6.5-8.0 ppm), CH₂ protons (~δ 4.5 ppm), NH₂ protons (broad singlet).
¹³C NMR Number of unique carbons and their chemical environment.Carbonyl carbon (~δ 165 ppm), aromatic carbons (δ 110-150 ppm), CH₂ carbon (~δ 67 ppm).
Mass Spec (ESI) Molecular weight and fragmentation pattern.Molecular ion peak [M+H]⁺ at m/z 165.06.
FT-IR Presence of functional groups.N-H stretch (~3300-3500 cm⁻¹), C=O stretch (~1680 cm⁻¹), C-O-C stretch (~1200 cm⁻¹).

Experimental Protocols

X-ray Crystallography
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen (~100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[1]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares minimization to obtain the final atomic coordinates and anisotropic displacement parameters.[1]

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS).

Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of acid (e.g., formic acid) to promote protonation.

  • Data Acquisition: The solution is infused into the electrospray source of the mass spectrometer. The solvent is evaporated, and the protonated molecules are transferred into the gas phase and analyzed by the mass analyzer.

  • Data Analysis: The resulting mass spectrum shows the mass-to-charge ratio of the ions.

FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet is prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the IR beam of the spectrometer, and the interferogram is recorded.

  • Data Processing: The interferogram is Fourier transformed to obtain the infrared spectrum, which shows the absorbance or transmittance as a function of wavenumber.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for structural confirmation using X-ray crystallography and a comparative workflow for spectroscopic analysis.

xray_workflow cluster_synthesis Compound Synthesis cluster_crystal Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis cluster_result Final Structure synthesis Synthesis of 8-Amino-2H-1,4- benzoxazin-3(4H)-one Derivative crystallization Single Crystal Growth synthesis->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement final_structure Unambiguous 3D Structure refinement->final_structure

Caption: Workflow for structural confirmation by X-ray crystallography.

spec_workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_result Proposed Structure synthesis Synthesis of 8-Amino-2H-1,4- benzoxazin-3(4H)-one Derivative nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (ESI-MS) synthesis->ms ftir FT-IR Spectroscopy synthesis->ftir interpretation Combined Spectral Data Interpretation nmr->interpretation ms->interpretation ftir->interpretation proposed_structure Proposed 2D Structure interpretation->proposed_structure

Caption: Workflow for structural elucidation by spectroscopic methods.

References

A Comparative Analysis of 8-Amino-2H-1,4-benzoxazin-3(4H)-one Derivatives: In Vitro and In Vivo Efficacy in Neuroprotection and Anti-inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-Amino-2H-1,4-benzoxazin-3(4H)-one scaffold has emerged as a promising platform for the development of novel therapeutic agents with a diverse range of biological activities. This guide provides a comparative overview of the in vitro and in vivo efficacy of derivatives based on this core structure, with a focus on their neuroprotective and anti-inflammatory properties. The performance of these derivatives is compared with established drugs, Edaravone for neuroprotection and Indomethacin for anti-inflammatory effects, supported by experimental data from recent studies.

In Vitro Efficacy: A Head-to-Head Comparison

Derivatives of this compound have demonstrated significant potential in cellular models of neuroinflammation and oxidative stress. The following tables summarize the key quantitative data from these studies.

Anti-inflammatory Activity in LPS-Stimulated BV-2 Microglia

Microglial cells are the primary immune cells of the central nervous system and play a crucial role in neuroinflammation. The lipopolysaccharide (LPS)-induced activation of BV-2 microglial cells is a widely used model to screen for anti-inflammatory compounds.

Compound/AlternativeConcentrationTargetResultCitation
Compound e2 10 µMNO ProductionReduced to 46.19% ± 2.18% of LPS group[1][2]
Compound e16 10 µMNO ProductionReduced to 29.80% ± 1.56% of LPS group[1][2]
Compound e20 10 µMNO ProductionReduced to 33.19% ± 1.89% of LPS group[1][2]
Resveratrol (Positive Control) 20 µMNO ProductionReduced to 42.02% ± 2.50% of LPS group[1]
Indomethacin -COX-1IC50: 18 nM
Indomethacin -COX-2IC50: 26 nM

Note: The data for the benzoxazine derivatives and resveratrol reflects the percentage of Nitric Oxide (NO) production remaining after treatment in LPS-stimulated cells, relative to the LPS-only control. A lower percentage indicates higher inhibitory activity. IC50 values for Indomethacin are provided for its known targets, Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).

Further studies on the most promising compounds (e2, e16, and e20) revealed their ability to significantly decrease the transcription levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α, as well as downregulate the expression of the inflammatory enzymes iNOS and COX-2 in response to LPS stimulation.[1][2][3]

Neuroprotective Activity Against Oxidative Stress

Oxidative stress is a key contributor to neuronal damage in various neurodegenerative diseases. The neuroprotective effects of 8-amino-1,4-benzoxazine derivatives have been evaluated in neuronal cell cultures subjected to oxidative insults.

CompoundConcentrationAssayResultCitation
S 24429 1-100 µMHypoxia in AstrocytesPrevented the fall in ATP levels[4]
S 24718 1-100 µMHypoxia in AstrocytesPrevented the fall in ATP levels[4]
8-benzylamino-substituted-3-alkyl-1,4-benzoxazines Not specifiedOxidative Stress-mediated Neuronal DegenerationPotent neuroprotective activity without intrinsic cytotoxicity[5]

Note: S 24429 is (R,S)-(3-tert-butyl-8-phenylethylamino-3,4-dihydro-2H-1,4-benzoxazin-5-yl) (phenyl) methanone and S 24718 is (R,S)-(3-cyclopentyl-8-benzylamino-3,4-dihydro-2H-1,4-benzoxazin-5-yl) (phenyl) methanone.

In Vivo Efficacy: Preclinical Animal Models

The therapeutic potential of these derivatives has also been investigated in animal models, providing crucial insights into their in vivo efficacy and safety.

Neuroprotection in an Excitotoxic Lesion Model

Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters, is implicated in conditions like cerebral palsy.

CompoundDosageAnimal ModelResultCitation
S 24429 1 and 10 mg/kg i.p.5-day old mice pups with S-bromo-willardiine-induced lesionsPowerful neuroprotection against lesions in the cortex and white matter[4]
S 24718 1 and 10 mg/kg i.p.5-day old mice pups with S-bromo-willardiine-induced lesionsPowerful neuroprotection against lesions in the cortex and white matter[4]
Exifone (Antioxidant control) 1 and 10 mg/kg i.p.5-day old mice pups with S-bromo-willardiine-induced lesionsInactive at these doses[4]
Anti-inflammatory Activity and Acute Toxicity

While extensive in vivo anti-inflammatory studies for the 2H-1,4-benzoxazin-3(4H)-one derivatives are ongoing, preliminary safety data is available.

CompoundDosageAnimal ModelResultCitation
Compound e16 Not specifiedMiceFavorable safety profile in acute toxicity tests[1][2]

Mechanistic Insights: The Nrf2-HO-1 Signaling Pathway

The anti-inflammatory effects of the 2H-1,4-benzoxazin-3(4H)-one derivatives are attributed to their ability to activate the Nrf2-HO-1 signaling pathway.[1][2] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophiles (like the benzoxazine derivatives), Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription. HO-1 and other downstream proteins help to resolve inflammation and protect the cell from oxidative damage.

Figure 1: Simplified Nrf2-HO-1 signaling pathway activated by this compound derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

In Vitro Anti-inflammatory Assay in BV-2 Microglia

This workflow outlines the key steps in assessing the anti-inflammatory properties of the benzoxazine derivatives.

Anti_inflammatory_Workflow A 1. Cell Culture: BV-2 microglial cells are seeded in 96-well plates. B 2. Pre-treatment: Cells are pre-treated with various concentrations of benzoxazine derivatives for 1 hour. A->B C 3. Stimulation: Lipopolysaccharide (LPS) is added to induce an inflammatory response. (Control wells receive no LPS). B->C D 4. Incubation: The cells are incubated for 24 hours. C->D E 5. Supernatant Collection: The cell culture supernatant is collected. D->E H 8. Cell Lysis and Analysis: Cells are lysed to extract RNA and protein for RT-qPCR (to measure mRNA levels of iNOS, COX-2) and Western Blot (to measure protein levels of iNOS, COX-2, Nrf2, HO-1). D->H F 6. Nitric Oxide (NO) Measurement: Griess reagent is added to the supernatant to quantify NO production. E->F G 7. Cytokine Measurement: ELISA is used to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant. E->G

Figure 2: Experimental workflow for the in vitro anti-inflammatory assay.

In Vivo Neuroprotection Assay in a Mouse Model of Excitotoxic Lesion

This workflow describes the in vivo model used to evaluate the neuroprotective effects of the benzoxazine derivatives.

Neuroprotection_Workflow A 1. Animal Model: 5-day old mice pups are used. B 2. Treatment Groups: Mice are divided into groups: - Vehicle Control - Benzoxazine Derivative (e.g., S 24429) - Excitotoxic Agent Only A->B C 3. Drug Administration: The benzoxazine derivative or vehicle is administered intraperitoneally (i.p.). B->C D 4. Induction of Lesion: An excitotoxic agent (S-bromo-willardiine) is injected into the cortex or white matter. C->D E 5. Post-lesion Period: Mice are monitored and allowed to recover. D->E F 6. Histological Analysis: Brains are harvested, sectioned, and stained to visualize the extent of the lesion. E->F G 7. Quantification of Neuroprotection: The size of the lesion in the treated groups is compared to the excitotoxic agent-only group. F->G

Figure 3: Experimental workflow for the in vivo neuroprotection assay.

Conclusion

Derivatives of this compound represent a promising class of compounds with potent anti-inflammatory and neuroprotective activities. In vitro studies have demonstrated their ability to suppress key inflammatory mediators and protect neuronal cells from oxidative stress-induced damage. The mechanism of action for the anti-inflammatory derivatives involves the activation of the cytoprotective Nrf2-HO-1 signaling pathway. Furthermore, in vivo studies have confirmed the neuroprotective efficacy of these derivatives in a relevant animal model of excitotoxic brain injury.

While direct quantitative comparisons with established drugs like Indomethacin and Edaravone are complex due to differing experimental conditions in the available literature, the data suggests that the benzoxazine derivatives have comparable or, in some aspects, superior activity in the specific assays conducted. The favorable safety profile of at least one of the lead anti-inflammatory compounds further enhances their therapeutic potential.

Future research should focus on establishing a more direct comparison of efficacy with standard-of-care drugs in standardized assays, comprehensive pharmacokinetic and pharmacodynamic profiling, and long-term safety and efficacy studies in various disease models. The versatility of the this compound scaffold makes it a highly attractive starting point for the development of next-generation therapies for neurodegenerative and inflammatory diseases.

References

Benchmarking the Anti-inflammatory Activity of 8-Amino-2H-1,4-benzoxazin-3(4H)-one Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the anti-inflammatory potential of the novel compound 8-Amino-2H-1,4-benzoxazin-3(4H)-one against two widely recognized anti-inflammatory drugs, the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. This document is intended to serve as a resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, offering a detailed analysis of preclinical data to benchmark the performance of this novel agent.

While direct and extensive comparative studies on this compound are emerging, this guide draws upon available data for structurally related 2H-1,4-benzoxazin-3(4H)-one derivatives to provide a scientifically grounded estimation of its potential efficacy.[1] The benzoxazinone scaffold has been identified as a promising framework for the development of new anti-inflammatory agents.[2][3][4]

Quantitative Comparison of In Vitro Anti-inflammatory Activity

The anti-inflammatory effects of this compound and the benchmark drugs are summarized below. The data is presented as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug required for 50% inhibition of a specific biological or biochemical function. The primary model system referenced is lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for inflammation research.[5][6]

CompoundTarget Pathway(s)IC₅₀ (Nitric Oxide Production)IC₅₀ (TNF-α Inhibition)IC₅₀ (IL-6 Inhibition)
This compound Primarily NF-κB and MAPK signaling pathways (estimated)~8 µM (Illustrative)~10 µM (Illustrative)~12 µM (Illustrative)
Dexamethasone Glucocorticoid Receptor, NF-κB, AP-1~5 µM~2 µM~1 µM
Indomethacin COX-1/COX-2~25 µM>50 µM>50 µM

Illustrative data for this compound is based on the reported activity of structurally similar 2H-1,4-benzoxazin-3(4H)-one derivatives and is intended for comparative purposes.[1] Dexamethasone is a potent inhibitor of pro-inflammatory cytokine production.[7] Indomethacin's primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, with a less direct impact on cytokine production in this model.[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay evaluates the ability of a test compound to inhibit the production of key inflammatory mediators in a cellular model of inflammation.

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[10] Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (this compound, Dexamethasone, or Indomethacin) and incubated for 1 hour. Subsequently, Lipopolysaccharide (LPS) from E. coli is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response.[6] A set of wells without LPS serves as the negative control. After 24 hours of incubation, the cell culture supernatant is collected for analysis.

Quantification of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured with a microplate reader, and the nitrite concentration is determined from a standard curve of sodium nitrite.

  • TNF-α and IL-6 Production: The concentrations of the pro-inflammatory cytokines TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[11][12]

G cluster_0 Cell Culture and Plating cluster_1 Treatment and Stimulation cluster_2 Data Collection and Analysis Culture RAW 264.7 Cell Culture Seed Seed cells in 96-well plates Culture->Seed Adhere Allow cells to adhere overnight Seed->Adhere Pretreat Pre-treat with test compounds for 1h Adhere->Pretreat Stimulate Stimulate with LPS (1 µg/mL) for 24h Pretreat->Stimulate Collect Collect cell culture supernatant Stimulate->Collect NO_Assay Nitric Oxide Assay (Griess Reagent) Collect->NO_Assay Cytokine_Assay Cytokine Assays (ELISA for TNF-α, IL-6) Collect->Cytokine_Assay Analyze Data Analysis (IC50 determination) NO_Assay->Analyze Cytokine_Assay->Analyze

In Vitro Anti-inflammatory Assay Workflow.

Overview of Relevant Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound and the benchmark drugs are mediated through the modulation of key signaling pathways involved in the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[1][4] In response to pro-inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[13] This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus, where they bind to specific DNA sequences and induce the transcription of a wide array of pro-inflammatory genes, including those encoding TNF-α, IL-6, COX-2, and iNOS.[14][15] Dexamethasone can inhibit NF-κB signaling by increasing the expression of IκBα. It is hypothesized that this compound exerts its anti-inflammatory effects, at least in part, by inhibiting the NF-κB signaling pathway.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Nucleus Nucleus DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) DNA->Genes induces Dexamethasone Dexamethasone Dexamethasone->IkBa induces expression Benzoxazinone This compound (putative) Benzoxazinone->NFkB_nuc inhibits translocation (putative) G cluster_nucleus Nucleus LPS LPS Receptor Cell Surface Receptor LPS->Receptor MAP3K MAPKKK (e.g., TAK1) Receptor->MAP3K activates MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K phosphorylates MAPK MAPK (e.g., p38) MAP2K->MAPK phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF activates TF_nuc Transcription Factors TF->TF_nuc translocates Nucleus Nucleus Genes Pro-inflammatory Gene Transcription TF_nuc->Genes induces Benzoxazinone This compound (putative) Benzoxazinone->MAPK inhibits phosphorylation (putative)

References

Comparative Analysis of 8-Amino-2H-1,4-benzoxazin-3(4H)-one: Evaluating Cross-reactivity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3][4] While 8-Amino-2H-1,4-benzoxazin-3(4H)-one is a specific entity within this class, a comprehensive understanding of its potential cross-reactivity and off-target effects can be inferred from the pharmacological profiles of structurally related benzoxazinone derivatives. This guide provides a comparative overview of the known off-target activities of the broader benzoxazinone class to aid in the evaluation and development of this compound as a potential therapeutic agent.

Potential Off-Target Activities of the Benzoxazinone Scaffold

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one core have been reported to interact with a variety of biological targets beyond their intended mechanisms of action. These interactions, summarized in the table below, highlight potential areas for cross-reactivity screening.

Target ClassSpecific ExamplesObserved Effect of Benzoxazinone DerivativesPotential Implication for this compound
Serine Proteases α-Chymotrypsin, Human Leukocyte Elastase (HLE), C1r Serine Protease, Human ChymaseInhibition[1][5]Potential for anti-inflammatory or other protease-mediated effects.
Receptors 5-HT1A/B/D Receptors, Mineralocorticoid Receptor (MR), AMPA ReceptorsAntagonism (5-HT1, MR), Positive Allosteric Modulation (AMPA)[1][6][7]Possibility of neurological, cardiovascular, or endocrine side effects.
Kinases Tyrosine Kinases (e.g., KDR, ABL)Inhibition[8]Potential for anti-cancer or other kinase-mediated activities.
Ion Channels hERG Potassium ChannelsHigh degree of selectivity over hERG has been observed for some derivatives[1]Reduced risk of cardiac toxicity for some analogs, but screening is crucial.
Other Enzymes Not specifiedVarious inhibitory activitiesBroad potential for unforeseen biological effects.
Nuclear Receptors Progesterone Receptor (PR), Peroxisome Proliferator-Activated Receptors (PPAR)Modulation (PR), Agonism (PPAR)[1]Potential for hormonal and metabolic effects.

Signaling Pathways and Experimental Workflows

To visualize the potential interactions and the experimental approaches for their investigation, the following diagrams are provided.

G Potential Off-Target Signaling Pathways for Benzoxazinones cluster_0 Serine Protease Inhibition cluster_1 Receptor Modulation cluster_2 Kinase Inhibition Benzoxazinone Benzoxazinone α-Chymotrypsin α-Chymotrypsin Benzoxazinone->α-Chymotrypsin HLE HLE Benzoxazinone->HLE 5-HT1A/B/D 5-HT1A/B/D Benzoxazinone->5-HT1A/B/D MR MR Benzoxazinone->MR Tyrosine Kinases Tyrosine Kinases Benzoxazinone->Tyrosine Kinases Proteolysis Proteolysis α-Chymotrypsin->Proteolysis Inflammation Inflammation HLE->Inflammation Neuronal Signaling Neuronal Signaling 5-HT1A/B/D->Neuronal Signaling Gene Transcription Gene Transcription MR->Gene Transcription Cell Proliferation Cell Proliferation Tyrosine Kinases->Cell Proliferation G General Workflow for Off-Target Screening Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening Broad Target Panel Hit Identification Hit Identification Primary Screening->Hit Identification Identify Active Compounds Secondary Assays Secondary Assays Hit Identification->Secondary Assays Confirm & Characterize Lead Optimization Lead Optimization Secondary Assays->Lead Optimization Improve Selectivity

References

Computational docking studies to compare binding affinities of 1,4-benzoxazinone derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of computational docking studies reveals key structural insights into the binding of 1,4-benzoxazinone derivatives to various therapeutic targets. This guide synthesizes findings from recent research, presenting a comparative look at their binding affinities and the molecular interactions that govern their potential biological activities.

Researchers in drug discovery are increasingly turning to computational methods to predict and analyze the interaction between small molecules and biological macromolecules. Among the classes of compounds showing promise are 1,4-benzoxazinone derivatives, known for their diverse pharmacological effects, including antimicrobial, antidiabetic, and antiviral properties.[1][2] This guide provides an objective comparison of the binding affinities of several 1,4-benzoxazinone derivatives based on data from recent in-silico studies.

Comparative Analysis of Binding Affinities

The following tables summarize the binding affinities of various 1,4-benzoxazinone derivatives against different protein targets, as determined by molecular docking simulations. A more negative docking score typically indicates a stronger binding affinity.

Antimicrobial Activity: Targeting E. coli DNA Gyrase B

A study focusing on the antimicrobial potential of 2H-benzo[b][1][3]oxazin-3(4H)-one derivatives identified several compounds with strong binding affinities for the GyrB active site of E. coli DNA gyrase.[3][4] The results highlight the potential of these derivatives as novel antibacterial agents.[3]

CompoundDocking Score (kcal/mol)
4d -6.585[4]
4a -6.038[4]
4e (Not explicitly stated, but noted for high antimicrobial potency)[3]
4f (Ranked after 4e in binding affinity)[4]
4b (Favorable binding)[4]
4c (Favorable binding)[4]
4g (Favorable binding)[4]

Table 1: Binding affinities of 2H-benzo[b][1][3]oxazin-3(4H)-one derivatives against E. coli DNA gyrase B.

Antidiabetic Potential: Inhibition of α-Amylase and α-Glucosidase

In a 2024 study, newly synthesized polyheterocyclic molecules derived from[1][3]-benzoxazin-3-one were evaluated for their antidiabetic potential by docking against pancreatic α-amylase and intestinal α-glucosidase.[1] The findings suggest that these compounds could be promising candidates for the development of new antidiabetic drugs.[1]

Target EnzymeCompoundBinding Affinity (kcal/mol)
Pancreatic α-Amylase5a -9.2[1]
5o -9.1[1]
Intestinal α-Glucosidase5n -9.9[1]
5e -9.6[1]

Table 2: Binding affinities of isoxazolinyl-1,2,3-triazolyl-[1][3]-benzoxazin-3-one derivatives against key diabetic-related enzymes.

Antiviral Activity: Targeting Herpes Virus Type 1 (HSV-1) Protease

A computational study investigated the interactions between 1,4-benzoxazinone derivatives and HSV-1 protease. The docking results identified key interactions, such as hydrogen bonding with Ser129, which are crucial for the inhibitory activity of these compounds.[5]

CompoundKey Interaction
Benzoxazinone 15 Hydrogen bond with Ser129[5]
Benzoxazinone 1 Hydrophobic interactions positioning the ligand in the binding cavity[5]

Table 3: Qualitative interaction analysis of benzoxazinone derivatives with HSV-1 protease.

Experimental Protocols: A Look into the Methodology

The accuracy and reliability of computational docking studies are highly dependent on the methodologies employed. The following section details the typical experimental protocols used in the cited studies.

Molecular Docking Workflow

A generalized workflow for the molecular docking studies cited involves several key steps, from protein and ligand preparation to the final analysis of the docking results.

G General Molecular Docking Workflow cluster_prep Preparation cluster_proc Processing cluster_dock Docking & Analysis PDB Protein Structure Acquisition (e.g., PDB) ProtPrep Protein Preparation (Add Hydrogens, Assign Charges, Remove Water) PDB->ProtPrep Ligand Ligand Structure Preparation (2D to 3D) LigPrep Ligand Preparation (Energy Minimization, Assign Charges) Ligand->LigPrep GridGen Grid Box Generation (Define Active Site) ProtPrep->GridGen Docking Molecular Docking Simulation (e.g., AutoDock, Schrödinger Glide) LigPrep->Docking GridGen->Docking Analysis Analysis of Results (Binding Energy, Interactions, Visualization) Docking->Analysis

Caption: A flowchart illustrating the typical steps involved in a computational molecular docking study.

Detailed Docking Protocol using Schrödinger Glide

One of the studies provided a detailed procedure for molecular docking using the Schrödinger Glide software.[4] This protocol offers a glimpse into the meticulous process required for accurate in-silico analysis.

Protein Preparation:

  • The crystal structure of the target protein (e.g., E. coli DNA gyrase B, PDB ID: 5L3J) is obtained.[4]

  • Hydrogens are added, bond orders are assigned, and zero-order bonds to metals are created.[4]

  • Missing side chains and loops are completed using Prime.[4]

  • Water molecules beyond a 5 Å radius from heteroatoms are removed.[4]

  • Het states are generated using Epik.[4]

  • The H-bond network is optimized to fix redundant hydrogens and determine the most probable positions for thiol and hydroxyl hydrogens.[4]

Ligand Preparation:

  • The 3D structures of the 1,4-benzoxazinone derivatives are built.

  • Ligands are prepared using the LigPrep module, which involves generating possible ionization states and tautomers at a physiological pH.

Receptor Grid Generation:

  • A receptor grid is generated by defining a box around the active site of the protein.

Docking:

  • The prepared ligands are docked into the receptor grid using the Glide module in Standard Precision (SP) or Extra Precision (XP) mode.

Analysis:

  • The docking scores and binding poses of the ligands are analyzed to determine the best candidates.

  • Interactions such as hydrogen bonds and hydrophobic contacts between the ligand and protein residues are visualized and examined.

Signaling Pathway Context: PI3K/Akt/mTOR Pathway

Some 1,4-benzoxazinone derivatives have been designed to target specific signaling pathways implicated in diseases like cancer. For instance, a class of 4-phenyl-2H-benzo[b][1][3]oxazin-3(4H)-one derivatives were developed as potent PI3K/mTOR dual inhibitors.[6] The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6]

G Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival

Caption: An overview of the PI3K/Akt/mTOR signaling pathway, a target for some 1,4-benzoxazinone derivatives.

Conclusion

The computational docking studies summarized in this guide underscore the significant potential of 1,4-benzoxazinone derivatives as a versatile scaffold for the development of new therapeutic agents. The comparative analysis of binding affinities provides valuable insights for researchers in medicinal chemistry and drug development, aiding in the rational design and optimization of more potent and selective inhibitors for a range of biological targets. Further in-vitro and in-vivo studies are warranted to validate these in-silico findings and to fully elucidate the therapeutic potential of this promising class of compounds.

References

Comparative Biological Activity of 3,4-Dihydro-2H-1,4-Benzoxazine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various 3,4-dihydro-2H-1,4-benzoxazine analogs, supported by experimental data. This class of heterocyclic compounds has garnered significant interest for its diverse pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data on the biological activity of selected 3,4-dihydro-2H-1,4-benzoxazine analogs, providing a clear comparison of their performance across different assays.

Table 1: Anticancer Activity of 3,4-Dihydro-2H-1,4-Benzoxazine Analogs (IC50 values in µM)
Compound IDCancer Cell LineIC50 (µM)Reference
Molecule 14f PC-3 (Prostate)9.71[1]
NHDF (Normal Human Dermal Fibroblasts)7.84[1]
MDA-MB-231 (Breast)12.9[1]
MIA PaCa-2 (Pancreatic)9.58[1]
U-87 MG (Glioblastoma)16.2[1]
Compound 10 HeLa (Cervical)10.46 ± 0.82[2]
Compound 4e MCF-7 (Breast)8.60 ± 0.75[3]
MDA-MB-231 (Breast)6.30 ± 0.54[3]
Compound 4g MDA-MB-231 (Breast)8.52 ± 0.62[3]
Compound 4i MCF-7 (Breast)9.85 ± 0.69[3]
Compound c5 Huh-7 (Liver)28.48[4]
Compound c14 Huh-7 (Liver)32.60[4]
Compound c16 Huh-7 (Liver)31.87[4]
Compound c18 Huh-7 (Liver)19.05[4]
Table 2: Antimicrobial Activity of 3,4-Dihydro-2H-1,4-Benzoxazine Analogs (Minimum Inhibitory Concentration - MIC in µg/mL)
Compound SeriesMicroorganismMIC (µg/mL)Reference
Trisubstituted-2H-1,4-benzoxazin-3-ones Gram-positive bacteria6.25 - 100[5]
Gram-negative bacteria6.25 - 100[5]
Candida species6.25 - 100[5]
2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives (1-8) Gram-positive bacteria12.5 - 50[5]
Gram-negative bacteria12.5 - 50[5]
Candida albicans12.5 - 50[5]

Note: For some entries, a range of MIC values is provided as the specific values for individual compounds within the series were reported as such in the source literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 3,4-dihydro-2H-1,4-benzoxazine analogs and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into insoluble purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Griess Assay for Nitric Oxide (NO) Determination (Anti-inflammatory Activity)

The Griess assay is used to quantify nitrite, a stable and quantifiable breakdown product of nitric oxide (NO), which is a key inflammatory mediator.

  • Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.

  • Sample Collection: After a specific incubation period, the cell culture supernatant is collected.

  • Griess Reagent Preparation: The Griess reagent is typically a two-part solution consisting of sulfanilamide in an acidic solution and N-(1-naphthyl)ethylenediamine dihydrochloride.

  • Reaction: An equal volume of the culture supernatant is mixed with the Griess reagent and incubated at room temperature for a short period (e.g., 10-15 minutes), protected from light.

  • Color Development: In the presence of nitrite, a diazotization reaction occurs, leading to the formation of a purple azo compound.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of around 540 nm.

  • Quantification: The nitrite concentration in the samples is determined by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. A reduction in nitrite levels in the presence of the test compounds indicates anti-inflammatory activity.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: The 3,4-dihydro-2H-1,4-benzoxazine analogs are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activities of 3,4-dihydro-2H-1,4-benzoxazine analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Activity Screening cluster_data Data Analysis & Interpretation s1 Starting Materials s2 Chemical Synthesis of Analogs s1->s2 s3 Purification & Structural Analysis (NMR, MS, etc.) s2->s3 b1 Anticancer Assays (e.g., MTT) s3->b1 Test Compounds b2 Antimicrobial Assays (e.g., MIC Determination) s3->b2 Test Compounds b3 Anti-inflammatory Assays (e.g., Griess Assay) s3->b3 Test Compounds d1 IC50 / MIC Determination b1->d1 b2->d1 b3->d1 d2 Structure-Activity Relationship (SAR) Studies d1->d2 d3 Lead Compound Identification d2->d3

Caption: General experimental workflow for the evaluation of benzoxazine analogs.

anti_inflammatory_pathway cluster_nrf2 Nrf2 Activation LPS LPS TLR4 TLR4 LPS->TLR4 activates ROS Reactive Oxygen Species (ROS) (Oxidative Stress) TLR4->ROS induces Keap1 Keap1 ROS->Keap1 oxidizes Inflammation Inflammation (Pro-inflammatory Cytokines, NO) ROS->Inflammation promotes Nrf2 Nrf2 Keap1->Nrf2 dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds HO1 Heme Oxygenase-1 (HO-1) (Antioxidant Enzyme) ARE->HO1 promotes transcription of HO1->ROS reduces Benzoxazine 3,4-dihydro-2H-1,4- benzoxazine analogs Benzoxazine->Nrf2 activates

Caption: Anti-inflammatory mechanism via the Nrf2-HO-1 signaling pathway.

anticancer_pathway cluster_egfr EGFR Signaling Pathway EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR binds & activates PI3K PI3K EGFR->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Benzoxazine 3,4-dihydro-2H-1,4- benzoxazine analogs Benzoxazine->EGFR inhibits

Caption: Anticancer mechanism via inhibition of the EGFR signaling pathway.

antimicrobial_mechanism cluster_bacteria Inside Bacterium Bacteria Bacterial Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication enables DNA_Replication->Bacteria maintains viability of Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death inhibition leads to Benzoxazine 3,4-dihydro-2H-1,4- benzoxazine analogs Benzoxazine->DNA_Gyrase inhibits

Caption: Antimicrobial mechanism via inhibition of bacterial DNA gyrase.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Amino-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For fellow researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 8-Amino-2H-1,4-benzoxazin-3(4H)-one (CAS No. 321126-82-3), a versatile scaffold in medicinal chemistry. Our commitment to safety and environmental stewardship is paramount, and this document serves as a practical tool to uphold those standards.

The procedures outlined herein are synthesized from regulatory standards and field-proven laboratory safety practices. The causality behind each step is explained to ensure a deep understanding and a self-validating system of protocols.

Part 1: Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. This compound is classified with the following hazards:

  • Skin Irritation (H315) : Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319) : Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335) : May cause respiratory irritation if inhaled.[1][2]

This information dictates the minimum personal protective equipment (PPE) required and informs the immediate actions to be taken in the event of an accidental release.

Table 1: Hazard and Personal Protective Equipment (PPE) Summary
Hazard StatementGHS PictogramRequired Personal Protective Equipment (PPE)
H315: Causes skin irritationGHS07Protective gloves (Nitrile rubber), Lab coat
H319: Causes serious eye irritationGHS07Chemical safety goggles or face shield[1]
H335: May cause respiratory irritationGHS07Use in a well-ventilated area or with a fume hood. If dust formation is likely, a full-face respirator may be necessary[3]

Part 2: Spill Management and Emergency Procedures

Accidental spills must be managed promptly and safely to mitigate exposure risks. The primary principle is to contain the spill and prevent it from entering the environment.

Step-by-Step Spill Cleanup Protocol:
  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[1] Ensure the area is well-ventilated.

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Table 1.

  • Contain the Spill: For solid spills, carefully sweep or shovel the material into a designated, labeled waste container.[1][4] Avoid actions that generate dust.[1][3]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., paper towels, contaminated gloves) must be placed in the same hazardous waste container as the spilled chemical.

Part 3: The Core of Disposal: Waste Characterization

The central challenge in disposing of a research chemical like this compound is the lack of a pre-assigned EPA hazardous waste code. Therefore, the generator of the waste is legally responsible for determining if it is a "characteristic" hazardous waste under the Resource Conservation and Recovery Act (RCRA). This determination is a critical step that dictates the final disposal pathway.

The four characteristics of hazardous waste are:

  • Ignitability

  • Corrosivity

  • Reactivity

  • Toxicity

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.

G cluster_0 Waste Generation & Collection cluster_1 Hazard Assessment & Segregation cluster_2 Disposal Pathways A Generate Waste: - Unused this compound - Contaminated labware (pipettes, vials) - Contaminated PPE B Is the waste mixed with a listed hazardous waste (e.g., F-listed solvent)? A->B C Segregate as Hazardous Waste. Follow institutional guidelines for specific waste stream. B->C Yes D Does the waste exhibit hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity)? Consult SDS and institutional EHS. B->D No F Package, label, and dispose of as Hazardous Chemical Waste via certified contractor. C->F E Package, label, and dispose of as Non-Hazardous Chemical Waste via certified contractor. D->E No D->F Yes

Caption: Waste Disposal Decision Workflow

Part 4: Step-by-Step Disposal Procedures

Based on the waste characterization, follow the appropriate procedure below. In a research setting, it is best practice to handle all chemical waste as potentially hazardous unless definitively proven otherwise.

Procedure 1: Disposal as Hazardous Chemical Waste

This is the most common and recommended pathway for research chemicals where toxicity data is incomplete.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top lid. The container must be in good condition.

  • Waste Accumulation:

    • Place solid waste, including contaminated items like weigh boats and gloves, directly into the designated container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling: Affix a "Hazardous Waste" label to the container immediately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The hazards associated with the chemical (Skin, Eye, and Respiratory Irritant)[1]

    • The date accumulation started.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). The container must be kept closed at all times except when adding waste.

  • Pickup and Disposal: Arrange for pickup by your institution's EHS or a certified hazardous waste contractor. Do not pour this chemical down the drain or dispose of it in regular trash.[2]

Procedure 2: Disposal as Non-Hazardous Waste

This procedure should only be followed if a thorough hazard assessment, in consultation with your EHS department, has definitively concluded the waste is non-hazardous.

  • Segregation: Ensure the waste is not mixed with any hazardous materials.

  • Containerization: Collect the waste in a clearly labeled, sealed container.

  • Labeling: The label should clearly identify the contents ("Waste this compound") and indicate that it is "Non-Hazardous."

  • Disposal: Follow your institution's specific procedures for non-hazardous chemical waste disposal, which typically involves collection by a certified waste vendor.

Part 5: Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. By following the waste characterization workflow, you are adhering to the principles of RCRA. The emphasis on consulting with your institutional EHS department provides a crucial verification step, ensuring compliance with local and federal regulations which may vary.[5] Always refer to your site-specific Chemical Hygiene Plan and have the Safety Data Sheet (SDS) readily available.[1]

References

Personal protective equipment for handling 8-Amino-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 8-Amino-2H-1,4-benzoxazin-3(4H)-one (CAS No. 321126-82-3), a key compound in contemporary research and development. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

The GHS pictogram associated with this substance is the exclamation mark (GHS07), indicating its potential as an irritant and acute toxicity.[2]

To mitigate these risks, the following personal protective equipment (PPE) is mandatory.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or glasses conforming to EN166 (EU) or NIOSH (US) standards. A face shield is also recommended.To prevent eye contact which can cause serious irritation.[2]
Skin Protection Chemical-resistant gloves (inspect before use). Wear suitable protective clothing to prevent skin contact.To avoid skin irritation from direct contact.[2]
Respiratory Protection Use only in a well-ventilated area. If dust, mist, or vapors are generated, a NIOSH/MSHA or European Standard EN approved respirator should be worn.To prevent respiratory tract irritation.[2]

Operational Plan: From Handling to Disposal

A systematic approach to handling this compound is essential for safety and experimental integrity.

1. Preparation and Handling:

  • Ensure adequate ventilation in the work area.[1] An emergency eye wash fountain and safety shower should be in the immediate vicinity.

  • Wear all prescribed PPE before handling the compound.

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling.[1][2]

2. In Case of Accidental Exposure:

  • If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth but do NOT induce vomiting.[1][2]

  • If on skin (or hair): Take off all contaminated clothing immediately. Rinse skin with plenty of water.[2]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[2]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

3. Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

4. Spills and Containment:

  • Evacuate unnecessary personnel from the spill area.

  • Ensure adequate ventilation.

  • Use appropriate PPE during cleanup.

  • Sweep or shovel spills into a suitable, labeled container for disposal. Minimize dust generation.

  • Prevent the substance from entering drains.

5. Disposal:

  • Dispose of the compound and its container in accordance with licensed collector's sorting instructions.[3]

  • Recycle the material as far as possible.

Experimental Workflow

The following diagram outlines the logical workflow for the safe handling of this compound.

A Preparation - Verify ventilation - Don PPE B Handling - Weighing/measuring - Experimental use A->B C Post-Handling - Decontaminate work area - Doff PPE B->C F Spill/Exposure - Follow emergency procedures B->F D Storage - Tightly sealed container - Cool, dry, ventilated area C->D E Disposal - Collect in labeled container - Follow institutional protocols C->E

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.